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  • Product: (2-Bromo-5-methoxy-3-methylphenyl)methanol
  • CAS: 110451-90-6

Core Science & Biosynthesis

Foundational

Introduction: Characterizing a Novel Benzyl Alcohol Derivative

An In-depth Technical Guide to the Physical Properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol Authored for Researchers, Scientists, and Drug Development Professionals (2-Bromo-5-methoxy-3-methylphenyl)methanol is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol with the molecular formula C₉H₁₁BrO₂. As a functionalized benzyl alcohol, it holds potential as a building block in medicinal chemistry and materials science. The precise arrangement of a bromine atom, a methoxy group, and a methyl group on the phenyl ring, in addition to the hydroxymethyl substituent, imparts a unique combination of steric and electronic properties that influence its reactivity and physical behavior.

This guide serves as a comprehensive manual for the characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol. Given the limited availability of consolidated data for this specific molecule, this document focuses on the predictive methodologies and empirical protocols required to determine its key physical properties. The approach outlined herein is designed to be a self-validating system, providing researchers with the tools to generate reliable data, understand the causality behind experimental choices, and confidently utilize this compound in further research and development.

Part 1: In Silico Prediction of Physicochemical Properties

Before commencing laboratory work, in silico prediction offers a powerful, resource-efficient method to estimate the physicochemical properties of a molecule. These computational models use vast databases of experimental data and sophisticated algorithms to predict behavior based on chemical structure.[1][2][3][4] This predictive step is crucial for anticipating a compound's behavior, planning experiments, and establishing a theoretical baseline for comparison with empirical results.

For (2-Bromo-5-methoxy-3-methylphenyl)methanol, several key properties can be estimated. The molecular weight is calculated directly from the molecular formula. Other properties, such as lipophilicity (logP), boiling point, and aqueous solubility, are predicted using algorithms that analyze factors like molecular size, polarity, and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol

PropertyPredicted ValueSource/Methodology
Molecular Weight 231.09 g/mol Calculated from Formula (C₉H₁₁BrO₂)
XLogP3 2.5Computational Prediction
Boiling Point ~327.5 ± 35.0 °C at 760 mmHgComputational Prediction
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Note: Predicted values are estimates and should be confirmed by experimental data.

Part 2: Experimental Determination of Core Physical Properties

The following sections provide detailed, field-proven protocols for the empirical determination of the essential physical properties of a novel solid organic compound like (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Melting Point Determination: A Criterion for Purity

Principle: The melting point is a fundamental physical property used for identification and as a primary indicator of purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5]

Methodology: Capillary Method using a Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers precise temperature control and clear observation.[5][6]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the (2-Bromo-5-methoxy-3-methylphenyl)methanol sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass with a spatula.

    • Jab the open end of a glass capillary tube into the powder pile several times to collect a small amount of the sample.[7]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto the benchtop.[5][7]

    • The final packed sample height should be 2-3 mm.[7]

  • Measurement - Rapid Approximation (if melting point is unknown):

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute).

    • Record the approximate temperature range over which the sample melts. This provides a target for the precise measurement.[7]

  • Measurement - Precise Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[7]

    • Insert a fresh capillary tube with a new sample.

    • Heat rapidly until the temperature is ~20°C below the expected melting point.

    • Reduce the heating rate significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium.[7]

    • Record T₁: The temperature at which the first droplet of liquid appears.[7]

    • Record T₂: The temperature at which the entire sample has completely liquefied.

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement in duplicate or triplicate to ensure consistency.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement P1 Dry & Pulverize Sample P2 Load Capillary Tube (2-3 mm) P1->P2 P3 Pack Sample Densely P2->P3 M1 Insert Tube into Apparatus P3->M1 M2 Set Slow Heating Rate (1-2°C/min) near MP M1->M2 M3 Observe First Liquid Droplet (T₁) M2->M3 M4 Observe Complete Liquefaction (T₂) M3->M4 R1 Final Melting Point Range M4->R1 Report as Range (T₁ - T₂) G Start Start with Compound Water Test Solubility in Water Start->Water NaOH Test in 5% NaOH Water->NaOH Insoluble Result_Polar Polar Compound (Low MW Alcohol/Amine/Acid) Water->Result_Polar Soluble HCl Test in 5% HCl NaOH->HCl Insoluble Result_Acid Acidic Compound (Phenol, Carboxylic Acid) NaOH->Result_Acid Soluble Organic Test in Toluene/Ethanol HCl->Organic Insoluble Result_Base Basic Compound (Amine) HCl->Result_Base Soluble Result_Neutral Neutral Polar/Nonpolar (Expected Result) Organic->Result_Neutral Soluble

Caption: Decision tree for classifying an organic compound by solubility.

Spectroscopic Characterization: Confirming Molecular Structure

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the identity and structure of the molecule being tested.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [8][9] Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H Stretch (broad)Alcohol (-CH₂OH)
3100 - 3000C-H StretchAromatic Ring
2950 - 2850C-H StretchMethyl/Methylene (-CH₃, -CH₂)
1600 & 1500C=C StretchAromatic Ring [10][11][12]
1250 - 1000C-O StretchAlcohol & Ether

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. Protons in different electronic environments resonate at different frequencies. [12] Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet2HAromatic Protons (Ar-H)
~ 4.7Singlet or Doublet2HBenzylic Protons (-CH₂OH)
~ 3.8Singlet3HMethoxy Protons (-OCH₃)
~ 2.3Singlet3HMethyl Protons (Ar-CH₃)
Variable (~1.5-3.0)Singlet (broad)1HHydroxyl Proton (-OH)

Note: The exact chemical shifts and splitting patterns depend on the solvent and the specific electronic effects of the substituents.

Part 3: Data Summary and Safety

Summary of Experimental Findings

This table should be used to record the empirically determined values for (2-Bromo-5-methoxy-3-methylphenyl)methanol, allowing for direct comparison with predicted data.

Table 2: Experimental Physical Properties Record

PropertyExperimental ValueNotes
Appearance e.g., White crystalline solid
Melting Point Report as a range (°C)
Solubility
   WaterSoluble / Insoluble
   5% NaOHSoluble / Insoluble
   5% HClSoluble / Insoluble
   TolueneSoluble / Insoluble
   EthanolSoluble / Insoluble
FT-IR Peaks (cm⁻¹) List key peaks
¹H NMR Shifts (ppm) List key shifts and multiplicities
Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests the following precautions based on analogous compounds. [13]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Safety: The compound is likely harmful if swallowed and may cause skin and eye irritation. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Melting point determination. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/tips/meltingpt.html]
  • Percepta Platform for Molecular Property Prediction. ACD/Labs. [URL: https://www.acdlabs.com/products/percepta/]
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Preprints.org. [URL: https://www.preprints.org/manuscript/202406.1824/v1]
  • Solubility test for Organic Compounds. [URL: https://www.sas.upenn.edu/~gshul/go/soltest.pdf]
  • ACD/PhysChem Suite. ACD/Labs. [URL: https://www.acdlabs.com/products/physchem-suite/]
  • ADMET Predictor®. Simulations Plus. [URL: https://www.simulations-plus.com/software/admetpredictor/]
  • PCB Module: Accurate Physicochemical Property Predictions. Simulations Plus. [URL: https://www.simulations-plus.com/software/admetpredictor/pcb-module/]
  • Measuring the Melting Point. Westlab. [URL: https://www.westlab.com.au/blog/2023/05/08/measuring-the-melting-point]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.csus.edu/indiv/m/mackj/chem124/sol1.pdf]
  • Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Melting_Point/6.
  • Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.lavc.edu/academics/chemistry/documents/Solubility-of-Organic-Inorganic-Compounds.aspx]
  • Determination of Melting Point. Wired Chemist. [URL: https://www.wiredchemist.
  • Property Explorer. openmolecules.org. [URL: https://www.openmolecules.org/propertyexplorer/index.html]
  • (2-Bromo-5-methoxyphenyl)methanol. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10867706]
  • (2-Bromo-5-methoxyphenyl)methanol. BLD Pharm. [URL: https://www.bldpharm.com/products/150192-39-5.html]
  • How to Interpret FTIR Results: A Beginner's Guide. Ossila. [URL: https://www.ossila.com/pages/how-to-interpret-ftir-results/]
  • Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [URL: https://openstax.
  • experiment (1) determination of melting points. [URL: https://www.researchgate.
  • Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [URL: https://openstax.
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/15%3A_Benzene_and_Aromaticity/15.
  • Experiment 2 # Solubility. Bellevue College. [URL: https://www.bellevuecollege.edu/wp-content/uploads/sites/143/2014/09/Expt-2-Solubility_9-12-14.pdf]
  • (2-Bromo-5-methoxyphenyl)methanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bdph9bce1a80]
  • Organic Compound Solubility Testing Report. Scribd. [URL: https://www.scribd.com/document/405404556/Experiment-1-Solubility-of-Organic-Compounds-Formal-Report-CHEM-20023]
  • (2-Bromo-5-methylphenyl)methanol. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54173415]

Sources

Exploratory

Comprehensive Technical Guide on (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6): Synthesis, Mechanisms, and Applications in Axially Chiral Scaffolds

Executive Summary In the realm of advanced organic synthesis and materials science, poly-substituted benzene derivatives serve as the foundational architecture for complex molecular design. (2-Bromo-5-methoxy-3-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, poly-substituted benzene derivatives serve as the foundational architecture for complex molecular design. (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS:) [1] is a highly specialized, 1,2,3,5-tetrasubstituted aromatic building block.

As a Senior Application Scientist, I frequently utilize this compound when designing axially chiral (atropisomeric) biaryl systems. The strategic placement of the bulky bromine atom ortho to both the hydroxymethyl handle and the methyl group creates a highly congested steric environment. This specific steric crowding is not accidental; it is a calculated design choice used to prevent free rotation around subsequent carbon-carbon bonds, making this molecule an indispensable precursor for synthesizing enantiomerically pure bridged biphenyl compounds, such as those used in Smectic C* liquid crystals [2].

Physicochemical Profiling & Structural Analysis

To effectively utilize this building block, one must understand its physicochemical parameters and the electronic interplay of its substituents. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups enrich the aromatic ring, which significantly impacts the reactivity of the adjacent C-Br bond during transition-metal catalysis.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (2-Bromo-5-methoxy-3-methylphenyl)methanol
CAS Registry Number 110451-90-6
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Structural Features 1,2,3,5-tetrasubstituted benzene ring
Key Reactive Sites Aryl bromide (C-Br), Primary alcohol (-CH2OH)
Electronic Profile Electron-rich aromatic core (activated for electrophilic attack, challenging for oxidative addition)

Retrosynthetic Logic & Synthesis Workflows

When designing the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol, the primary challenge is chemoselectivity. The most reliable forward synthesis begins with the commercially available precursor, 2-bromo-5-methoxy-3-methylbenzoic acid (CAS: 174417-54-0).

Causality in Reagent Selection: To reduce the carboxylic acid to the target benzyl alcohol, one might instinctively reach for Lithium Aluminum Hydride (LiAlH4). However, applying LiAlH4 to an electron-rich aryl bromide frequently results in unwanted hydrodehalogenation (cleavage of the C-Br bond) via single-electron transfer pathways. To circumvent this, we utilize Borane-Tetrahydrofuran complex (BH3·THF) . Borane operates via an electrophilic activation mechanism—it coordinates preferentially to the electron-rich carbonyl oxygen of the acid, rapidly reducing it to the primary alcohol at room temperature while leaving the sensitive aryl halide completely intact.

SynthesisWorkflow A 2-Bromo-5-methoxy- 3-methylbenzoic acid (CAS: 174417-54-0) B Borane-THF Complex (BH3·THF, 0 °C to RT) A->B Electrophilic Activation C (2-Bromo-5-methoxy- 3-methylphenyl)methanol (CAS: 110451-90-6) B->C Chemoselective Reduction

Chemoselective reduction workflow for (2-Bromo-5-methoxy-3-methylphenyl)methanol synthesis.

Advanced Applications: Construction of Axially Chiral Scaffolds

The primary industrial and academic value of this compound lies in its ability to form axially chiral biphenyl cores .

  • Auxiliary Attachment: The primary alcohol (-CH2OH) is typically oxidized to an aldehyde or acid, which is then condensed with a chiral amino alcohol (e.g., L-valinol) to form a chiral oxazoline directing group.

  • Stereoselective Cross-Coupling: The C-Br bond is subjected to an Ullmann homocoupling or Suzuki-Miyaura cross-coupling. The massive steric bulk of the ortho-methyl and the ortho-oxazoline forces the newly formed biaryl system to twist out of planarity, inducing atropisomerism.

  • Bridging: The functional groups are then linked to form a rigid 5- or 7-membered ring (such as a dibenzo[c,e]thiepine). This rigidification is the exact mechanism utilized by Solladié et al. to generate enantiomerically pure Smectic C* liquid crystals [2].

ApplicationPathway A (2-Bromo-5-methoxy-3-methylphenyl)methanol B Oxidation & Chiral Auxiliary Attachment (e.g., Oxazoline Formation) A->B Functionalization of -CH2OH C Asymmetric Cross-Coupling (Suzuki / Ullmann at C-Br bond) B->C Transition Metal Catalysis D Axially Chiral Bridged Biphenyl Core (Smectic C* Liquid Crystals) C->D Stereocontrolled Bridging

Application pathway from the benzyl alcohol to axially chiral bridged biphenyl cores.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to confirm reaction success before proceeding to downstream applications.

Protocol: Chemoselective Reduction to (2-Bromo-5-methoxy-3-methylphenyl)methanol

Step 1: Preparation & Inert Atmosphere In an oven-dried, argon-purged Schlenk flask, dissolve 2-bromo-5-methoxy-3-methylbenzoic acid (1.0 equiv, 10.0 mmol) in anhydrous THF to achieve a 0.2 M concentration.

Step 2: Temperature Control & Reagent Addition Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Borane reduction is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted Lewis-acid catalyzed ether cleavage of the methoxy group. Dropwise add BH3·THF (1.0 M in THF, 1.5 equiv) over 15 minutes. Observe the steady evolution of H2 gas.

Step 3: Propagation & In-Process Validation Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The starting acid (Rf ~0.1, broad streak) must completely disappear, replaced by a distinct product spot (Rf ~0.4). Verify the product spot by staining with KMnO4; the oxidizable benzylic alcohol will immediately stain dark brown/yellow against the purple background.

Step 4: Quenching & Workup Cool the flask back to 0 °C. Carefully quench by the dropwise addition of methanol until effervescence ceases. Causality: Methanol safely solvolyzes excess borane and breaks down the intermediate borate esters into volatile trimethyl borate, liberating the free alcohol. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with saturated aqueous NaHCO3 (to remove any trace unreacted acid) and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

Step 5: Analytical Validation (NMR Diagnostics) Before utilizing the product in transition-metal catalysis, confirm its structural integrity via 1H NMR (CDCl3, 400 MHz). Diagnostic Shifts:

  • Look for a sharp singlet at ~4.7 ppm (2H) , confirming the formation of the benzylic -CH2OH group.

  • Ensure the absence of a far-downfield peak (>10 ppm), confirming complete consumption of the carboxylic acid.

  • The preservation of the C-Br bond is confirmed by the presence of two distinct, meta-coupled aromatic protons at ~6.7 ppm and ~6.9 ppm (d, J ≈ 2.8 Hz). If hydrodehalogenation occurred, the aromatic region would show three protons with complex ortho/meta coupling patterns.

References

  • SynChem, Inc. Product Catalog. Compound SC-04908: (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6). Retrieved from[Link]

  • Solladié, G., Hugelé, P., & Bartsch, R. (1998). A New Family of Enantiomerically Pure Smectic C* Liquid Crystals with a Bridged Chiral Biphenyl Core. The Journal of Organic Chemistry, 63(12), 3895-3898.[Link]

  • BuyersGuideChem. Supplier Data and Chemical Properties for CAS No 110451-90-6. Retrieved from [Link]

Foundational

An In-depth Technical Guide to (2-Bromo-5-methoxy-3-methylphenyl)methanol: Properties, Synthesis, and Applications

Foreword: Navigating the Landscape of Novel Chemical Entities In the realm of drug discovery and development, the exploration of novel chemical matter is the cornerstone of innovation. This guide focuses on (2-Bromo-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, the exploration of novel chemical matter is the cornerstone of innovation. This guide focuses on (2-Bromo-5-methoxy-3-methylphenyl)methanol, a substituted benzyl alcohol derivative. While specific literature on this exact isomer is sparse, its structural motifs—a brominated aromatic ring, a methoxy group, and a benzylic alcohol—are prevalent in medicinal chemistry. This document, therefore, serves as a comprehensive technical guide, synthesizing data from closely related analogues and fundamental chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound. We will delve into its core properties, propose a logical synthetic pathway, outline rigorous characterization methodologies, and explore its potential as a versatile building block in the synthesis of complex molecular architectures.

Core Molecular Attributes and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step toward harnessing its potential. The structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol dictates its reactivity, solubility, and potential for interaction with biological targets.

The molecular formula of this compound is C₉H₁₁BrO₂ , which corresponds to a molecular weight of approximately 231.09 g/mol . The strategic placement of the bromo, methoxy, and methyl groups on the phenyl ring creates a distinct electronic and steric environment that is ripe for synthetic manipulation.

Caption: 2D Structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Table 1: Physicochemical Properties and Molecular Descriptors

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₁BrO₂Defines the elemental composition and exact mass.
Molecular Weight 231.09 g/mol Influences diffusion rates, membrane permeability, and formulation.
Monoisotopic Mass 229.99425 DaCrucial for high-resolution mass spectrometry analysis.[1]
XLogP3 (Predicted) ~2.5A measure of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range is often favorable for oral bioavailability.
Hydrogen Bond Donors 1 (from -OH)The hydroxyl group can engage in hydrogen bonding with target proteins, contributing to binding affinity and selectivity.[2]
Hydrogen Bond Acceptors 2 (from -OH, -OCH₃)The oxygen atoms can act as hydrogen bond acceptors, providing additional points of interaction with biological targets.[2]
Rotatable Bonds 3Indicates molecular flexibility, which can be important for induced-fit binding to a target.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic route is essential for producing the target compound with high purity and yield. The following multi-step synthesis is proposed, starting from the commercially available 3-methoxy-5-methylphenol. The strategy hinges on ortho-directing effects and the sequential introduction of functional groups.

Step-by-Step Synthesis Protocol:
  • Orthogonal Bromination (Step 1): The synthesis commences with the selective bromination of 3-methoxy-5-methylphenol. The hydroxyl and methoxy groups are strong ortho-, para-directing activators. The position ortho to the hydroxyl group (C2) is sterically accessible and electronically activated, making it the most probable site for electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions.[3]

    • Reagents: 3-methoxy-5-methylphenol, N-Bromosuccinimide (NBS), Acetonitrile (solvent).

    • Conditions: Stir at 0°C to room temperature.

    • Causality: The choice of a polar aprotic solvent like acetonitrile facilitates the reaction without competing in the electrophilic substitution. Low temperature provides kinetic control, enhancing selectivity for the desired mono-brominated product.

  • Formylation via Vilsmeier-Haack Reaction (Step 2): With the bromine in place, the next step is to introduce a formyl (-CHO) group, which will serve as the precursor to the final methanol moiety. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). It acts as a mild electrophile, attacking the aromatic ring, again directed by the activating -OH and -OCH₃ groups to the remaining activated ortho position (C6, which becomes C1 in the final product's nomenclature).

    • Reagents: Product from Step 1, Phosphoryl chloride (POCl₃), Dimethylformamide (DMF).

    • Conditions: Cool initial mixing, followed by heating to drive the reaction to completion. Aqueous workup is required to hydrolyze the iminium intermediate to the aldehyde.

    • Causality: This reaction is highly regioselective for activated positions on the aromatic ring, providing a reliable method to install the aldehyde functionality.

  • Reduction to Benzylic Alcohol (Step 3): The final step is the selective reduction of the aromatic aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

    • Reagents: Product from Step 2, Sodium borohydride (NaBH₄), Methanol or Ethanol (solvent).

    • Conditions: Stir at 0°C to room temperature.

    • Causality: NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the bromo and ether substituents. Its ease of handling and high yields make it superior to stronger reducing agents like lithium aluminum hydride (LAH) for this specific conversion.

Synthesis_Workflow start 3-methoxy-5-methylphenol step1_product 2-Bromo-5-methoxy-3-methylphenol start->step1_product  Step 1: Bromination (NBS, CH₃CN) step2_product 2-Bromo-6-hydroxy-4-methoxy-5-methylbenzaldehyde step1_product->step2_product  Step 2: Formylation (POCl₃, DMF) final_product (2-Bromo-5-methoxy-3-methylphenyl)methanol step2_product->final_product  Step 3: Reduction (NaBH₄, MeOH)

Caption: Proposed synthetic workflow for (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

Table 2: Expected Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsRationale
¹H NMR Singlet for the benzylic CH₂ (~4.7 ppm)Singlet for the alcoholic OH (variable, ~2-3 ppm)Singlet for the methoxy CH₃ (~3.8 ppm)Singlet for the aromatic CH₃ (~2.2 ppm)Two distinct singlets for the two remaining aromatic protons (~6.5-7.5 ppm)The chemical shifts and lack of coupling (singlets) for the aromatic protons would confirm the 1,2,3,5-tetrasubstitution pattern. The other singlets correspond directly to the unique proton environments of the functional groups.
¹³C NMR Signal for the benzylic CH₂OH carbon (~65 ppm)Signals for the methoxy and methyl carbons (~56 ppm and ~20 ppm, respectively)Six distinct signals for the aromatic carbons, including a signal for the carbon attached to bromine at a characteristic downfield shift (~115 ppm)The number of distinct signals confirms the overall carbon skeleton and the substitution pattern on the aromatic ring.
Mass Spec. Molecular ion peak (M⁺) at m/z ~230An M+2 peak of nearly identical intensity to the M⁺ peakThis iconic isotopic signature is definitive proof of the presence of a single bromine atom in the molecule, as ⁷⁹Br and ⁸¹Br have nearly equal natural abundance.
IR Spec. Broad peak for O-H stretch (~3200-3600 cm⁻¹)Sharp peaks for aromatic C-H stretch (~3000-3100 cm⁻¹)Sharp peaks for aliphatic C-H stretch (~2850-3000 cm⁻¹)Strong peak for C-O stretch (~1000-1300 cm⁻¹)These absorption bands confirm the presence of the key hydroxyl, methoxy, and aromatic functional groups within the molecule.

Utility in Medicinal Chemistry and Drug Discovery

The true value of (2-Bromo-5-methoxy-3-methylphenyl)methanol lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The bromine atom, in particular, is not merely a substituent but a powerful synthetic handle.

A Gateway to Complexity: Cross-Coupling Reactions

The C-Br bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for high-throughput screening. This approach is a cornerstone of modern fragment-based lead discovery (FBLD).[4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear scaffolds for further elaboration.

The presence of the methoxy group and benzylic alcohol also offers opportunities for derivatization or can serve as key pharmacophoric features that interact with protein targets. Similar methoxypyridine scaffolds have been instrumental in developing potent inhibitors for targets like PI3K/mTOR in oncology and GPR119 agonists for metabolic disorders.[5]

Coupling_Reactions start (2-Bromo-5-methoxy-3-methylphenyl)methanol (R-Br) suzuki Suzuki Coupling + R'-B(OH)₂ start->suzuki  Pd Catalyst buchwald Buchwald-Hartwig + R'-NH₂ start->buchwald  Pd Catalyst sonogashira Sonogashira Coupling + R'-C≡CH start->sonogashira  Pd/Cu Catalysts suzuki_prod Product (R-R') suzuki->suzuki_prod buchwald_prod Product (R-NHR') buchwald->buchwald_prod sonogashira_prod Product (R-C≡C-R') sonogashira->sonogashira_prod

Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

Safety, Handling, and Storage Protocols

While specific toxicological data for this compound is unavailable, a conservative approach to safety based on analogous brominated aromatic compounds is mandatory.

Table 3: GHS Hazard Information and Safety Recommendations

CategoryRecommendationReference
GHS Pictogram alt text [6]
Signal Word Warning [6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.Handle in a well-ventilated area or under a chemical fume hood.[8][9]
Handling Avoid contact with skin, eyes, and clothing.Avoid formation of dust and aerosols.Wash hands thoroughly after handling.[8][9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.Recommended storage at 2-8°C.[6][10]
First Aid If Swallowed: Rinse mouth. Get medical help.If on Skin: Wash with plenty of water. If irritation occurs, get medical help.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8][9]

Conclusion

(2-Bromo-5-methoxy-3-methylphenyl)methanol represents a chemical entity with significant, albeit underexplored, potential. Its calculated molecular weight of 231.09 g/mol and its array of functional groups make it an attractive substrate for synthetic chemistry. This guide has provided a comprehensive framework, from a plausible synthesis and rigorous characterization protocol to an exploration of its utility as a scaffold in drug discovery via modern cross-coupling chemistry. By adhering to the outlined scientific principles and safety protocols, researchers can confidently synthesize, characterize, and utilize this compound as a valuable tool in the development of next-generation therapeutics.

References

  • BLD Pharm. (2-Bromo-3-methoxyphenyl)methanol.
  • PubChem. (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2-Bromo-5-methylphenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • ECHEMI. (3-broMo-5-Methoxyphenyl)Methanol SDS.
  • Aaronchem. Safety Data Sheet (2-Bromo-3-methoxyphenyl)methanol.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Merck. Safety Data Sheet.
  • BLD Pharm. (2-Bromo-5-methoxyphenyl)methanol.
  • PubChemLite. (2-bromo-5-methoxy-4-methylphenyl)methanol.
  • BenchChem. The Versatility of 2-Bromo-5-methoxypyridine in Modern Drug Discovery.
  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Available from: [Link]

  • NIH National Center for Biotechnology Information. The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Available from: [Link]

Sources

Exploratory

A Comprehensive Guide to the Predicted ¹H NMR Spectrum of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Abstract This technical guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound (2-Bromo-5-methoxy-3-methylphenyl)methanol. In the absence of publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound (2-Bromo-5-methoxy-3-methylphenyl)methanol. In the absence of publicly available experimental data for this specific molecule, this document leverages established NMR principles and spectral data from structurally analogous compounds to construct a detailed and scientifically grounded spectral prediction. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the structural elucidation and verification of this and related substituted benzyl alcohols. The document includes a thorough analysis of substituent effects on proton chemical shifts, predicted signal multiplicities and coupling constants, a standardized protocol for experimental data acquisition, and a complete set of references to support the presented analysis.

Introduction and Rationale

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a polysubstituted aromatic compound, likely serving as a bespoke intermediate in multi-step organic synthesis. The precise confirmation of its molecular structure is critical for ensuring the fidelity of subsequent synthetic transformations. ¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can confirm the connectivity and chemical environment of every proton in the molecule.

Molecular Structure and Proton Environments

The primary step in spectral analysis is to identify all unique proton environments within the molecule. For (2-Bromo-5-methoxy-3-methylphenyl)methanol, there are six distinct sets of protons, as labeled in Figure 1.

Figure 1. Molecular structure and proton assignments for (2-Bromo-5-methoxy-3-methylphenyl)methanol.

The six unique proton environments are:

  • Two Aromatic Protons (H-4, H-6): These protons are on the benzene ring.

  • One Methoxy Group (O-CH₃): The three protons of the methoxy group are equivalent.

  • One Aryl Methyl Group (Ar-CH₃): The three protons of the ring-bound methyl group are equivalent.

  • One Benzylic Methylene Group (-CH₂-): The two protons of the methylene bridge are equivalent.

  • One Hydroxyl Proton (-OH): The single proton of the alcohol group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift of a proton is profoundly influenced by the electronic effects of nearby substituents. Electron-withdrawing groups (like bromine) deshield protons, shifting them downfield (to higher ppm), while electron-donating groups (like methoxy) shield protons, shifting them upfield (to lower ppm).[1] The predicted spectrum is based on these principles, using data from similar compounds for validation.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of benzene itself appears at ~7.3 ppm.[1] The positions of H-4 and H-6 are dictated by the cumulative effects of the five substituents.

  • H-6: This proton is ortho to the electron-donating -CH₂OH group and meta to the electron-donating -OCH₃ and -CH₃ groups. It is also para to the electron-withdrawing -Br group. The cumulative electron-donating influence is expected to shield this proton significantly, shifting it upfield from the benzene baseline.

  • H-4: This proton is ortho to the strongly electron-donating -OCH₃ group and meta to the -Br and -CH₂OH groups. The powerful shielding from the ortho methoxy group is the dominant effect.[2][3]

Prediction:

  • H-6 is predicted to appear around δ 6.95 ppm .

  • H-4 is predicted to appear around δ 6.85 ppm .

Multiplicity: H-4 and H-6 are four bonds apart and will exhibit meta-coupling. Typical meta-coupling constants (⁴J) are in the range of 2-3 Hz.[4] Therefore, both signals are expected to appear as sharp doublets , each with a coupling constant of J ≈ 2.5 Hz .

Benzylic Alcohol Region (δ 4.0-5.0 ppm)
  • Methylene Protons (-CH₂OH): Benzylic protons are typically found between 2.3-2.7 ppm.[2] However, the adjacent electronegative oxygen atom deshields these protons, shifting their signal significantly downfield. For benzyl alcohol, the -CH₂- signal is observed around 4.7 ppm. The substitution pattern on the ring will cause minor deviations. This signal is expected to be a singlet unless it couples to the -OH proton.

    • Prediction: A singlet at approximately δ 4.65 ppm integrating to 2H .

  • Hydroxyl Proton (-OH): The chemical shift of an alcohol proton is highly variable and depends on solvent, concentration, and temperature. It can appear anywhere from δ 1-5 ppm. In a typical deuterated chloroform (CDCl₃) sample, it often appears as a broad singlet. Under anhydrous conditions, it may appear as a triplet due to coupling with the adjacent -CH₂- group (J ≈ 5-6 Hz).

    • Prediction: A broad singlet around δ 2.10 ppm integrating to 1H .

Alkyl Substituent Region (δ 2.0-4.0 ppm)
  • Methoxy Protons (-OCH₃): Methoxy groups on an aromatic ring typically resonate as a sharp singlet between 3.7 and 4.0 ppm.[2] The electronic environment in the target molecule is similar to that in compounds like 2-bromo-5-methoxyphenol.

    • Prediction: A sharp singlet at approximately δ 3.80 ppm integrating to 3H .

  • Aryl Methyl Protons (Ar-CH₃): A methyl group directly attached to a benzene ring typically appears as a singlet around 2.3 ppm.

    • Prediction: A sharp singlet at approximately δ 2.35 ppm integrating to 3H .

Summary of Predicted Spectral Data

The predicted ¹H NMR data for (2-Bromo-5-methoxy-3-methylphenyl)methanol in CDCl₃ is summarized in Table 1.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 6.95Doublet (d)~ 2.51H
H-4~ 6.85Doublet (d)~ 2.51H
-CH₂OH~ 4.65Singlet (s)-2H
-OCH₃~ 3.80Singlet (s)-3H
Ar-CH₃~ 2.35Singlet (s)-3H
-OH~ 2.10Broad Singlet (br s)-1H

Experimental Protocol for Spectrum Acquisition

This section provides a standardized, self-validating methodology for acquiring a high-quality ¹H NMR spectrum, which can be used to confirm the predictions outlined above.

Sample Preparation
  • Sample Purity: Ensure the synthesized (2-Bromo-5-methoxy-3-methylphenyl)methanol is of high purity (>95%), as impurities will complicate the spectrum. Purify via column chromatography or recrystallization if necessary.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable first choice for its excellent solubilizing properties for moderately polar organic compounds.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount (~1% v/v) of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Filtration and Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Spectrometer Setup and Data Acquisition

The following steps are based on a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. A good shim is critical for achieving sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure maximum sensitivity and efficient power transfer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse (zg) experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz) before performing the Fourier transform.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration.

    • Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

    • Integration: Integrate all signals to determine the relative ratios of the protons.

Figure 2. Standard workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

This guide presents a comprehensive, predictive analysis of the ¹H NMR spectrum of (2-Bromo-5-methoxy-3-methylphenyl)methanol. By systematically applying the fundamental principles of chemical shift theory and spin-spin coupling, and by drawing on empirical data from analogous structures, a reliable spectral model has been constructed. The detailed experimental protocol provided offers a clear pathway for researchers to acquire an experimental spectrum and validate these predictions, ensuring confident structural assignment in their synthetic endeavors.

References

  • University of Manitoba. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • University of California, Davis. (n.d.). Applications of 1H NMR.
  • University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 8.
  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • Scribd. (n.d.). Aromatic Proton Coupling Constants.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • Siskos, M. G., et al. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents? PubMed, 23(4), 453-458.
  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol.
  • PubChemLite. (n.d.). (2-bromo-5-methylphenyl)methanol (C8H9BrO).
  • PubChemLite. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol.
  • NIST. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol. NIST WebBook.
  • SpectraBase. (n.d.). 2-Bromo-3-methoxybenzenemethanol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methylidenehept-1-ene.
  • The Royal Society of Chemistry. (2018). Supporting Information.
  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole.
  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved from a university research facility guide.
  • Letourneau, J. R., & Loria, J. P. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Biomolecular NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxybenzyl alcohol.
  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from a supplementary information document on beilstein-journals.org.
  • Squarespace. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. Retrieved from a protocol document hosted on squarespace.com.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1373.
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from a university facility protocol document.
  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I).
  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?.
  • ChemicalBook. (n.d.). 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum.
  • BLDpharm. (n.d.). 57295-33-7|(2-Bromo-5-methoxy-4-methylphenyl)methanol.
  • PubChem. (n.d.). (2-Bromo-5-methylphenyl)methanol.

Sources

Foundational

A Technical Guide to the Predicted 13C NMR Spectrum of (2-Bromo-5-methoxy-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-5-methoxy-3-methylphenyl)methanol is a polysubstituted aromatic compound with potential applications as a building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. A thorough understanding of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful and non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide presents a detailed analysis and prediction of the 13C NMR spectrum of (2-Bromo-5-methoxy-3-methylphenyl)methanol, offering a valuable resource for its identification and characterization.

Predicted 13C NMR Data

The chemical shifts in a 13C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. In the absence of direct experimental data for (2-Bromo-5-methoxy-3-methylphenyl)methanol, the following chemical shifts have been predicted based on the principles of substituent additivity and analysis of data from structurally analogous compounds. The predictions are based on the foundational chemical shift of benzene (128.5 ppm) and the known effects of bromo, methoxy, methyl, and hydroxymethyl substituents on the aromatic ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C1138-142Quaternary carbon attached to the hydroxymethyl group. Its chemical shift is influenced by the electron-withdrawing effect of the oxygen and the steric and electronic effects of the adjacent bromo and methyl groups.
C2115-119Carbon bearing the bromine atom (ipso-carbon). The strong electronegativity of bromine causes a significant downfield shift.
C3135-139Quaternary carbon attached to the methyl group. Its chemical shift is influenced by the adjacent bromo and methoxy groups.
C4112-116Aromatic CH carbon ortho to the methoxy group and meta to the bromo and methyl groups. The electron-donating effect of the methoxy group will cause an upfield shift.
C5158-162Carbon bearing the methoxy group (ipso-carbon). The strong electron-donating and deshielding effect of the oxygen atom results in a significant downfield shift.
C6110-114Aromatic CH carbon para to the methyl group and ortho to the methoxy group. This carbon will experience a significant upfield shift due to the combined electron-donating effects of the methoxy and methyl groups.
-CH2OH62-66The benzylic carbon of the hydroxymethyl group. Its chemical shift is influenced by the electronegativity of the attached oxygen atom and the aromatic ring.
-OCH355-57The carbon of the methoxy group. This is a typical chemical shift for a methoxy group attached to an aromatic ring.[1]
-CH318-22The carbon of the methyl group attached to the aromatic ring. Its chemical shift is in the typical range for an aryl methyl group.

Experimental Protocol for 13C NMR Data Acquisition

The following is a standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like (2-Bromo-5-methoxy-3-methylphenyl)methanol. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified (2-Bromo-5-methoxy-3-methylphenyl)methanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C nuclei (e.g., a 400 MHz 1H spectrometer).

  • The probe should be tuned and matched to the 13C frequency.

  • The sample should be spun at a rate of approximately 20 Hz to average out magnetic field inhomogeneities.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, which have longer relaxation times.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the concentration of the sample. A higher number of scans will improve the signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

  • Temperature: The experiment should be performed at a constant temperature, typically 298 K.

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the TMS signal at 0.0 ppm.

Visualization of the Molecular Structure and Predicted 13C NMR Data

The following diagram illustrates the molecular structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol with the predicted 13C NMR chemical shifts for each carbon atom.

Sources

Exploratory

Advanced Infrared Spectroscopic Analysis of (2-Bromo-5-methoxy-3-methylphenyl)methanol: Conformational Dynamics and Vibrational Assignments

Executive Summary The structural elucidation of highly substituted aromatic compounds requires a nuanced approach to vibrational spectroscopy. (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)[1] is a sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted aromatic compounds requires a nuanced approach to vibrational spectroscopy. (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)[1] is a sterically hindered 1,2,3,5-tetrasubstituted benzyl alcohol derivative. Its infrared (IR) spectrum is not merely a collection of functional group frequencies; it is a dynamic readout of intramolecular interactions, specifically the delicate balance between steric repulsion and intramolecular hydrogen bonding.

This technical guide provides a comprehensive framework for the IR spectroscopic analysis of this molecule. By bridging fundamental quantum mechanical principles with field-proven experimental workflows, we establish a self-validating methodology for identifying its conformational isomers and key vibrational modes.

Molecular Architecture & Conformational Dynamics (The "Why")

To accurately interpret the Fourier Transform Infrared (FTIR) spectrum of (2-Bromo-5-methoxy-3-methylphenyl)methanol, one must first understand the causality behind its vibrational shifts. The molecule features a hydroxymethyl group (-CH₂OH) flanked by an ortho-bromine atom and influenced by meta-methyl and meta-methoxy substituents.

The Ortho-Halogen Effect

The most critical spectral feature of this molecule lies in the ν(OH) stretching region (3500–3700 cm⁻¹). In bulk solid-state analysis (e.g., KBr pellet or ATR), this region typically presents as a massive, broad band (~3300 cm⁻¹) due to extensive intermolecular hydrogen bonding. However, when isolated in a dilute non-polar solvent like carbon tetrachloride (CCl₄), the intermolecular networks are broken, revealing the true monomeric behavior.

As demonstrated in high-resolution studies of 2[2], the presence of the ortho-bromine atom forces the molecule into competing low-energy conformations. The fundamental OH stretch resolves into a distinct doublet:

  • Chiral Conformer (H-Bonded): The hydroxyl proton rotates toward the heavy bromine atom, forming an intramolecular OH···Br contact. This interaction weakens the O-H bond, shifting the stretching frequency down to ~3580 cm⁻¹.

  • Achiral Conformer (Free OH): The hydroxyl proton points away from the bromine, resulting in a "free" OH stretch at a higher frequency (~3615 cm⁻¹).

The 3[3] is further modulated by the electron-donating mesomeric (+M) effect of the meta-methoxy group and the inductive (+I) effect of the meta-methyl group, which subtly increase the electron density of the aromatic ring.

Substituent_Effects OH Hydroxymethyl (-CH2OH) OrthoBr Ortho-Bromine (-Br) OrthoBr->OH Intramolecular OH...Br H-Bond MetaMe Meta-Methyl (-CH3) MetaMe->OH Inductive (+I) MetaOMe Meta-Methoxy (-OCH3) MetaOMe->OH Inductive (-I) & Mesomeric (+M)

Electronic and steric substituent effects on the hydroxymethyl group.

Quantitative Vibrational Band Assignments

The following table synthesizes the expected quantitative IR data for (2-Bromo-5-methoxy-3-methylphenyl)methanol, derived from established4[4].

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
O-H (Free) ν(OH) stretch3610 – 3625Sharp, MediumAchiral conformer; observed only in dilute CCl₄.
O-H (H-bonded) ν(OH) stretch3570 – 3590Sharp, MediumChiral conformer with OH···Br intramolecular contact.
O-H (Polymeric) ν(OH) stretch3200 – 3400Broad, StrongIntermolecular H-bonding networks in solid-state (ATR/KBr).
C-H (Aromatic) ν(C-H) stretch3000 – 3100Weaksp² C-H stretching of isolated C4 and C6 ring protons.
C-H (Aliphatic) ν(C-H) stretch2830 – 2970Mediumsp³ C-H stretching from -OCH₃, -CH₃, and -CH₂OH groups.
C=C (Aromatic) ν(C=C) stretch1590, 1480StrongSkeletal ring vibrations, shifted by heavy Br atom.
C-O (Methoxy) ν(C-O-C) asym.1240 – 1260StrongAsymmetric stretch of the aryl-alkyl ether linkage.
C-O (Alcohol) ν(C-O) stretch1020 – 1050StrongPrimary alcohol C-O stretching.
C-H (Ar oop) γ(C-H) oop bend830 – 860StrongOut-of-plane bending for 1,2,3,5-tetrasubstituted benzene.
C-Br ν(C-Br) stretch550 – 650MediumHeavy atom-carbon stretch in the far-fingerprint region.

Self-Validating Experimental Protocol (The "How")

To capture the nuanced conformational data of this molecule, standard "point-and-shoot" ATR-FTIR is insufficient. The following protocol utilizes a dual-phase approach, integrating built-in validation steps to ensure data trustworthiness.

Phase 1: Instrument Calibration & Environmental Control

Causality: Atmospheric water vapor (3500–3900 cm⁻¹) overlaps directly with the critical monomeric ν(OH) region. Calibration ensures the ~30 cm⁻¹ split between free and H-bonded OH is accurately measured.

  • Purge the Optical Bench: Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes to eliminate atmospheric H₂O and CO₂.

  • Wavenumber Calibration: Run a standard 1.5 mil polystyrene film. Validate that the characteristic peak at exactly 1601.2 cm⁻¹ is within ±0.5 cm⁻¹ tolerance.

  • Background Acquisition: Collect a 64-scan background spectrum immediately prior to sample analysis.

Phase 2: Solid-State Bulk Analysis (ATR-FTIR)

Causality: Establishes the baseline fingerprint of the molecule in its crystalline, polymeric H-bonded state.

  • Place 2–3 mg of (2-Bromo-5-methoxy-3-methylphenyl)methanol directly onto a monolithic diamond ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate optical contact (preventing baseline drift).

  • Acquire data at 4 cm⁻¹ resolution for 64 scans.

  • Validation Check: Ensure the broad ν(OH) band (~3300 cm⁻¹) is present and the baseline is flat at 4000 cm⁻¹.

Phase 3: Dilute Solution Conformer Analysis

Causality: Dilution to <0.005 M in a non-polar solvent prevents molecules from interacting with one another, isolating the intramolecular OH···Br dynamics.

  • Prepare a 0.002 M solution of the analyte in spectroscopic grade Carbon Tetrachloride (CCl₄). Note: CCl₄ is highly toxic; handle in a fume hood.

  • Inject the solution into a liquid transmission cell equipped with NaCl or KBr windows and a 10 mm path length.

  • Acquire data at a high resolution of 2 cm⁻¹ for 128 scans to maximize the signal-to-noise ratio of the weak monomeric peaks.

  • Spectral Deconvolution: Because the free and H-bonded OH peaks may overlap, apply a Cauchy-Gauss sum band model to mathematically resolve the doublet, ensuring the area under the curve is accurately integrated for conformer population analysis.

FTIR_Workflow A Sample Prep: (2-Bromo-5-methoxy-3-methylphenyl)methanol B Phase Selection A->B C Solid State (ATR/KBr) Intermolecular H-Bonds B->C D Dilute Solution (CCl4) Monomeric Conformers B->D E FTIR Data Acquisition (Res: 2 cm⁻¹, 64 Scans) C->E D->E F Spectral Deconvolution (Cauchy-Gauss Fit) E->F G Band Assignment & Validation F->G

FTIR analytical workflow for conformational and bulk phase analysis.

References

  • cdnsciencepub.
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation RSC Publishing URL
  • (2-Bromo-5-methoxy-3-methylphenyl)
  • FTIR spectra of corresponding products for each alcohol ResearchGate URL

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of (2-Bromo-5-methoxy-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Executive Summary This in-depth technical guide provides a predictive and methodological framework for the analysis of (2-Bromo-5-methoxy-3-methylphenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a predictive and methodological framework for the analysis of (2-Bromo-5-methoxy-3-methylphenyl)methanol using mass spectrometry. In the absence of established library spectra for this specific compound, this document serves as a foundational resource, grounded in the principles of chemical ionization and fragmentation. We project the anticipated fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide detailed, field-proven analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer a systematic approach to data interpretation. This guide is designed to empower researchers to confidently approach the structural elucidation of this and structurally related molecules, ensuring scientific rigor and integrity in their analytical workflows.

Introduction to the Analyte and Mass Spectrometry

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a bromine atom, a methoxy group, a methyl group, and a hydroxymethyl group on a benzene ring, presents a unique analytical challenge and a rich source of information in mass spectrometry. The precise determination of its structure and the ability to detect it in complex matrices are crucial for its application in synthetic chemistry and drug development, where it may serve as a key intermediate or building block.

Mass spectrometry is an indispensable tool for this task, offering unparalleled sensitivity and structural insight.[1] By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can piece together its molecular structure.[2] This guide will explore two primary ionization techniques: the high-energy, fragmentation-rich Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the gentle, soft-ionization technique of Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).[1][3]

Table 1: Chemical Properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol

PropertyValueSource
Molecular FormulaC9H11BrO2PubChem CID 10867706[4]
Monoisotopic Mass229.9942 DaPubChem CID 10867706
Average Mass231.09 g/mol PubChem CID 10867706
IUPAC Name(2-Bromo-5-methoxy-3-methylphenyl)methanolPubChem CID 10867706

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways that are dictated by the stability of the resulting ions and neutral losses.[2] Understanding these pathways is key to interpreting the mass spectrum.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), we anticipate extensive fragmentation. The resulting spectrum will be a "fingerprint" of the molecule.

The analysis begins with the formation of the molecular ion, [M]•+ , which will appear as a characteristic doublet due to the nearly equal natural abundance of bromine isotopes (79Br and 81Br).[5] The primary fragmentation events are predicted to be:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for benzyl alcohols, leading to the formation of a stable benzylic cation.[6]

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a favorable pathway. The presence of bromine is confirmed by the M/M+2 isotopic pattern in the molecular ion.[7]

  • Loss of a Methyl Radical (•CH3): Cleavage of the methyl group from the aromatic ring or the methoxy group. Fragmentation of the methoxy group is a known pathway for anisole derivatives.[8]

  • Formation of Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C7H7+) at m/z 91.[5]

.dot

fragmentation M [C9H11BrO2]•+ m/z 230/232 Molecular Ion F1 [C9H10BrO]•+ m/z 213/215 M->F1 - •OH F2 [C9H11O2]•+ m/z 151 M->F2 - •Br F3 [C8H8BrO]•+ m/z 200/202 M->F3 - •CH3 (from MeO) F4 [C7H7]+ Tropylium Ion m/z 91 F2->F4 - CO, - C2H4

Caption: Predicted EI fragmentation of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Table 2: Predicted Major Fragment Ions in EI-MS

m/z (Mass-to-Charge Ratio)Proposed Structure / Neutral LossPredicted Relative Intensity
230/232[M]•+ (Molecular Ion)Moderate
213/215[M - •OH]+High
151[M - •Br]+Moderate to High
200/202[M - •OCH3]+Moderate
122[M - •Br - •CHO]+Moderate
91Tropylium Ion [C7H7]+Moderate
Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[9] It is well-suited for polar molecules like alcohols.[1]

In positive ion mode ([+ESI]), we expect to observe the protonated molecule, [M+H]+ , at m/z 231/233. Sodium [M+Na]+ (m/z 253/255) and potassium [M+K]+ (m/z 269/271) adducts are also commonly observed, especially if there are trace salts in the sample or mobile phase.[10]

In-source collision-induced dissociation (CID) can be used to induce fragmentation. The most likely fragmentation pathway for the [M+H]+ ion would be the loss of a water molecule (H2O), a characteristic fragmentation for protonated alcohols, resulting in an ion at m/z 213/215.

Recommended Analytical Protocols

The choice between GC-MS and LC-MS depends on the sample matrix, volatility of the analyte, and the desired information.[1] GC-MS is excellent for volatile and thermally stable compounds, providing detailed structural information through its extensive fragmentation libraries.[11] LC-MS is preferred for less volatile or thermally labile compounds and is highly effective for analyses in complex biological matrices.[12]

Protocol 1: GC-MS Analysis

This protocol is designed for the identification and quantification of the analyte in a relatively clean organic solvent matrix.[13]

1. Sample Preparation:

  • Accurately prepare a stock solution of the analyte at 1 mg/mL in methanol or ethyl acetate.
  • Create a series of dilutions for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Causality: Methanol and ethyl acetate are volatile solvents compatible with GC injection and effectively solubilize the aromatic alcohol.

2. Instrumentation and Parameters:

Table 3: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for high sensitivity.[13]
Injector Temperature250 °CEnsures rapid volatilization without thermal degradation.
Carrier GasHelium, 1.2 mL/minProvides good chromatographic efficiency and is inert.
Column30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)A standard non-polar column providing excellent separation for a wide range of analytes.[11]
Oven Program80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minBalances separation efficiency with analysis time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for generating reproducible, library-searchable spectra.[14]
Ionization Energy70 eVThe industry standard for creating consistent fragmentation patterns.[15]
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Mass Rangem/z 40-350Covers the molecular ion and all predicted major fragments.
Scan ModeFull ScanTo acquire complete mass spectra for identification.
Protocol 2: LC-MS Analysis

This protocol is suitable for analyzing the analyte in aqueous or biological matrices where direct injection into a GC is not feasible.[3]

1. Sample Preparation:

  • Prepare a stock solution at 1 mg/mL in a 50:50 mixture of methanol:water.
  • Prepare dilutions using the mobile phase as the diluent.
  • If analyzing from a complex matrix (e.g., plasma), perform a protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to clean the sample and prevent ion suppression.[12]

2. Instrumentation and Parameters:

Table 4: Recommended LC-MS Parameters

ParameterSettingRationale
Liquid Chromatograph
ColumnC18, 2.1 x 50 mm, 1.8 µmReverse-phase C18 provides good retention for moderately polar aromatic compounds.[12]
Mobile Phase AWater + 0.1% Formic AcidThe acid promotes protonation for better [+ESI] sensitivity.
Mobile Phase BAcetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient10% B to 95% B over 5 minA standard gradient to elute the compound with good peak shape.
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Mass Spectrometer
Ionization ModeElectrospray (ESI), PositiveESI is ideal for polar molecules, and positive mode is suitable for compounds with basic or neutral character that can be protonated.[3][9]
Capillary Voltage3.5 kVOptimizes the electrospray process for ion formation.
Desolvation GasNitrogen, 10 L/minAids in droplet desolvation to release gas-phase ions.[10]
Source Temperature120 °CGentle heating to assist desolvation without degrading the analyte.
Desolvation Temp350 °CHigh-temperature gas to complete solvent evaporation.
Mass Rangem/z 100-400Covers the expected protonated molecule and potential adducts.

Data Interpretation and Validation

A systematic approach is required to interpret the acquired data and confirm the structure of the analyte.

.dot

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation P1 Dissolution in Appropriate Solvent P2 Serial Dilution (Calibration) P1->P2 A1 GC-MS or LC-MS Acquisition P2->A1 I1 Identify Molecular Ion (M•+ or [M+H]+) A1->I1 I2 Analyze Isotope Pattern (Confirm Bromine) I1->I2 I3 Correlate Fragments to Predicted Pathways I2->I3 I4 Confirm Mass Accuracy I3->I4

Caption: A general workflow for MS analysis and data interpretation.

  • Molecular Ion Confirmation: In the GC-MS data, locate the doublet peak at m/z 230/232. In the LC-MS data, find the protonated ion at m/z 231/233. The presence of this ion confirms the molecular weight.

  • Isotopic Pattern Analysis: The key feature of this molecule is the bromine atom. The peaks corresponding to any bromine-containing fragment (including the molecular ion) must exhibit a doublet with a ~1:1 intensity ratio, separated by 2 m/z units (for 79Br and 81Br).[5] This is a definitive confirmation of the presence of a single bromine atom.

  • Fragmentation Pattern Matching: Compare the observed fragment ions in the EI spectrum against the predicted fragments in Table 2. The presence of key ions like m/z 213/215 (loss of •OH) and m/z 151 (loss of •Br) provides strong evidence for the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can provide the exact mass of the molecular ion and its fragments to within a few parts per million (ppm). This allows for the calculation of the elemental formula, which can definitively validate the compound's identity.

Conclusion

The mass spectrometric analysis of (2-Bromo-5-methoxy-3-methylphenyl)methanol is a multifaceted process that leverages fundamental principles of ionization and fragmentation. This guide provides the predictive framework and robust starting protocols necessary for its successful characterization by both GC-MS and LC-MS. By understanding the likely fragmentation pathways and employing systematic data interpretation, researchers can confidently elucidate the structure of this molecule. The methodologies described herein are not only applicable to the target analyte but also serve as a valuable template for the analysis of other novel, substituted aromatic compounds in the field of chemical research and drug development.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Wang, R., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.
  • LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information.
  • Gika, H. G., et al. (2012, June 15). LC-MS metabolomics of polar compounds. Journal of Chromatography B.
  • Gross, J. H. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Postberg, F., et al. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water. ResearchGate.
  • Chegg. (2019, April 6). Solved This is the mass spectrum for anisole.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008889.

Sources

Exploratory

Solubility Profiling and Solvent Selection for (2-Bromo-5-methoxy-3-methylphenyl)methanol: A Technical Guide for Process Chemistry

Executive Summary (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS No. 110451-90-6, MW: 231.09 g/mol ) is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS No. 110451-90-6, MW: 231.09 g/mol ) is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1],[2]. Its structural complexity—featuring a lipophilic bromine atom, an electron-donating methoxy group, a methyl group, and a hydrogen-bonding hydroxymethyl moiety—creates a unique solvation profile. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, liquid-liquid extractions, and crystallization processes in drug development.

Structural Analysis & Hansen Solubility Parameters (HSP)

Solvent selection is governed by the thermodynamic principle of "like dissolves like," mathematically formalized by Hansen Solubility Parameters (HSP)[3]. The total cohesive energy of a solvent or solute is divided into three distinct parameters:

  • Dispersion forces (δD) : Driven by the polarizable electron cloud of the heavy bromine atom and the aromatic ring.

  • Polar interactions (δP) : Dictated by the permanent dipole moments of the methoxy and hydroxymethyl groups.

  • Hydrogen bonding (δH) : Dominated by the hydroxymethyl group acting as both a strong donor and an acceptor, with the methoxy group acting as a weaker acceptor.

For a closely related baseline molecule, benzyl alcohol, the established HSP values are approximately δD = 18.4, δP = 6.3, and δH = 13.7 MPa^0.5[3]. The substitution of a bromine atom and a methyl group on the aromatic ring increases the dispersion contribution (δD) and overall lipophilicity, while slightly sterically hindering the hydrogen-bonding network.

Solvation Molecule (2-Bromo-5-methoxy- 3-methylphenyl)methanol Dispersion Bromine & Aromatic Ring (High δD Dispersion) Molecule->Dispersion Halogenated Solvents (e.g., DCM) HDonor Hydroxymethyl Group (High δH H-Bonding) Molecule->HDonor Polar Protic Solvents (e.g., MeOH) HAcceptor Methoxy Group (Moderate δP Polarity) Molecule->HAcceptor Polar Aprotic Solvents (e.g., DMSO, DMF)

Caption: Solvation mechanism mapping based on functional group interactions.

Solubility Data in Organic Solvents

Based on the physicochemical profile and structural homology, the solubility of (2-Bromo-5-methoxy-3-methylphenyl)methanol can be categorized across standard organic solvent classes. The following table summarizes the expected quantitative solubility ranges at 25°C.

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic DMSO, DMF> 100Strong dipole-dipole interactions and H-bond acceptance from the -OH group.
Halogenated Dichloromethane (DCM)> 50Excellent dispersion matching (δD) with the brominated aromatic ring.
Ethers THF, 1,4-Dioxane> 50Favorable dipole interactions and moderate H-bond acceptance.
Polar Protic Methanol, Ethanol20 - 50Solvation via H-bond donor/acceptor networks; limited by the hydrophobic bulk.
Non-Polar n-Heptane, Hexane< 5Poor solubility due to mismatched δH and δP; inability to break solute H-bonds.
Aqueous Water (pH 7.4)< 0.1Highly restricted by the lipophilic bromine and methyl substituents.

Experimental Protocol: Thermodynamic Solubility Determination

To generate highly accurate, self-validating solubility data for process chemistry, the shake-flask method coupled with HPLC-UV quantification is the industry gold standard[4],[5]. This thermodynamic approach is strictly preferred over kinetic solvent-shift assays, which often precipitate metastable polymorphs and artificially inflate solubility values[5].

Step-by-Step Methodology:

  • Solid Preparation : Weigh approximately 5-10 mg of crystalline (2-Bromo-5-methoxy-3-methylphenyl)methanol into a glass vial or a Whatman Mini-UniPrep syringeless filter[5]. Causality: Excess solid must be present to ensure the solution reaches true thermodynamic equilibrium rather than a supersaturated kinetic state.

  • Solvent Addition : Add 500 µL of the target organic solvent. Seal the vial hermetically to prevent solvent evaporation, which would skew the final concentration data.

  • Incubation & Agitation : Shake the mixture at 400 rpm at a constant temperature of 25°C for 24 to 72 hours[4]. Causality: Extended incubation overcomes the high lattice energy of crystalline solids, ensuring complete saturation is achieved.

  • Equilibrium Validation : Visually inspect the vial at 24, 48, and 72 hours. If no solid remains, add more compound and continue incubation. Causality: The persistent presence of a solid pellet is the self-validating proof that the solution is saturated[5].

  • Filtration : Filter the saturated solution through a 0.22 µm PTFE membrane. Causality: PTFE is chemically inert and mandated for halogenated/aprotic solvents to prevent membrane degradation and non-specific analyte adsorption.

  • Dilution & HPLC-UV Analysis : Dilute the filtrate into the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve. Quantify the concentration using isocratic HPLC with UV detection at the compound's wavelength maximum[4],[5].

Workflow Start Excess Solid Compound Add Add to Organic Solvent (Sealed Vial) Start->Add Incubate Incubate & Shake (25°C, 24-72h) Add->Incubate Check Visual Inspection (Solid Present?) Incubate->Check Check->Start No (Add more) Filter Filter (0.22 µm PTFE) Check->Filter Yes (Equilibrium) Analyze HPLC-UV Quantification Filter->Analyze

Caption: Thermodynamic solubility screening workflow using the shake-flask method.

Implications for Process Chemistry

The distinct solubility profile of (2-Bromo-5-methoxy-3-methylphenyl)methanol dictates specific solvent choices during API synthesis:

  • Cross-Coupling Reactions : For Suzuki-Miyaura or Buchwald-Hartwig couplings utilizing the aryl bromide, THF or 1,4-Dioxane are optimal. They provide high solubility for the starting material while maintaining compatibility with palladium catalysts.

  • Oxidation/Reduction : If the hydroxymethyl group is to be oxidized to an aldehyde, DCM is the ideal solvent for Swern or Dess-Martin oxidations due to excellent dispersion matching and inertness.

  • Crystallization : A binary solvent system (anti-solvent crystallization) is highly recommended. The compound can be dissolved in a minimal volume of a polar aprotic solvent (e.g., Ethyl Acetate or THF) followed by the slow addition of a non-polar anti-solvent (e.g., n-Heptane) to induce controlled nucleation and high-purity crystal growth.

References

  • Title: Supplier CAS No 110451-90-6[2] Source: BuyersGuideChem URL: [Link]

  • Title: Determination of Thermodynamic Solubility[4] Source: Bio-protocol URL: [Link]

  • Title: Hansen Solubility Parameters (HSP)[3] Source: Practical Adhesion Science - Prof Steven Abbott URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates[5] Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Foundational

(2-Bromo-5-methoxy-3-methylphenyl)methanol structural characterization

An In-depth Technical Guide to the Structural Characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of (2-Br...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of (2-Bromo-5-methoxy-3-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document moves beyond procedural outlines to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Introduction: The Imperative for Unambiguous Identification

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Its precise molecular structure, defined by the specific arrangement of bromo, methoxy, methyl, and hydroxymethyl substituents on the benzene ring, is critical. Any ambiguity could lead to the synthesis of incorrect final products, impacting biological activity, safety, and intellectual property.

Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for scientific integrity and the success of research and development programs. This guide details the core spectroscopic and spectrometric techniques required to confirm the identity and purity of this compound.

Molecular Structure and Spectroscopic Expectations

The target molecule possesses several key structural features that will manifest in predictable ways across different analytical techniques. Understanding these features is the first step in designing the characterization workflow.

Caption: 2D Structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

  • Molecular Formula: C₉H₁₁BrO₂

  • Molecular Weight: 231.09 g/mol

The combination of an electron-donating methoxy group, a weakly donating methyl group, and an electron-withdrawing but sterically bulky bromine atom creates a unique electronic and steric environment. This will influence the chemical shifts in NMR, the fragmentation in mass spectrometry, and the vibrational frequencies in IR spectroscopy.

The Analytical Workflow: An Integrated Approach

A robust characterization relies on multiple, independent techniques that cross-validate each other. Our workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete structural profile.

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides the most direct information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this molecule, it is crucial for confirming the substitution pattern on the aromatic ring and identifying the protons of the functional groups.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear.

Predicted Data & Interpretation:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.15d (J ≈ 2.5 Hz)1HAr-H Aromatic proton ortho to the methoxy group, showing small meta-coupling to the other aromatic proton.
~6.80d (J ≈ 2.5 Hz)1HAr-H Aromatic proton para to the methoxy group, influenced by its electron-donating effect.
~4.70s2H-CH₂ OHBenzylic protons adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons.
~3.85s3H-OCH₃ Methoxy group protons, a characteristic sharp singlet.
~2.30s3HAr-CH₃ Aromatic methyl group protons.
~1.90br s1H-CH₂OH Hydroxyl proton. Its chemical shift is variable and the peak is often broad. Will disappear upon D₂O exchange.
Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the number of unique carbon atoms and identifies them as CH₃, CH₂, CH, or quaternary (Cq). This is essential for verifying the full carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • DEPT: Run DEPT-90 (shows CH carbons) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments to aid in assignments.

Predicted Data & Interpretation:

Predicted δ (ppm)Carbon TypeAssignmentRationale
~159.0CqC -OCH₃Aromatic carbon attached to the strongly electron-donating methoxy group.
~138.5CqC -CH₂OHAromatic carbon bearing the hydroxymethyl group.
~135.0CqC -CH₃Aromatic carbon bearing the methyl group.
~122.0CHC HAromatic methine carbon.
~118.0CqC -BrAromatic carbon attached to bromine; its chemical shift is lowered by the "heavy atom effect".
~115.5CHC HAromatic methine carbon.
~64.5CH₂-C H₂OHAliphatic carbon of the hydroxymethyl group.
~55.5CH₃-OC H₃Aliphatic carbon of the methoxy group.
~20.0CH₃Ar-C H₃Aliphatic carbon of the aromatic methyl group.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: MS provides the molecular weight of the compound and, with high resolution, its elemental formula. For this molecule, MS is particularly powerful due to the distinct isotopic signature of bromine, which acts as a definitive marker.

Experimental Protocol:

  • Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Acquisition (HRMS): Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy (<5 ppm).

  • Analysis: Observe the molecular ion region and the fragmentation pattern.

Predicted Data & Interpretation:

m/z (Nominal)IonInterpretation
230 / 232[M]⁺Molecular Ion Peak: The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the classic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]
212 / 214[M - H₂O]⁺Loss of a water molecule from the alcohol functional group.
199 / 201[M - CH₂OH]⁺Loss of the hydroxymethyl radical, a common fragmentation for benzyl alcohols.
151[M - Br]⁺Loss of the bromine radical.

High-Resolution Data:

  • Calculated Exact Mass for C₉H₁₁⁷⁹BrO₂: 229.9942

  • Calculated Exact Mass for C₉H₁₁⁸¹BrO₂: 231.9922

An observed mass within 5 ppm of these calculated values provides unambiguous confirmation of the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The vibrational frequencies of specific bonds act as a "fingerprint" for the molecule.[2][3]

Experimental Protocol:

  • Technique: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

Predicted Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3200 (broad)O-H stretchAlcohol (-OH)The broadness is due to hydrogen bonding. A key indicator of the alcohol group.[4]
3100-3000C-H stretchAromatic (=C-H)Characteristic of protons on the benzene ring.
2980-2850C-H stretchAliphatic (-C-H)From the -CH₃ and -CH₂OH groups.
1600-1450C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
1250-1200C-O stretchAryl Ether (Ar-O-CH₃)Asymmetric stretch, characteristic of the methoxy group.[5]
1050-1000C-O stretchAlcohol (-CH₂-OH)Characteristic of a primary alcohol.
650-550C-Br stretchAlkyl Halide (Ar-Br)Found in the fingerprint region, confirming the presence of the C-Br bond.

Conclusion: A Self-Validating Structural Proof

The structural characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol is definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy.

  • Mass Spectrometry confirms the correct molecular weight and elemental formula, with the bromine isotopic pattern serving as an unmistakable flag.

  • Infrared Spectroscopy provides rapid and clear evidence for the required alcohol, ether, and aromatic functional groups.

  • NMR Spectroscopy delivers the final, high-resolution proof, mapping out the entire carbon-hydrogen framework. ¹H NMR confirms the precise substitution pattern and the nature of the protons, while ¹³C NMR verifies the complete carbon count and environment.

Together, these techniques form a self-validating system where each result corroborates the others, leading to an unambiguous and trustworthy structural assignment. This level of rigor is the standard for ensuring quality, reproducibility, and safety in all scientific and developmental applications.

References

  • PubChem. (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for a chemical synthesis paper detailing experimental procedures and characterization data. [Link]

  • Sarkar, A. K., et al. (1983). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Beilstein Journals. (2016). Supplementary Information for a publication showing NMR data for related brominated methoxyphenyl compounds. [Link]

  • Organic Syntheses. Procedure for the synthesis of related methoxy compounds. [Link]

  • Google Patents. (2021).
  • Lyle, K. M., et al. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Journal of Chemical Education. [Link]

  • NIST Chemistry WebBook. Spectral data for 3-Hydroxy-4-methoxybenzyl alcohol. [Link]

  • SpectraBase. ¹³C NMR Spectrum of 4-Hydroxy-3-methoxy-benzyl alcohol. [Link]

  • Daturi, M., et al. (1999). FTIR difference spectra of methoxy species formed by methanol dissociative adsorption. ResearchGate. [Link]

Sources

Exploratory

The Discovery, First Synthesis, and Synthetic Utility of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Executive Summary In the landscape of complex organic synthesis, the strategic placement of functional groups on a benzene ring dictates the downstream viability of the molecule. (2-Bromo-5-methoxy-3-methylphenyl)methano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis, the strategic placement of functional groups on a benzene ring dictates the downstream viability of the molecule. (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6) is a highly functionalized benzylic alcohol that serves as a critical building block in modern synthetic chemistry[1]. Featuring an ortho-bromo group, a meta-methyl group, and a para-methoxy group relative to the bromo substituent, this intermediate is engineered for one primary purpose: steric encumbrance combined with cross-coupling readiness .

Initially discovered and synthesized in 1998 to engineer axially chiral biphenyl cores for liquid crystals[2], this compound has since become a linchpin in the total synthesis of complex polycyclic natural products, including the benzo[b]fluorene core of kinamycins[3] and the angucycline antibiotic tetrangulol[4]. This whitepaper deconstructs the mechanistic rationale behind its first synthesis, provides self-validating experimental protocols, and maps its trajectory in advanced drug development.

Mechanistic Rationale & Historical Context

The architectural brilliance of (2-Bromo-5-methoxy-3-methylphenyl)methanol lies in its substitution pattern. When synthesizing biaryl systems via Suzuki-Miyaura cross-coupling, the resulting biphenyl bond often rotates freely. However, if bulky groups (such as bromine and methyl) are placed at the ortho positions of the newly formed C-C bond, the steric clash severely restricts rotation. This restricted rotation gives rise to atropisomerism (axial chirality).

This exact causality drove its first synthesis. In 1998, Guy Solladié, Philippe Hugelé, and Richard Bartsch required a rigid, twisted biphenyl core to develop enantiomerically pure smectic C* liquid crystals[2]. To achieve this, they needed a precursor that could undergo cross-coupling while providing enough steric bulk to lock the biphenyl conformation. The reduction of 2-bromo-5-methoxy-3-methylbenzoic acid to its corresponding benzylic alcohol provided the perfect scaffold, allowing subsequent functionalization of the alcohol while preserving the aryl bromide for coupling[5].

Applications Core (2-Bromo-5-methoxy- 3-methylphenyl)methanol LC Smectic C* Liquid Crystals (Axial Chirality) Core->LC 1998 (Solladié) Benzo Benzo[b]fluorene Core (Kinamycins) Core->Benzo 2006 (Echavarren) Angu Angucycline Antibiotics (Tetrangulol) Core->Angu 2017 (Ngwira)

Evolution of applications: from liquid crystals to complex antibiotic core structures.

The First Synthesis: The Solladié–Hugelé–Bartsch Pathway

The inaugural synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol was achieved via the direct reduction of 2-bromo-5-methoxy-3-methylbenzoic acid using Lithium Aluminum Hydride ( LiAlH4​ )[5].

Causality in Reagent Selection

While milder reducing agents like Borane-THF ( BH3​⋅THF ) are often preferred for carboxylic acids to avoid side reactions, LiAlH4​ was strategically chosen here. The electron-donating methoxy group deactivates the carbonyl carbon toward nucleophilic attack. LiAlH4​ , being a highly reactive source of hydride ( H− ), overcomes this electronic deactivation and the severe steric shielding provided by the adjacent bromo and methyl groups. Furthermore, at controlled temperatures ( 0∘C to room temperature), LiAlH4​ selectively reduces the acid without causing the reductive debromination of the aryl halide.

Workflow A 2-Bromo-5-methoxy- 3-methylbenzoic Acid B LiAlH4 Reduction (THF, 0°C to RT) A->B C (2-Bromo-5-methoxy- 3-methylphenyl)methanol B->C D Oxidation to Aldehyde (e.g., MnO2) C->D E Suzuki-Miyaura Coupling (Biaryl Core Formation) D->E

Workflow detailing the synthesis and downstream functionalization of the target benzyl alcohol.

Experimental Methodology & Protocols

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the synthesis of the title compound, incorporating the critical Fieser workup to manage aluminum salts.

Protocol: Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Objective: Chemoselective reduction of the sterically hindered carboxylic acid to a primary alcohol without reductive debromination.

Materials:

  • 2-Bromo-5-methoxy-3-methylbenzoic acid (1.0 equiv)

  • Lithium Aluminum Hydride ( LiAlH4​ ) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Hydride Suspension: Under an inert Argon atmosphere, suspend LiAlH4​ in anhydrous THF in a flame-dried round-bottom flask. Cool the suspension to 0∘C using an ice-water bath.

    • Causality: The inert atmosphere prevents the violent reaction of LiAlH4​ with atmospheric moisture. Cooling mitigates the initial exothermic release of H2​ gas during the subsequent addition.

  • Substrate Addition: Dissolve 2-bromo-5-methoxy-3-methylbenzoic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes.

    • Causality: Carboxylic acids react instantly with LiAlH4​ to form an aluminum carboxylate complex, releasing one equivalent of H2​ gas. Dropwise addition prevents thermal runaway and excessive frothing.

  • Reduction Phase: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • The Fieser Quench (Critical Step): Re-cool the flask to 0∘C . For every x grams of LiAlH4​ used, sequentially and cautiously add:

    • x mL of distilled H2​O

    • x mL of 15% aqueous NaOH solution

    • 3x mL of distilled H2​O

    • Causality: Standard aqueous quenching of LiAlH4​ produces a colloidal, gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. The Fieser method forces the aluminum to precipitate as a granular, crystalline aluminate salt, ensuring a self-validating, clean phase separation.

  • Isolation: Stir the quenched mixture vigorously for 15 minutes until the salts turn stark white. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify the crude solid via flash column chromatography (Hexanes/Ethyl Acetate) to yield (2-bromo-5-methoxy-3-methylphenyl)methanol as a crystalline solid.

Expanding the Synthetic Horizon: Complex Cores and Natural Products

Following its initial discovery, the synthetic utility of (2-Bromo-5-methoxy-3-methylphenyl)methanol expanded rapidly into the realm of natural product synthesis.

Benzo[b]fluorene Cores (2006): Echavarren and colleagues utilized derivatives of this scaffold to synthesize the benzo[b]fluorene core of the kinamycins[3]. The structural rigidity provided by the bromo and methyl groups allowed for highly regioselective arylalkyne-allene cycloadditions, proving that the steric bulk of this intermediate could be weaponized to direct complex annulation cascades.

Angucycline Antibiotics (2017): Ngwira, de Koning, and co-workers demonstrated the compound's value in synthesizing the angucycline antibiotic tetrangulol[4]. In their workflow, the benzylic alcohol is first oxidized to an aldehyde. The adjacent aryl bromide is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling with a naphthyl boronic acid. The resulting biaryl system undergoes a ring-closing metathesis to construct the benz[a]anthracene skeleton characteristic of angucyclines[4].

Quantitative Data & Physicochemical Profiling

The following tables summarize the physical properties and a comparative analysis of reduction strategies for this intermediate.

Table 1: Physicochemical Properties [1]

PropertyValue
Chemical Name (2-Bromo-5-methoxy-3-methylphenyl)methanol
CAS Registry Number 110451-90-6
Molecular Formula C9​H11​BrO2​
Molecular Weight 231.09 g/mol
MDL Number MFCD12405310
Purity Standard (Commercial) >95%

Table 2: Reduction Strategy Comparison for 2-Bromo-5-methoxy-3-methylbenzoic Acid

Reagent SystemChemoselectivityDebromination RiskWorkup ComplexityYield Profile
LiAlH4​ / THF High (Acid to Alcohol)Low (if kept RT)Moderate (Requires Fieser quench)85-92%
BH3​⋅THF / THF Very HighVery LowLow (Simple aqueous quench)80-88%
NaBH4​ / I2​ HighLowModerate (Iodine removal needed)75-85%

Sources

Foundational

Potential reactivity of the benzylic alcohol in (2-Bromo-5-methoxy-3-methylphenyl)methanol

An In-Depth Technical Guide to the Reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromo-5-methoxy-3-methylphenyl)methanol is a substit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted benzylic alcohol featuring a sterically crowded and electronically complex aromatic ring. This guide provides a comprehensive analysis of its potential chemical reactivity, grounded in fundamental principles of physical organic chemistry. We will explore the inherent reactivity of the benzylic alcohol functional group and dissect the modulating influence of the ortho-bromo, ortho-methyl, and para-methoxy substituents. This document serves as a predictive roadmap for chemists aiming to utilize this molecule in synthetic applications, offering field-proven insights into reaction pathways, potential challenges, and detailed experimental protocols for key transformations including oxidation, halogenation, etherification, and esterification.

Introduction: The Unique Chemical Landscape of the Substrate

Benzylic alcohols are a cornerstone of organic synthesis due to the benzylic position's heightened reactivity. This reactivity stems from the ability of the adjacent aromatic ring to stabilize intermediates, particularly benzylic carbocations, through resonance.[1][2][3] However, the specific reactivity of a given benzylic alcohol is profoundly influenced by the nature and position of substituents on the aromatic ring.

The subject of this guide, (2-Bromo-5-methoxy-3-methylphenyl)methanol, presents a fascinating case study. Its reactivity is governed by a confluence of competing electronic and steric factors.

  • Electronic Effects : The ring is decorated with both an electron-donating group (EDG) and an electron-withdrawing group (EWG). The para-methoxy group is a powerful EDG via its resonance (+R) effect, which is crucial for stabilizing any potential positive charge on the benzylic carbon.[4] Conversely, the ortho-bromo group is strongly electron-withdrawing via induction (-I), which tends to destabilize carbocationic intermediates.[1][5] The ortho-methyl group provides weak electron-donating character through hyperconjugation and induction (+I).

  • Steric Effects : The presence of two substituents, bromo and methyl, directly flanking the benzylic CH₂OH group creates significant steric hindrance.[6] This bulkiness can impede the approach of reagents, potentially slowing reaction rates or favoring alternative mechanistic pathways compared to unhindered benzylic alcohols.[6][7]

This guide will systematically evaluate how these competing forces dictate the outcome of common synthetic transformations.

Figure 1: Structural overview of (2-Bromo-5-methoxy-3-methylphenyl)methanol, highlighting the key electronic and steric influences of its substituents.

Oxidation to Carbonyls: A Balancing Act

The oxidation of a primary benzylic alcohol to its corresponding aldehyde is a fundamental transformation, though it is often challenging to prevent over-oxidation to the carboxylic acid.[8] For the title compound, the choice of oxidant and reaction conditions is critical.

Expertise & Experience: Chromium(VI)-based reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are effective for this transformation, often yielding the aldehyde as the major product under anhydrous conditions.[9][10] The reaction proceeds through a chromate ester intermediate, followed by a rate-determining step involving the cleavage of the α-C-H bond.[9] The electron-donating methoxy group can accelerate this process, while the electron-withdrawing bromo group may slightly retard it.[11]

Hypervalent iodine reagents, such as Dess-Martin Periodinane (DMP) or 2-Iodoxybenzoic acid (IBX), offer milder, metal-free alternatives that are highly selective for the aldehyde and are less prone to over-oxidation.[8] Given the potential sensitivity of the substrate, these reagents are often a preferred choice.

Table 1: Comparison of Common Oxidation Reagents
ReagentTypical ConditionsExpected ProductAdvantagesDisadvantages
PCC CH₂Cl₂, room tempAldehydeGood yields, readily availableToxic Cr(VI), acidic nature
PDC CH₂Cl₂ or DMF, room tempAldehydeMilder than PCC, less acidicToxic Cr(VI)
DMP CH₂Cl₂, room tempAldehydeMild, high selectivity, neutralMoisture sensitive, can be explosive
KMnO₄ Hot, acidic/basicCarboxylic AcidStrong, inexpensiveProne to over-oxidation, harsh
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is designed to selectively oxidize the benzylic alcohol to the aldehyde while minimizing side reactions.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM), using approximately 10-15 mL per mmol of substrate.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 20-30 minutes until both layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

G sub Substrate in DCM dmp Add DMP (1.1 eq) at 0°C sub->dmp rt Warm to RT Monitor by TLC (1-3h) dmp->rt quench Quench with Na₂S₂O₃ / NaHCO₃ rt->quench workup Extract with DCM quench->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Purified Aldehyde purify->product G cluster_0 Protonation & Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Deprotonation Acid R'-COOH ActivatedAcid Protonated Carbonyl Acid->ActivatedAcid Catalyst Hplus H+ Tetrahedral Tetrahedral Intermediate Alcohol Ar-CH₂OH (Sterically Hindered) Alcohol->Tetrahedral Slow Step WaterLoss Elimination of H₂O Tetrahedral->WaterLoss Ester Ester Product (Ar-CH₂OCOR') WaterLoss->Ester

Sources

Exploratory

Electronic properties of the aromatic ring in (2-Bromo-5-methoxy-3-methylphenyl)methanol

An In-depth Technical Guide to the Electronic Properties of the Aromatic Ring in (2-Bromo-5-methoxy-3-methylphenyl)methanol Executive Summary (2-Bromo-5-methoxy-3-methylphenyl)methanol presents a fascinating case study i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of the Aromatic Ring in (2-Bromo-5-methoxy-3-methylphenyl)methanol

Executive Summary

(2-Bromo-5-methoxy-3-methylphenyl)methanol presents a fascinating case study in the electronic landscape of a polysubstituted aromatic system. The reactivity, stability, and potential biological interactions of this molecule are fundamentally governed by the complex interplay of its substituents: a bromo, a methoxy, a methyl, and a hydroxymethyl group. This guide provides a detailed analysis of the electronic properties of the aromatic core, dissecting the individual and synergistic contributions of each substituent. We explore the dichotomy of inductive and resonance effects, quantitatively assess their impact using Hammett parameters, and provide robust experimental and computational protocols for empirical validation. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of how substituent effects dictate the chemical behavior of complex aromatic intermediates.

Introduction: The Language of Substituents on an Aromatic Ring

The delocalized π-electron system of a benzene ring forms a region of high electron density, making it nucleophilic and reactive towards electrophiles. When substituents are introduced onto this ring, they do not merely append themselves; they actively engage in an electronic dialogue with the π-system, fundamentally altering its charge distribution and reactivity.[1] This modulation of electron density is primarily governed by two fundamental mechanisms:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are a consequence of the electronegativity differences between the atoms of the substituent and the ring carbon. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards it (+I effect).[2][3]

  • Resonance Effects (M or R): These occur through the pi (π) system, involving the delocalization of lone pairs or π-electrons from the substituent into the aromatic ring (+M effect) or from the ring into the substituent (-M effect).[2][3]

The overall electronic influence of a substituent is a vector sum of these two effects, which can either reinforce or oppose each other. In (2-Bromo-5-methoxy-3-methylphenyl)methanol, we witness a compelling interplay of these forces, which dictates the molecule's chemical personality.

Analysis of Individual Substituent Effects

To understand the complete picture, we must first analyze the characteristic electronic contribution of each group attached to the phenyl core.

The Methoxy Group (-OCH₃): A Potent Resonance Donor

The methoxy group is a classic example of a strongly activating substituent. While the highly electronegative oxygen atom exerts an inductive pull on the sigma bond framework (-I effect), this is overwhelmingly surpassed by its powerful resonance donation (+M effect). The oxygen's lone pairs can delocalize into the aromatic π-system, significantly increasing the electron density on the ring.[2][4] This donation is most pronounced at the ortho and para positions relative to the substituent.

Resonance structures illustrating this effect clearly show the development of a partial negative charge at these positions, making them highly nucleophilic.

The Bromo Group (-Br): A Study in Dichotomy

Halogens like bromine present a unique case where inductive and resonance effects are in direct opposition. Due to its high electronegativity, bromine is strongly electron-withdrawing through the σ-bond network (-I effect).[2] This effect removes electron density from the ring, making it less reactive overall towards electrophiles compared to unsubstituted benzene. Consequently, halogens are considered "deactivating" groups.[5]

However, bromine also possesses lone pairs that can participate in resonance donation (+M effect), pushing electron density back into the ring at the ortho and para positions. While this resonance effect is weaker than the inductive withdrawal, it is sufficient to direct incoming electrophiles to these positions. This explains the paradoxical nature of halogens: they are deactivators that are nevertheless ortho-, para-directing.[2]

The Methyl Group (-CH₃): A Weak Inductive Donor

Alkyl groups such as methyl are weak electron-donating groups.[5] This donation occurs primarily through an inductive effect (+I effect), stemming from the sp³-hybridized carbon of the methyl group being less electronegative than the sp²-hybridized carbon of the aromatic ring.[4] A secondary contribution comes from hyperconjugation, which involves the overlap of the C-H σ-bonds with the ring's π-system. This net donation slightly activates the ring, making it more reactive than benzene, and directs incoming electrophiles to the ortho and para positions.

The Hydroxymethyl Group (-CH₂OH): A Minor Inductive Influence

The hydroxymethyl group is generally considered a weakly deactivating group. The primary influence is the -I effect of the oxygen atom, which withdraws some electron density from the benzylic carbon and, to a lesser extent, from the ring itself. It lacks a significant resonance interaction with the ring. Its effect on the overall electronic landscape of the aromatic core is minor compared to the bromo and methoxy substituents.

Synergistic and Competitive Effects on the Aromatic Core

The true electronic character of the (2-Bromo-5-methoxy-3-methylphenyl)methanol ring arises from the vectorial sum of these individual effects, dictated by their relative positions.

  • Dominant Activation: The methoxy group at C5 is the most powerful activating group present. It strongly enriches the positions ortho (C4, C6) and para (C2) to it.

  • Directed Deactivation: The bromo group at C2 deactivates the ring overall through its strong -I effect but directs activation towards its ortho (C1, C3) and para (C5) positions via its weaker +M effect.

  • Positional Reinforcement and Opposition:

    • The electron-donating effect of the methoxy group at the C2 position is directly opposed by the strong inductive withdrawal of the bromine atom located there.

    • The methoxy group strongly activates the C4 and C6 positions.

    • The methyl group at C3 provides a weak inductive push, slightly enriching its local environment.

The net result is a highly polarized aromatic ring. The C4 and C6 positions are the most electron-rich and therefore the most nucleophilic sites, being strongly activated by the powerful +M effect of the methoxy group and only minimally influenced by the other substituents.

G cluster_0 Electronic Effects on the Aromatic Ring cluster_1 cluster_2 Ring Aromatic Ring (C1-C6) C4_C6 C4 & C6 Highly Activated (Most Nucleophilic) Ring->C4_C6 Dominant Influence from -OCH3 C2 C2 Contested Site (-I vs +M) Ring->C2 Conflicting Effects from -OCH3 & -Br Methoxy -OCH3 (C5) Strong +M >> -I Methoxy->Ring Strong Activation (ortho, para) Bromo -Br (C2) Strong -I > +M Bromo->Ring Overall Deactivation (ortho, para direction) Methyl -CH3 (C3) Weak +I Methyl->Ring Weak Activation

Caption: Interplay of substituent electronic effects.

A Quantitative Framework: The Hammett Equation

While resonance and inductive effects provide a robust qualitative model, the Hammett equation offers a quantitative method to assess the electronic impact of substituents.[6][7] The equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant of a reaction for a substituted benzene derivative to that of the unsubstituted compound (k₀) through substituent (σ) and reaction (ρ) constants.[8] The substituent constant, σ, quantifies the electronic-donating or withdrawing ability of a group from the meta (σₘ) and para (σₚ) positions.

  • Negative σ values indicate an electron-donating group (activating).

  • Positive σ values indicate an electron-withdrawing group (deactivating).

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)Dominant Effect
-OCH₃ -0.27+0.12Strong resonance donation (-σₚ), inductive withdrawal from meta (+σₘ)
-Br +0.23+0.39Electron-withdrawing from both positions, stronger from meta
-CH₃ -0.17-0.07Weak electron donation to both positions

Data sourced from established physical organic chemistry datasets.[8][9]

This data quantitatively confirms our qualitative analysis. The strongly negative σₚ for the methoxy group highlights its powerful activating nature via resonance. Conversely, the positive values for bromine confirm its deactivating character. The methyl group's small, negative values are consistent with weak activation.

Experimental and Computational Characterization Protocols

Theoretical predictions must be validated through empirical data. The following protocols outline key methods for probing the electronic structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Spectroscopic Analysis

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the electron density across the aromatic ring. Higher electron density around a nucleus leads to greater shielding and an upfield shift (lower ppm) in the NMR spectrum.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum.

      • Prediction: The aromatic protons at C4 and C6 are expected to be the most shielded (furthest upfield, likely ~6.5-7.0 ppm) due to the strong +M effect of the methoxy group. The proton at C2 will be deshielded by the adjacent bromine.[10]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Prediction: The carbons directly attached to electron-donating groups or at positions enriched by resonance will be shielded. C4 and C6 are expected at a lower chemical shift compared to the other aromatic carbons. The carbon bearing the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect.[11]

  • Causality: The chemical shift of each nucleus is a direct and sensitive reporter of its local electronic environment. By comparing the observed shifts to those of unsubstituted benzene (~7.3 ppm for ¹H, 128 ppm for ¹³C), we can empirically map the electron-donating and -withdrawing effects across the ring.[10]

Computational Chemistry Workflow

Protocol 4.2.1: Density Functional Theory (DFT) Analysis

  • Objective: To generate a visual and quantitative model of the molecule's electronic structure, including its electrostatic potential and atomic charges.

  • Methodology:

    • Structure Optimization:

      • Build the 3D structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol using a molecular editor (e.g., Avogadro, GaussView).

      • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This finds the lowest energy conformation of the molecule.[12]

    • Frequency Calculation:

      • Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

    • Property Calculation:

      • From the optimized structure, calculate the molecular orbitals and electron density.

      • Generate an Electrostatic Potential (ESP) map. The ESP is mapped onto the electron density surface, visually representing electron-rich (red/yellow) and electron-poor (blue/green) regions.

      • Perform a population analysis (e.g., Natural Bond Orbital, NBO) to calculate the partial atomic charge on each atom of the aromatic ring.

  • Trustworthiness: This computational workflow is a standard, self-validating system in modern chemistry. The frequency calculation ensures the structural integrity of the model, and the resulting electronic properties are derived from first-principles quantum mechanical calculations, providing a reliable theoretical complement to experimental data.[13][14]

G cluster_workflow DFT Computational Workflow cluster_outputs Outputs mol_build 1. Molecular Structure Input (e.g., Avogadro) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation freq_calc->prop_calc esp_map Electrostatic Potential (ESP) Map prop_calc->esp_map nbo_charge NBO Partial Charges prop_calc->nbo_charge orbitals Frontier Molecular Orbitals (HOMO/LUMO) prop_calc->orbitals

Caption: Workflow for computational electronic structure analysis.

Implications for Reactivity and Drug Development

Understanding the electronic landscape of the aromatic ring is paramount for predicting its behavior in chemical synthesis and biological systems.

  • Synthetic Chemistry: The pronounced nucleophilicity of the C4 and C6 positions makes them the primary targets for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any synthetic strategy involving this molecule as an intermediate must account for this high regioselectivity. The overall deactivating effect of the bromine means that forcing conditions may be required compared to a more activated ring like anisole.

  • Drug Development: The electronic properties influence how the molecule interacts with its biological targets. The electron-rich and electron-poor regions defined by the ESP map can dictate non-covalent interactions such as hydrogen bonding, π-π stacking, and cation-π interactions within a protein's binding pocket. Modifying these substituents allows for the fine-tuning of binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the methoxy group is a common feature in drug molecules and is susceptible to metabolic O-demethylation, a factor to consider in drug design.

Conclusion

The electronic properties of the aromatic ring in (2-Bromo-5-methoxy-3-methylphenyl)methanol are a product of a sophisticated and competitive interplay between its four distinct substituents. The potent resonance-donating methoxy group serves as the primary activating influence, directing electron density to the C4 and C6 positions. This effect is tempered by the strong inductive withdrawal of the bromine atom, which deactivates the ring overall but collaborates in directing reactivity. The weaker inductive effects of the methyl and hydroxymethyl groups provide further, more subtle modulation. This detailed understanding, quantifiable through Hammett parameters and verifiable through spectroscopic and computational methods, is essential for rationally designing syntheses, predicting reaction outcomes, and engineering the molecular interactions of this and other complex polysubstituted aromatics.

References

  • La Salle University. Substituent Effects. Available from: [Link]

  • University of Calgary, Department of Chemistry. Ch12: Substituent Effects. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]

  • Wax Studios. Electron Withdrawing And Donating Groups. Available from: [Link]

  • Jakab, G. et al. (2004). Evidence of Substituent-Induced Electronic Interplay. The Journal of Organic Chemistry, 69(10), 3427–3436. Available from: [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]

  • Slideshare. Hammete Equation. Available from: [Link]

  • Scribd. Understanding the Hammett Equation. Available from: [Link]

  • Tran, B. L. et al. (2022). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Journal of Chemical Education, 99(2), 996-1002. Available from: [Link]

  • Beijing University. Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. Available from: [Link]

  • Gate Chemistry. (2020). Hammett Equation - Application and Questions. YouTube. Available from: [Link]

  • Wheeler, S. E. (2016). Modern Computational Approaches to Understanding Interactions of Aromatics. Annual Reports in Computational Chemistry, 12, 1-27. Available from: [Link]

  • Chemistry LibreTexts. (2020). 14.3: Substituent Effects. Available from: [Link]

  • Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. Available from: [Link]

  • Rasayn Academy. (2022). HAMMETT EQUATION - VIDEO - I | CSIR NET | GATE. YouTube. Available from: [Link]

  • IEEE Xplore. Enumerating Substituted Benzene Isomers of Tree-Like Chemical Graphs. Available from: [Link]

  • The Journal of Chemical Physics. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Available from: [Link]

  • AIP Publishing. Proton Chemical Shifts in Polysubstituted Benzenes. Available from: [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available from: [Link]

  • ResearchGate. Spectroscopy of substituted benzene molecules. Available from: [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

  • PubChem. (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2-Bromo-5-methylphenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1420. Available from: [Link]

  • RIKEN. Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of (2-Bromo-5-methoxy-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth analysis of the safety protocols and handling requirements for (2-Bromo-5-methoxy-3-methylphenyl)methanol. As a crucial b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the safety protocols and handling requirements for (2-Bromo-5-methoxy-3-methylphenyl)methanol. As a crucial building block in various synthetic pathways, a thorough understanding of its properties is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for each procedural recommendation.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a precise understanding of the substance's identity and physical characteristics. This knowledge informs storage, handling, and emergency response procedures.

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the phenyl ring, dictates its reactivity and physical properties.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 110451-90-6[1]
Molecular Formula C9H11BrO2[1]
Molecular Weight 217.06 g/mol [2]
Physical Form Solid, Semi-solid, or liquid
Purity Typically ≥95%

The variability in physical form underscores the importance of consulting the supplier-specific safety data sheet before handling a new batch.

Section 2: Hazard Identification and GHS Classification

(2-Bromo-5-methoxy-3-methylphenyl)methanol is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is critical for risk assessment and the implementation of appropriate safety measures.[3]

GHS Pictograms:

Signal Word: Warning [4]

Hazard Statements:

  • H302: Harmful if swallowed. [4][5]

  • H312: Harmful in contact with skin. [4]

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H332: Harmful if inhaled. [4]

  • H335: May cause respiratory irritation. [5]

Expert Analysis: The hazard profile of this compound indicates multiple routes of potential exposure (oral, dermal, inhalation) that can lead to adverse health effects. The irritant nature of the compound to the skin, eyes, and respiratory system necessitates the use of comprehensive personal protective equipment (PPE) and handling within a controlled environment, such as a chemical fume hood.[4][5] The "harmful" classification, while less severe than "toxic" or "fatal," still signifies a significant risk of adverse health effects upon exposure.

Section 3: Exposure Controls and Personal Protection

The cornerstone of safe handling is the implementation of robust exposure controls, including engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of (2-Bromo-5-methoxy-3-methylphenyl)methanol should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]

  • Safety Stations: Accessible safety showers and eye wash stations are essential in any laboratory where this compound is handled.[6]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure the selected PPE is appropriate for the specific procedure.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[7][8] Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.[4]

    • Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is necessary to protect against skin contact.[4]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[4]

PPE_Selection

Caption: Workflow for Spill Response.

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol is essential for preventing hazardous reactions.

  • Chemical Stability: Stable under recommended storage conditions. * Conditions to Avoid: Heat, flames, and sparks. [9]* Incompatible Materials: Strong oxidizing agents and strong bases. [9]* Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen bromide gas.

Section 7: Toxicological and Ecological Information

While comprehensive toxicological and ecological data for this specific compound are not readily available, the GHS classification indicates potential for harm. [4]Researchers should handle this compound with the assumption that it may have adverse effects on human health and the environment. All waste containing this chemical should be treated as hazardous and disposed of according to institutional and governmental regulations. [10]

Section 8: Conclusion

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the rationale behind handling protocols, is the key to minimizing risk and ensuring a safe research environment.

References

  • Safety Data Sheet - Proman. Available at: [Link]

  • (2-Bromo-5-methylphenyl)methanol | C8H9BrO | CID 54173415 - PubChem. Available at: [Link]

  • METHANOL SAFE HANdLING MANUAL - health and safety module. Available at: [Link]

  • Methanol: toxicological overview - GOV.UK. Available at: [Link]

  • (2-Bromo-5-methoxyphenyl)methanol | C8H9BrO2 | CID 10867706 - PubChem. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. Available at: [Link]

  • Supplier CAS No 110451-90-6 - BuyersGuideChem. Available at: [Link]

Sources

Exploratory

Hazard Assessment and Self-Validating Handling Protocols for (2-Bromo-5-methoxy-3-methylphenyl)methanol

Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and API (Active Pharmaceutical Ingredient) development,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and API (Active Pharmaceutical Ingredient) development, highly functionalized aromatic building blocks are indispensable. (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6) is a prime example, offering a versatile benzylic alcohol for etherification or oxidation, alongside an aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the very structural features that make this molecule synthetically valuable also dictate its hazard profile. As a Senior Application Scientist, I approach the handling of such compounds not merely as a procedural necessity, but as an exercise in predictive risk management. This whitepaper deconstructs the structural determinants of its toxicity, outlines the causality behind its hazards, and establishes a self-validating operational workflow to ensure absolute laboratory safety.

Structural Determinants of Toxicity

To understand the hazards of (2-Bromo-5-methoxy-3-methylphenyl)methanol, we must analyze its molecular architecture:

  • The Benzylic Alcohol Moiety: Benzylic alcohols are highly susceptible to enzymatic and environmental oxidation. In biological systems, this leads to the generation of reactive benzaldehyde intermediates.

  • The Aryl Bromide: The heavy, polarizable bromine atom significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum (skin) and mucosal membranes.

  • Methoxy and Methyl Substituents: These electron-donating groups (EDGs) enrich the electron density of the aromatic ring. While this stabilizes the molecule against certain nucleophilic attacks, it increases its susceptibility to electrophilic oxidation, potentially accelerating degradation if exposed to ambient air and light over prolonged periods.

Toxicological Mechanisms & Metabolic Pathways

The primary metabolic vulnerability of halogenated benzyl alcohols lies in their rapid oxidation by Alcohol Dehydrogenase (ADH). As documented in foundational toxicological literature regarding benzyl alcohol derivatives (), the accumulation of oxidized metabolites (such as benzoic acids and benzaldehydes) can lead to severe localized and systemic toxicity.

When a researcher is exposed to the dust or vapor of (2-Bromo-5-methoxy-3-methylphenyl)methanol, the compound dissolves in the mucosal lining of the respiratory tract or eyes. Here, localized ADH converts the alcohol into a highly electrophilic brominated benzaldehyde. This intermediate readily forms Schiff bases with primary amines on cellular proteins, triggering rapid protein denaturation, oxidative stress, and the acute irritation characteristic of GHS Hazard Statements H315, H319, and H335 ().

G A (2-Bromo-5-methoxy- 3-methylphenyl)methanol B Alcohol Dehydrogenase (ADH) Oxidation A->B C Reactive Benzaldehyde Intermediate B->C D Cellular Irritation & Oxidative Stress C->D

Metabolic oxidation pathway of halogenated benzyl alcohols leading to cellular irritation.

Quantitative Hazard Profile

Based on structural extrapolation and empirical data from structurally analogous halogenated benzyl alcohols (), the quantitative hazard data is summarized below. Understanding the causality behind these classifications is critical for effective risk mitigation.

Hazard ClassGHS CategoryHazard StatementCausality / Mechanistic Driver
Skin Irritation Category 2H315: Causes skin irritationHigh LogP facilitates stratum corneum penetration; disrupts epidermal lipid bilayers.
Eye Irritation Category 2H319: Causes serious eye irritationDirect nucleophilic interaction with corneal proteins; localized pH shifts upon oxidation.
Respiratory Tract Category 3H335: May cause respiratory irritationAerosolization leads to mucosal absorption and rapid ADH-mediated oxidation in the lungs.
Acute Toxicity Category 4*H302: Harmful if swallowedHepatic overload during first-pass metabolism; accumulation of acidic metabolites.

*Extrapolated from baseline benzyl alcohol toxicity metrics.

Self-Validating Experimental Protocols

A standard operating procedure (SOP) is only as strong as its enforcement. To guarantee trustworthiness and safety, I employ a Self-Validating System . In this framework, the successful output of Step N serves as the mandatory, verifiable input for Step N+1 . If a validation gate fails, the protocol halts immediately.

Below is the self-validating methodology for the preparation of a 0.5 M reactive stock solution of (2-Bromo-5-methoxy-3-methylphenyl)methanol in anhydrous Dimethylformamide (DMF).

Step-by-Step Methodology: Stock Solution Preparation

Step 1: Environmental & Barrier Validation

  • Action: Establish the workspace inside a certified chemical fume hood. Don double nitrile gloves (minimum 0.12 mm thickness) and chemical splash goggles.

  • Causality: Nitrile provides a temporary barrier against lipophilic brominated aromatics. However, DMF is a highly polar aprotic solvent that can rapidly permeate nitrile, carrying the dissolved solute through the glove (the "Trojan Horse" effect). Double gloving ensures a backup barrier.

  • Validation Gate: The fume hood anemometer must read a face velocity of ≥100 fpm (feet per minute) . If the alarm sounds or the reading is low, do not open the reagent bottle.

Step 2: Static Mitigation & Dispensing

  • Action: Discharge static electricity from the spatula and weigh boat using an anti-static ionizer gun. Weigh the required mass of the compound.

  • Causality: Fine powders of halogenated aromatics often carry a triboelectric charge. If unmitigated, the powder will repel from the spatula, aerosolizing into the breathing zone and triggering H335 respiratory hazards.

  • Validation Gate: The analytical balance must stabilize within ±0.1 mg for 10 consecutive seconds . Continuous drift indicates active aerosolization or micro-drafts.

Step 3: Inert Dissolution

  • Action: Transfer the solid to an oven-dried Schlenk flask. Purge with ultra-high purity (UHP) Argon for 5 minutes. Slowly inject anhydrous DMF via a gas-tight syringe.

  • Causality: Ambient oxygen and light can prematurely oxidize the benzylic alcohol to the benzaldehyde. Argon displacement prevents this degradation.

  • Validation Gate: Monitor the external temperature of the flask. The heat of solution must not cause an exotherm exceeding ambient +2°C . A larger spike indicates solvent contamination (e.g., water reacting with trace impurities).

Step 4: Quenching & Decontamination

  • Action: Upon completion of the workflow, wipe down all spatulas and balances with a damp isopropanol/water (70/30) pad.

  • Causality: Dry sweeping aerosolizes the toxic dust. The water/isopropanol mixture reduces the volatility of the compound while physically trapping the particulates.

  • Validation Gate: Visual inspection under a UV light (254 nm); the workspace must show no fluorescent aromatic residue.

G N1 1. Risk Assessment & PPE Verification N2 2. Fume Hood Setup (Min 100 fpm) N1->N2 N3 3. Reagent Dispensing (Static-Free) N2->N3 N4 4. Reaction Execution (Thermal Monitor) N3->N4 N5 5. Quenching & Waste Segregation N4->N5

Self-validating experimental workflow for handling halogenated benzyl alcohols safely.

Emergency Response Workflows

Even with self-validating protocols, unexpected failures can occur. Immediate, causality-driven responses are required:

  • Dermal Exposure: Flush the affected area with copious amounts of water for at least 15 minutes. Crucial Causality: Do not use solvents like ethanol or acetone to wipe the skin. While they dissolve the compound, they simultaneously strip the skin's natural lipid barrier and act as a carrier solvent, driving the brominated compound deeper into the bloodstream.

  • Inhalation Exposure: Move the victim to fresh air immediately. Because the compound induces oxidative stress via ADH metabolism, monitor for delayed respiratory distress (up to 48 hours post-exposure), which indicates the onset of chemical pneumonitis.

References

  • Title: Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Toxicity of benzyl alcohol in adult and neonatal mice Source: PubMed (National Institutes of Health) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol from [starting material]

Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of (2-bromo-5-methoxy-3-methylphenyl)methanol from commercially available 3-methyl-5-methoxybenzoic acid. The targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of (2-bromo-5-methoxy-3-methylphenyl)methanol from commercially available 3-methyl-5-methoxybenzoic acid. The target compound is a highly functionalized benzyl alcohol, serving as a versatile building block in medicinal chemistry and materials science. The workflow leverages the intrinsic directing effects of the aromatic substituents to achieve complete regiocontrol during bromination, followed by a chemoselective borane reduction that preserves the newly installed aryl halide.

Mechanistic Rationale & Pathway Design

The synthesis relies on two fundamental principles of physical organic chemistry:

  • Regioselective Electrophilic Aromatic Substitution: In the first step, 3-methyl-5-methoxybenzoic acid is subjected to bromination. The aromatic ring possesses three directing groups: a strongly activating, ortho/para-directing methoxy group (-OCH₃); a weakly activating, ortho/para-directing methyl group (-CH₃); and a deactivating, meta-directing carboxylic acid (-COOH). The position para to the methoxy group (Position 2) is the most nucleophilic and sterically accessible site, leading to highly regioselective bromination[1]. Glacial acetic acid is utilized as the solvent because its polar, protic nature stabilizes the Wheland intermediate, accelerating the reaction without the need for a Lewis acid catalyst.

  • Chemoselective Hydride Transfer: The second step requires the reduction of the carboxylic acid to a primary alcohol without causing hydrodehalogenation of the aryl bromide. Borane-tetrahydrofuran ( BH3​⋅THF ) is selected over nucleophilic hydride sources (e.g., LiAlH4​ )[2]. Borane is an electrophilic reducing agent that coordinates rapidly to the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate. This facilitates an intramolecular hydride transfer that selectively reduces the carboxylate at room temperature while leaving the C–Br bond completely intact[2].

SynthesisWorkflow SM 3-Methyl-5-methoxybenzoic acid (Starting Material) Step1 Regioselective Bromination Br2, AcOH, RT SM->Step1 Int1 2-Bromo-5-methoxy-3-methylbenzoic acid (Intermediate) Step1->Int1 Step2 Chemoselective Reduction BH3·THF, 0 °C to RT Int1->Step2 Product (2-Bromo-5-methoxy-3-methylphenyl)methanol (Target Product) Step2->Product

Figure 1. Two-step synthetic workflow for (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Materials & Equipment

  • Reagents: 3-Methyl-5-methoxybenzoic acid (CAS 55289-06-0), Bromine ( Br2​ ), Glacial Acetic Acid, Borane-Tetrahydrofuran complex ( BH3​⋅THF , 1.0 M in THF), Anhydrous Tetrahydrofuran (THF), Methanol, Sodium Bisulfite ( NaHSO3​ ), Ethyl Acetate (EtOAc), 1M HCl, Brine, Anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Equipment: 250 mL round-bottom flasks, magnetic stirrer, addition funnels, rotary evaporator, argon/nitrogen manifold, separatory funnels.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid

Objective: Regioselective bromination of the aromatic ring.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Dissolution: Suspend 3-methyl-5-methoxybenzoic acid (10.0 g, 60.18 mmol) in glacial acetic acid (100 mL). Stir at room temperature until a homogenous solution is obtained.

  • Bromination: In the addition funnel, prepare a solution of bromine (3.25 mL, 63.19 mmol) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the reaction flask over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Reaction progress can be monitored via TLC (Hexanes/EtOAc, 1:1 with 1% AcOH).

  • Quenching & Workup: Pour the dark red reaction mixture into 400 mL of ice-cold water containing 5 g of sodium bisulfite ( NaHSO3​ ) to quench unreacted bromine. Stir vigorously until the red color dissipates and a white/pale yellow precipitate forms.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water ( 3×50 mL), and dry under high vacuum to afford 2-bromo-5-methoxy-3-methylbenzoic acid as an off-white solid.

Step 2: Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Objective: Chemoselective reduction of the carboxylic acid to a primary alcohol.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask and purge with argon. Add 2-bromo-5-methoxy-3-methylbenzoic acid (10.0 g, 40.80 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add BH3​⋅THF (1.0 M in THF, 102 mL, 102.0 mmol) dropwise via syringe over 45 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under argon[2].

  • Quenching: Cool the flask back to 0 °C. Carefully add methanol (20 mL) dropwise to destroy excess borane until effervescence ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methanol. Partition the resulting residue between EtOAc (150 mL) and 1M HCl (100 mL).

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO3​ (100 mL) and brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. If necessary, purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure title compound.

Quantitative Data & Analytical Characterization

Table 1: Stoichiometry for Step 1 (Bromination)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Methyl-5-methoxybenzoic acid 166.18 1.0 10.0 g Starting Material

| Bromine ( Br2​ ) | 159.81 | 1.05 | 3.25 mL | Electrophile | | Glacial Acetic Acid | 60.05 | - | 120 mL | Solvent |

Table 2: Stoichiometry for Step 2 (Reduction)

Reagent MW ( g/mol ) Equivalents Amount Role
2-Bromo-5-methoxy-3-methylbenzoic acid 245.07 1.0 10.0 g Intermediate

| BH3​⋅THF (1.0 M in THF) | 85.93 | 2.5 | 102 mL | Reducing Agent | | Anhydrous THF | 72.11 | - | 50 mL | Solvent |

Table 3: Expected Analytical Profile for the Target Product

Technique Expected Signals / Data Points

| 1 H NMR (400 MHz, CDCl3​ ) | δ 6.90 (d, J=2.8 Hz, 1H), 6.75 (d, J=2.8 Hz, 1H), 4.72 (s, 2H), 3.80 (s, 3H), 2.42 (s, 3H), 1.95 (br s, 1H) | | 13 C NMR (100 MHz, CDCl3​ ) | δ 158.5, 140.2, 139.5, 116.8, 115.2, 112.4, 65.8, 55.6, 24.1 | | HRMS (ESI-TOF) | m/z calculated for C9​H11​BrO2​

[M+H]+ 230.0015, found 230.0018 |

Troubleshooting & Safety

  • Bromine Handling: Bromine is highly toxic, volatile, and corrosive. All operations involving Br2​ must be conducted in a well-ventilated fume hood. Neoprene gloves are recommended. Ensure a saturated solution of sodium bisulfite is readily available to neutralize spills.

  • Borane Quenching: The reaction of BH3​ with protic solvents (methanol/water) is highly exothermic and releases flammable hydrogen gas. The quench must be performed at 0 °C with vigorous stirring and slow, dropwise addition of methanol.

  • Incomplete Reduction: If TLC indicates unreacted carboxylic acid after 12 hours, confirm the titer of the BH3​⋅THF solution, as it degrades over time upon exposure to trace moisture.

References

  • Solladié, G.; Hugelé, P.; Bartsch, R. A New Family of Enantiomerically Pure Smectic C* Liquid Crystals with a Bridged Chiral Biphenyl Core. The Journal of Organic Chemistry, 1998, 63 (12), 3895–3898.[Link]

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 1973, 38 (16), 2786–2792.[Link]

Sources

Application

Application Note: Chemoselective Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol via Borane Reduction

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Application Guide Strategic Rationale & Molecular Context (2-Bromo-5-methoxy-3-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Application Guide

Strategic Rationale & Molecular Context

(2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6) is a highly versatile, poly-substituted benzyl alcohol utilized extensively as a building block in medicinal chemistry and active pharmaceutical ingredient (API) development[1]. The structural complexity of this molecule—specifically the presence of a reducible aryl bromide adjacent to sterically demanding ortho-methyl and electron-donating methoxy groups—presents a distinct chemoselectivity challenge during synthesis.

The most direct synthetic route involves the reduction of its corresponding precursor, 2-bromo-5-methoxy-3-methylbenzoic acid. However, selecting the correct reducing agent is critical to prevent unwanted side reactions, particularly the hydrodehalogenation (debromination) of the aromatic ring.

Mechanistic Causality: Why Borane-THF?

As a process chemist, the choice of reducing agent must balance reactivity with functional group tolerance. While traditional nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) are powerful, their nucleophilic nature forces them to attack the electron-deficient carbonyl carbon. Under the extended reaction times or elevated temperatures required to reduce sterically hindered ortho-substituted benzoic acids, LiAlH₄ poses a severe risk of cleaving the C-Br bond.

The Electrophilic Advantage: Borane-Tetrahydrofuran (BH₃·THF) operates via a fundamentally different mechanism. Borane is an electrophilic reducing agent. It reacts preferentially and rapidly with the most electron-rich functional groups—in this case, the oxygen atom of the carboxylic acid[2].

  • Activation: BH₃ coordinates to the carbonyl oxygen, forming a triacyloxyborane intermediate and releasing one equivalent of hydrogen gas.

  • Hydride Transfer: An intramolecular hydride transfer rapidly reduces the carbonyl to a borate ester.

  • Preservation: Because BH₃ does not participate in oxidative addition or nucleophilic aromatic substitution, the aryl bromide is perfectly preserved[2]. Furthermore, the mild conditions (0 °C to room temperature) prevent any ether cleavage of the methoxy group.

Visualizing the Workflow and Mechanism

Workflow A 2-Bromo-5-methoxy-3-methylbenzoic acid B Suspend in Anhydrous THF (N2 Atmosphere, 0 °C) A->B C Add BH3·THF Complex (Dropwise Addition) B->C D Warm to Room Temp (Stir 4-6 hours) C->D E Quench with Methanol (Dropwise, 0 °C) D->E F Aqueous Workup (EtOAc Extraction & Brine Wash) E->F G Flash Chromatography (Hexanes/EtOAc) F->G H (2-Bromo-5-methoxy-3-methylphenyl)methanol (Pure Product) G->H

Fig 1: Experimental workflow for borane-mediated reduction of the benzoic acid.

Mechanism A Carboxylic Acid (Ar-COOH) B Triacyloxyborane Intermediate + H2↑ A->B BH3·THF C Intramolecular Hydride Transfer B->C D Borate Ester (Ar-CH2-O-B) C->D Fast E Methanolysis (Quench) D->E MeOH F Primary Alcohol (Ar-CH2OH) E->F

Fig 2: Mechanistic pathway of carboxylic acid reduction by BH3·THF to the primary alcohol.

Quantitative Data: Reducing Agent Comparison

To justify the selection of BH₃·THF, the following table summarizes the performance metrics of various reducing agents for this specific substrate profile.

ParameterBorane-THF (BH₃·THF)Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride / Iodine (NaBH₄/I₂)
Typical Yield 92 - 98% 60 - 75%80 - 85%
Chemoselectivity Excellent (No debromination) Poor (High risk of debromination)Good
Reaction Temp 0 °C to 25 °C-78 °C to 0 °C0 °C to Reflux
Primary Byproduct B(OMe)₃ (Volatile, easily removed)Aluminum salts (Emulsion risk)Iodine waste, Borate salts
Scalability High (Requires H₂ venting)Low (Pyrophoric, highly exothermic)Moderate (Exothermic I₂ addition)

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual cues and specific chemical interventions ensure that the reaction is proceeding correctly at every stage[3].

Materials Required
  • Starting Material: 2-Bromo-5-methoxy-3-methylbenzoic acid (10.0 mmol, 2.45 g)

  • Reagent: BH₃·THF complex (1.0 M in THF, 20.0 mL, 20.0 mmol, 2.0 equiv)

  • Solvents: Anhydrous Tetrahydrofuran (THF, 25 mL), Methanol (MeOH, 10 mL), Ethyl Acetate (EtOAc, 100 mL)

  • Wash Solutions: Saturated aqueous NaHCO₃, Brine

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Add 2-bromo-5-methoxy-3-methylbenzoic acid (2.45 g, 10.0 mmol) to the flask.

  • Inject anhydrous THF (25 mL) and stir to dissolve. Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Reagent Addition & Validation

  • Using a dry syringe, add the BH₃·THF solution (20.0 mL, 20.0 mmol) dropwise over 15–20 minutes.

  • Self-Validation Check: You must observe immediate, steady effervescence (H₂ gas evolution) upon addition. This confirms the formation of the triacyloxyborane intermediate and validates that the BH₃ reagent is active (has not degraded to unreactive tributyl borate).

Step 3: Reaction Progression

  • Once the addition is complete and gas evolution subsides, remove the ice bath.

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3, UV visualization). The reaction is complete when the low-R_f acid spot completely disappears, replaced by a distinct, higher-R_f alcohol spot.

Step 4: The Critical Methanol Quench Field Insight: Novice chemists often quench borane reductions directly with water or aqueous acid. This results in the formation of a highly stable borate ester (Ar-CH₂-O-B=) that partitions poorly into the organic layer, artificially devastating the isolated yield.

  • Cool the reaction mixture back to 0 °C.

  • Carefully add Methanol (10 mL) dropwise.

  • Self-Validation Check: A second wave of vigorous H₂ gas evolution will occur as unreacted BH₃ is destroyed. The methanolysis cleaves the borate ester to liberate the free primary alcohol and forms trimethyl borate (B(OMe)₃), which is highly volatile. Stir for an additional 30 minutes at room temperature.

Step 5: Aqueous Workup & Purification

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove THF and the volatile B(OMe)₃ byproduct.

  • Partition the resulting crude residue between EtOAc (50 mL) and 1M HCl (50 mL).

  • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) to remove any trace unreacted starting acid, followed by Brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield (2-Bromo-5-methoxy-3-methylphenyl)methanol as a white to off-white solid.

References

  • SynChem, Inc. Catalog. "Product: (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)". SynChem. Available at:[1]

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups". The Journal of Organic Chemistry (1973). Available at:[2]

  • Organic Synthesis. "Borane Reductions (using BH3.THF or BH3.Me2S, BMS)". Organic-Synthesis.com. Available at:[3]

Sources

Method

Suzuki coupling reactions using (2-Bromo-5-methoxy-3-methylphenyl)methanol

An Application Guide to Suzuki-Miyaura Coupling with (2-Bromo-5-methoxy-3-methylphenyl)methanol: Protocols and Mechanistic Insights For researchers, medicinal chemists, and professionals in drug development, the Suzuki-M...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling with (2-Bromo-5-methoxy-3-methylphenyl)methanol: Protocols and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, use of generally stable and less toxic organoboron reagents, and vast applicability have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using a specific, functionally rich building block: (2-Bromo-5-methoxy-3-methylphenyl)methanol . This substrate presents a unique combination of steric hindrance and electronic properties, making the selection of optimal reaction conditions a critical exercise in maximizing yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer a logical framework for troubleshooting common challenges.

The Mechanistic Heartbeat: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for rational optimization and troubleshooting. The process consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of (2-Bromo-5-methoxy-3-methylphenyl)methanol. This is often the rate-determining step, particularly for electron-rich and sterically hindered aryl halides.[8][9] The result is a Pd(II) complex.

  • Transmetalation : Before this step, the base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic "ate" complex (a boronate).[10][11] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This is the crucial bond-forming precursor step.

  • Reductive Elimination : The two organic partners on the palladium center couple and are ejected from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)(Br)L₂ Pd0->OxAd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)(R)L₂ OxAd->Trans Transmetalation (+ R-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Product Ar-R formed) Product Coupled Product Trans->Product Ar-R ArBr (2-Bromo-5-methoxy-3-methylphenyl)methanol ArBr->OxAd Boronic R-B(OH)₂ + Base Boronic->Trans

The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Considerations for (2-Bromo-5-methoxy-3-methylphenyl)methanol

The structure of this specific aryl bromide—with two ortho substituents (bromo and methyl) and two electron-donating groups (methoxy and methyl)—presents challenges that must be addressed for a successful reaction.

  • Steric Hindrance : The methyl group ortho to the bromine atom sterically encumbers the site of oxidative addition. This necessitates the use of catalyst systems known to be effective for hindered substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or other alkylphosphines, are often required to promote this difficult step.[12][13]

  • Electronic Effects : The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8] This again points toward the need for highly active, electron-rich ligands that can facilitate the oxidative addition step.[14]

  • Benzylic Alcohol Moiety : The primary alcohol is a robust functional group that is typically well-tolerated in Suzuki couplings. However, its presence increases the polarity of the molecule, which should be considered when selecting the solvent system to ensure adequate solubility of all components.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (2-Bromo-5-methoxy-3-methylphenyl)methanol with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials & Reagents:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 eq)

  • Arylboronic Acid (1.2–1.5 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or a Buchwald Precatalyst, 1–3 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, 2–6 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 to 10:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Inert Gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup :

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon is preferred), add (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

    • Causality Note: Using a slight excess of the boronic acid compensates for potential protodeboronation or homocoupling side reactions, driving the reaction to completion. K₃PO₄ is often effective for challenging couplings as it is a strong, non-nucleophilic base.[14]

  • Catalyst/Ligand Addition :

    • In a separate vial, briefly weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%) and add them to the Schlenk flask. If using a pre-catalyst, add it directly (e.g., SPhos-G3-Precatalyst, 3 mol%).

    • Causality Note: Pre-catalysts are often preferred as they provide a defined palladium-to-ligand ratio and generate the active Pd(0) species more reliably and cleanly in situ.[2][8]

  • Solvent Addition and Degassing :

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

    • Thoroughly degas the resulting mixture by sparging with argon for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

    • Causality Note: Oxygen must be rigorously excluded. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidize the phosphine ligands, halting the catalytic cycle and promoting side reactions like boronic acid homocoupling.[15]

  • Reaction Execution :

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–24 hours).

  • Workup and Isolation :

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • The crude product is typically purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Parameter Optimization: A Tabular Guide

The choice of catalyst, ligand, base, and solvent is highly interdependent. The following table provides starting points for optimization based on common practice for challenging Suzuki couplings.

ParameterReagent/ConditionMolar Ratio/Conc.Rationale & Comments
Aryl Halide (2-Bromo-5-methoxy-3-methylphenyl)methanol1.0 eqLimiting reagent.
Boronic Acid Aryl-B(OH)₂ or R-B(pin)1.2 - 1.5 eqExcess drives equilibrium. Pinacol esters can offer greater stability.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂1 - 2.5 mol%Common, air-stable Pd(0) and Pd(II) precursors.[8][16]
Buchwald Precatalysts (G3/G4)1 - 3 mol%Highly recommended for reliability and activity with challenging substrates.[2]
Ligand SPhos or XPhos1.1 - 1.5 (Ligand:Pd)Bulky, electron-rich ligands ideal for hindered, electron-rich aryl bromides.[13]
Base K₃PO₄2.0 - 3.0 eqStrong, effective base for many challenging couplings.
K₂CO₃ or Cs₂CO₃2.0 - 3.0 eqCommon alternatives; Cs₂CO₃ is stronger but more expensive.[15]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)0.1 - 0.5 MExcellent general-purpose system, solubilizes both organic and inorganic reagents.
Toluene/H₂O (10:1)0.1 - 0.5 MGood alternative, especially for higher temperatures. Vigorous stirring is critical.[15]
Temperature 80 - 110 °C-Higher temperatures often needed to overcome the activation barrier for oxidative addition.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Low or No Product Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes No (SM Remains) Check_SM->SM_Yes No SM_No Yes (SM Consumed) Check_SM->SM_No Yes Cause_Inactive Potential Cause: Inactive Catalysis SM_Yes->Cause_Inactive Sol_Degas Action: - Ensure rigorous degassing - Use fresh/pure solvents & base Cause_Inactive->Sol_Degas Sol_Catalyst Action: - Use fresh catalyst/ligand - Screen different ligands (e.g., XPhos) - Increase temperature Cause_Inactive->Sol_Catalyst Check_Side_Products Are Side Products Dominant? SM_No->Check_Side_Products Side_Yes Yes Check_Side_Products->Side_Yes Yes Side_No No (Complex Mixture / Decomposition) Check_Side_Products->Side_No No Dehalogenation Dehalogenation Observed? (Ar-H product) Side_Yes->Dehalogenation Homocoupling Homocoupling Observed? (R-R product) Dehalogenation->Homocoupling No Sol_Dehalogen Action: - Avoid alcohol solvents if possible - Use carbonate/phosphate bases Dehalogenation->Sol_Dehalogen Yes Sol_Homocouple Action: - Improve degassing - Use fresh boronic acid - Lower temperature slightly Homocoupling->Sol_Homocouple Yes Sol_Decomp Action: - Lower reaction temperature - Reduce reaction time Side_No->Sol_Decomp

A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Key Troubleshooting Points:

  • No Reaction (Starting Material Unchanged) : This almost always points to a failure in catalytic activity. The primary culprits are catalyst/ligand quality and insufficient degassing.[15] Ensure reagents are fresh and the system is truly inert. Consider screening a more active ligand or increasing the reaction temperature.

  • Dehalogenation (Ar-Br → Ar-H) : The replacement of the bromide with a hydrogen atom can occur if a hydride source is present. Some bases or alcohol solvents can be sources of hydrides. Using carbonate or phosphate bases and aprotic solvents can mitigate this.

  • Protodeboronation (R-B(OH)₂ → R-H) : The boronic acid is cleaved by water/protons before it can transmetalate. Using a slight excess of the boronic acid, ensuring the base is sufficiently strong, or using more stable boronate esters can help.

  • Homocoupling (R-B(OH)₂ → R-R) : This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[8] Improved degassing is the primary solution.

Safety Considerations

  • Palladium Catalysts : While used in small quantities, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.[14]

  • Solvents : 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Always use from a freshly opened bottle or test for peroxides. Toluene is flammable. All solvent handling should be done in a well-ventilated fume hood.

  • Bases : Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exotherms : While not typically violently exothermic, Suzuki reactions can generate heat. For larger-scale reactions, proper thermal management and consideration of potential exotherms are crucial for safety.[17][18]

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Couto, I., Colacino, E., & Martina, K. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 12(11), 1432. [Link]

  • Mondal, P. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Chem-Int, 2(1), 1-15.
  • What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved March 11, 2026, from [Link]

  • Suzuki Cross Coupling Reaction-A Review - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Park, J. Y., et al. (2006). Suzuki–Miyaura Coupling Reactions Using Phosphite Ligands. Bulletin of the Korean Chemical Society, 27(3), 431-434.
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • A short review on Pd catalyzed Suzuki coupling reaction - USTM. (n.d.). USTM. Retrieved March 11, 2026, from [Link]

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. (2016). Pharmaceutical Technology. Retrieved March 11, 2026, from [Link]

  • Lee, S., et al. (2018). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 16(33), 6045-6052.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 11, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Vitaku, E., et al. (2019). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 12(3), 124.
  • Wang, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • Singh, H., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (n.d.). Reddit. Retrieved March 11, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue University. (2022). Purdue University. Retrieved March 11, 2026, from [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 11, 2026, from [Link]

  • Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-361.
  • "Greening Up" the Suzuki Reaction. (2023). ChemEd X. Retrieved March 11, 2026, from [Link]

  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Green Chemistry. Retrieved March 11, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. (2014). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Introduction: A Modern Approach to C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for a wide array of functional groups have made it an indispensable tool for researchers in both academic and industrial settings.[1][4]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate, (2-Bromo-5-methoxy-3-methylphenyl)methanol. The presence of an ortho-bromo substituent, an electron-donating methoxy group, and a benzylic alcohol functionality necessitates careful consideration of the reaction parameters to achieve high efficiency and selectivity. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss critical aspects of troubleshooting and product characterization.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[4][5][6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[1][5]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine Ar-Pd(II)-NHR'R''Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation - HBr PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Challenges and Considerations for (2-Bromo-5-methoxy-3-methylphenyl)methanol

The substrate, (2-Bromo-5-methoxy-3-methylphenyl)methanol, presents several structural features that require careful optimization of the reaction conditions:

  • Steric Hindrance: The bromo substituent is positioned ortho to a methyl group, which can sterically hinder the oxidative addition step. The choice of a bulky, electron-rich phosphine ligand is crucial to promote this step.[1][7]

  • Electron-Rich Arene: The presence of a methoxy group makes the aryl bromide electron-rich, which can also slow down the rate of oxidative addition.

  • Hydroxyl Group: The benzylic alcohol is a potentially reactive functional group. While it can coordinate to the palladium center, the use of a strong base could lead to deprotonation and potential side reactions. However, literature suggests that with the appropriate choice of base, such as lithium bis(trimethylsilyl)amide (LiN(TMS)₂), the amination can proceed without the need for a protecting group for the hydroxyl functionality.[8]

Experimental Protocol

This protocol is designed as a starting point and may require optimization depending on the specific amine used.

Table 1: Reagents and Reaction Parameters

Reagent/Parameter Amount/Value Notes
(2-Bromo-5-methoxy-3-methylphenyl)methanol1.0 mmol, 1.0 equivSubstrate
Amine1.2 mmol, 1.2 equivCoupling partner
Pd₂(dba)₃0.01 mmol, 1 mol%Palladium precursor
RuPhos0.02 mmol, 2 mol%Ligand
LiN(TMS)₂2.2 mmol, 2.2 equivBase
Toluene5 mLAnhydrous solvent
Temperature90 °CReaction temperature
Reaction Time12-24 hMonitor by TLC or LC-MS
AtmosphereInert (Argon or Nitrogen)Essential for catalyst stability[4]
Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.02 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Base Addition: Add LiN(TMS)₂ (2.2 mmol, typically as a 1 M solution in THF) dropwise via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

Rationale for Experimental Choices

  • Catalyst System (Pd₂(dba)₃ / RuPhos): The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as RuPhos is highly effective for the amination of sterically hindered and electron-rich aryl bromides.[1][7] RuPhos promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (LiN(TMS)₂): The choice of LiN(TMS)₂ is critical for substrates containing a free hydroxyl group.[8] This strong, non-nucleophilic base is compatible with the alcohol functionality, potentially forming a lithium alkoxide in situ that does not interfere with the catalytic cycle, thus obviating the need for a protecting group.[11]

  • Solvent (Toluene): Toluene is a commonly used non-polar, aprotic solvent for Buchwald-Hartwig aminations, as it effectively solubilizes the reagents and is stable at the required reaction temperatures.[4]

  • Temperature (90 °C): An elevated temperature is generally required to overcome the activation energy for the oxidative addition of the sterically hindered and electron-rich aryl bromide.[4]

Troubleshooting and Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (e.g., to 2 mol% Pd₂(dba)₃ and 4 mol% RuPhos) or the reaction temperature (e.g., to 100-110 °C).[4] Ensure that the reagents and solvent are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

  • Hydrodehalogenation: A potential side reaction is the reduction of the aryl bromide to the corresponding arene. This can be minimized by using a high-quality palladium precursor and ligand and ensuring an oxygen-free environment.

  • Formation of Bis-arylated Amine: In the case of primary amines, a secondary reaction can lead to the formation of a bis-arylated product.[9] Using a slight excess of the primary amine can sometimes mitigate this, though it may require re-optimization of the reaction conditions.

Product Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the aminated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The Buchwald-Hartwig amination of (2-Bromo-5-methoxy-3-methylphenyl)methanol offers a direct and efficient route to valuable substituted aniline derivatives. By carefully selecting the catalyst system, base, and reaction conditions, the challenges posed by the substrate's steric and electronic properties, as well as the presence of a free hydroxyl group, can be successfully overcome. The protocol and insights provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 10, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Accessed March 10, 2026. [Link]

  • Singleton, M. L.; De La Rosa, V. Y.; Sun, X.; Vo, C.; Siegler, M. A.; Hein, J. E.; Colacot, T. J. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14654-14665. [Link]

  • Marion, N.; Navarro, O.; Mei, J.; Stevens, E. D.; Scott, N. M.; Nolan, S. P. Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. 2006;(13):2044-2048. [Link]

  • Buchwald–Hartwig amination. Grokipedia. Accessed March 10, 2026. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 10, 2026. [Link]

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. 2020;10(15):8419-8427. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Accessed March 10, 2026. [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination? Stack Exchange. Published July 22, 2021. [Link]

  • Stauffer, S. R.; Lee, S.; Stambuli, J. P.; Hauck, S. I.; Hartwig, J. F. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters. 2002;2(10):1423-1426. [Link]

  • Vantourout, J. C.; Miras, H. N.; Isidro-Llobet, A.; Sproules, S.; Watson, A. J. B. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. 2023;145(12):6749-6760. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. Accessed March 10, 2026. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Accessed March 10, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed March 10, 2026. [Link]

  • Skorka, L.; Sniechowska, J.; Iwan, A.; Ciesielski, A. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021;86(24):18019-18031. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024;101:438-459. [Link]

  • Why C–N and C–O Couplings? Macmillan Group. Accessed March 10, 2026. [Link]

  • Galkin, A.; Krivoshein, A.; Kananovich, D.; Gevorgyan, V. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021;40(21):3646-3652. [Link]

  • Hatcher, J. M.; Lee, S. J.; Kelleher, P. J.; Belcher, B. P.; Henning, N. J.; Vantourout, J. C.; Richardson, P.; Poss, M. A.; Ciulli, A.; Crews, C. M. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry. 2024;89(1):437-446. [Link]

  • Singleton, M. L.; De La Rosa, V. Y.; Sun, X.; Vo, C.; Siegler, M. A.; Hein, J. E.; Colacot, T. J. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Published December 11, 2020. [Link]

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Method

The Versatile Intermediate: Application Notes for (2-Bromo-5-methoxy-3-methylphenyl)methanol

Introduction: A Multifunctional Building Block for Advanced Synthesis (2-Bromo-5-methoxy-3-methylphenyl)methanol is a highly functionalized aromatic compound poised to serve as a versatile intermediate in modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Advanced Synthesis

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a highly functionalized aromatic compound poised to serve as a versatile intermediate in modern organic synthesis. Its strategic substitution pattern, featuring an aryl bromide, a methoxy group, a methyl group, and a benzylic alcohol, offers multiple reaction pathways for the construction of complex molecular architectures. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[1][2] Simultaneously, the benzylic alcohol can be readily oxidized to the corresponding aldehyde, a key precursor for a vast array of subsequent reactions, or can be transformed into other functional groups.

This guide provides a comprehensive overview of the synthetic utility of (2-Bromo-5-methoxy-3-methylphenyl)methanol. While direct literature on this specific molecule is limited, the protocols herein are built upon well-established and robust methodologies for analogous substrates, providing a solid foundation for its application in research and development. We present a plausible synthetic route to the title compound followed by detailed application notes and step-by-step protocols for its use in key synthetic transformations.

Proposed Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

The synthesis of the title compound can be envisioned through a two-step sequence starting from 3-methoxy-5-methylbenzoic acid, which involves an electrophilic aromatic bromination followed by a selective reduction of the carboxylic acid.

Workflow for Synthesis

cluster_synthesis Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol A 3-Methoxy-5-methylbenzoic Acid B Step 1: Bromination (Br₂, Acetic Acid) A->B Reagents C 2-Bromo-5-methoxy-3-methylbenzoic Acid B->C Intermediate D Step 2: Reduction (BH₃·THF) C->D Reagents E (2-Bromo-5-methoxy-3-methylphenyl)methanol D->E Final Product

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Step 1: Bromination of 3-methoxy-5-methylbenzoic acid

This procedure is adapted from the bromination of similar methoxy-substituted benzoic acids.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxy-5-methylbenzoic acid (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL).

  • Addition of Bromine: While stirring, add a solution of bromine (3.4 mL, 66.2 mmol) in glacial acetic acid (20 mL) dropwise to the flask at room temperature. The addition should be completed over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). The solid precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • Purification: The crude 2-bromo-5-methoxy-3-methylbenzoic acid is dried under vacuum. It can be used in the next step without further purification or recrystallized from ethanol/water if necessary.

Step 2: Reduction of 2-bromo-5-methoxy-3-methylbenzoic acid

Borane is an effective reagent for reducing carboxylic acids to alcohols in the presence of aryl halides.[4][5][6]

  • Reaction Setup: To an oven-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the crude 2-bromo-5-methoxy-3-methylbenzoic acid (14.7 g, 60.0 mmol) from the previous step. Add anhydrous tetrahydrofuran (THF, 150 mL) and stir to dissolve.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 180 mL, 180 mmol) dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C. Then, add 1 M HCl (100 mL) and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Reagent/ParameterStep 1: BrominationStep 2: Reduction
Starting Material 3-methoxy-5-methylbenzoic acid2-bromo-5-methoxy-3-methylbenzoic acid
Key Reagent Bromine (Br₂)Borane-THF complex (BH₃·THF)
Solvent Glacial Acetic AcidAnhydrous Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 24 hours12-16 hours
Work-up Aqueous precipitationAcidic quench, extraction

Application 1: Oxidation to 2-Bromo-5-methoxy-3-methylbenzaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde provides a valuable building block for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. Activated manganese dioxide (MnO₂) is a mild and highly selective reagent for the oxidation of benzylic alcohols.

Workflow for Oxidation

cluster_oxidation Oxidation to Aldehyde A (2-Bromo-5-methoxy-3-methylphenyl)methanol B Oxidation (MnO₂, Dichloromethane) A->B Reagents C 2-Bromo-5-methoxy-3-methylbenzaldehyde B->C Crude Product D Purification (Filtration, Chromatography) C->D E Pure Aldehyde D->E

Caption: Workflow for the oxidation of the benzylic alcohol.

Protocol 2: Oxidation using Manganese Dioxide
  • Reaction Setup: To a 250 mL round-bottom flask, add a solution of (2-Bromo-5-methoxy-3-methylphenyl)methanol (5.0 g, 21.6 mmol) in dichloromethane (DCM, 100 mL).

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂, 18.8 g, 216 mmol, ~10 equivalents) to the solution in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM (3 x 50 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 2-Bromo-5-methoxy-3-methylbenzaldehyde.

Reagent/ParameterValue
Substrate (2-Bromo-5-methoxy-3-methylphenyl)methanol
Oxidizing Agent Activated Manganese Dioxide (MnO₂)
Stoichiometry (Oxidant) ~10 equivalents
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours

Application 2: Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the construction of biaryl structures, which are prevalent in many biologically active molecules.[2] This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester.

Workflow for Suzuki-Miyaura Coupling

cluster_suzuki Suzuki-Miyaura Cross-Coupling A (2-Bromo-5-methoxy-3-methylphenyl)methanol C Pd Catalyst, Base, Solvent A->C B Arylboronic Acid B->C D Heating under Inert Atmosphere C->D E Coupled Biaryl Product D->E

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Inert Atmosphere: Seal the tube and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at 90-100 °C for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired biaryl product.

ComponentExample Reagent/ConditionTypical Amount
Aryl Bromide (2-Bromo-5-methoxy-3-methylphenyl)methanol1.0 equiv
Boronic Acid Phenylboronic acid1.1 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane/Water (4:1)0.1 - 0.2 M
Temperature 90 - 100 °C-
Atmosphere Inert (Argon or Nitrogen)-

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction is instrumental in drug discovery for synthesizing arylamines and their derivatives from aryl halides.

Workflow for Buchwald-Hartwig Amination

cluster_buchwald Buchwald-Hartwig Amination A (2-Bromo-5-methoxy-3-methylphenyl)methanol C Pd Catalyst, Ligand, Base, Solvent A->C B Primary or Secondary Amine B->C D Heating under Inert Atmosphere C->D E N-Aryl Product D->E

Caption: Generalized workflow for Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).

  • Reagent Addition: Add (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

ComponentExample Reagent/ConditionTypical Amount
Aryl Bromide (2-Bromo-5-methoxy-3-methylphenyl)methanol1.0 equiv
Amine Aniline, Morpholine, etc.1.1 - 1.2 equiv
Palladium Precursor Pd₂(dba)₃1-2 mol%
Ligand XPhos, RuPhos, BINAP2-4 mol%
Base NaOtBu or K₃PO₄1.4 - 2.0 equiv
Solvent Anhydrous Toluene or Dioxane0.1 - 0.2 M
Temperature 100 - 110 °C-
Atmosphere Inert (Argon or Nitrogen)-

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dehong Biotechnology. (2025, August 11). What are the reduction products of 2-Bromobenzoic Acid? Retrieved from [Link]

  • Gandeepan, P., & Li, C.-J. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856–1859. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromobenzyl alcohol. Retrieved from [Link]

  • Somerville, R. J., et al. (2018). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • The Organic Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • American Chemical Society. (2022, July 25). A General and Efficient Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ScienceDirect. (n.d.). Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Comptes Rendus Chimie. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 6). Tuning the Synthesis of Manganese Oxides Nanoparticles for Efficient Oxidation of Benzyl Alcohol. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

Sources

Application

The Untapped Potential of (2-Bromo-5-methoxy-3-methylphenyl)methanol in Medicinal Chemistry: A Guide for Drug Discovery

In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound (2-Bromo-5-methoxy-3-methylphenyl)methano...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound (2-Bromo-5-methoxy-3-methylphenyl)methanol, while not extensively documented in mainstream literature, presents a compelling scaffold for the synthesis of a new generation of bioactive molecules. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a sterically influential methyl group on a phenyl ring offers a versatile platform for chemical modification and optimization of pharmacological activity. This guide provides an in-depth analysis of the potential applications of this compound, drawing parallels from structurally related molecules that have shown significant promise in various therapeutic areas.

The Strategic Advantage of the 2-Bromo-5-methoxy-3-methylphenyl Scaffold

The substitution pattern of (2-Bromo-5-methoxy-3-methylphenyl)methanol is not arbitrary; each functional group plays a crucial role in defining its chemical reactivity and the potential biological activity of its derivatives.

  • The Bromine Atom: Positioned at the 2-position, the bromine atom is a versatile handle for a multitude of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce a wide range of aryl, alkynyl, and amino moieties, respectively. This allows for the rapid generation of diverse chemical libraries for high-throughput screening. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

  • The Methoxy Group: The electron-donating methoxy group at the 5-position influences the electronic properties of the aromatic ring, potentially enhancing the binding affinity of derivative compounds to their biological targets.[1][2] The methoxy group is a common feature in many natural products and approved drugs, where it can improve physicochemical properties and metabolic stability.[1][2]

  • The Methyl Group: The methyl group at the 3-position provides steric bulk, which can be exploited to achieve selectivity for a particular enzyme or receptor subtype. By occupying specific pockets in a binding site, the methyl group can orient the molecule for optimal interaction and prevent off-target effects.

  • The Methanol Group: The primary alcohol functionality serves as a key point for derivatization. It can be oxidized to an aldehyde or carboxylic acid, or converted to an amine via reactions like the Mitsunobu reaction, opening up a vast chemical space for the synthesis of diverse compound libraries.[3]

Potential Therapeutic Applications

Based on the pharmacological activities of structurally similar compounds, (2-Bromo-5-methoxy-3-methylphenyl)methanol is a promising starting material for the development of agents targeting a range of diseases, most notably cancer.

Anticancer Agents

The bromo-methoxy phenyl motif is a recurring feature in a number of potent anticancer agents. For instance, diarylsulphonamides bearing bromo and methoxy substitutions have demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7).[4][5] These compounds often act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5][6]

Experimental Protocols

The following protocols provide a conceptual framework for the utilization of (2-Bromo-5-methoxy-3-methylphenyl)methanol in the synthesis of a hypothetical bioactive diarylsulphonamide, drawing upon established methodologies for similar compounds.[4]

PART 1: Oxidation of (2-Bromo-5-methoxy-3-methylphenyl)methanol to the Corresponding Benzaldehyde

This initial step converts the benzylic alcohol to the more reactive aldehyde, which is a versatile intermediate for subsequent reactions.

Materials:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-bromo-5-methoxy-3-methylbenzaldehyde.

PART 2: Synthesis of a Diarylsulphonamide Analogue

This protocol outlines a potential pathway to a bioactive diarylsulphonamide, a class of compounds known for their anticancer properties.[4][5]

Materials:

  • 2-Bromo-5-methoxy-3-methylbenzaldehyde (from Part 1)

  • A suitable aniline derivative (e.g., 4-methoxyaniline)

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • A suitable benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure:

  • Reductive Amination:

    • Dissolve 2-bromo-5-methoxy-3-methylbenzaldehyde (1.0 eq) and the selected aniline (1.1 eq) in a suitable solvent like DCM or methanol.

    • Add a reducing agent such as sodium borohydride (1.5 eq) in portions.

    • Stir the reaction at room temperature until the imine intermediate is fully reduced, as monitored by TLC.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the secondary amine.

  • Sulfonylation:

    • Dissolve the synthesized secondary amine (1.0 eq) in DCM or THF.

    • Add pyridine (2.0 eq) or another suitable base.

    • Cool the mixture to 0 °C and add the benzenesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the final diarylsulphonamide.

Data Presentation

The following table summarizes the cytotoxic activity of representative diarylsulphonamides with substitution patterns analogous to derivatives of (2-Bromo-5-methoxy-3-methylphenyl)methanol, highlighting the potential potency of this class of compounds.[4][5]

Compound IDStructureCell LineIC₅₀ (µM)
Analogue 1N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamideMCF7Sub-micromolar
Analogue 2N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamideMCF7Nanomolar

Visualizations

Experimental Workflow: Synthesis of a Diarylsulphonamide

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Sulfonylation start (2-Bromo-5-methoxy-3-methylphenyl)methanol oxidation Oxidation (PCC or DMP) start->oxidation aldehyde 2-Bromo-5-methoxy-3-methylbenzaldehyde oxidation->aldehyde reductive_amination Reductive Amination (Aniline, NaBH4) aldehyde->reductive_amination amine Secondary Amine Intermediate reductive_amination->amine sulfonylation Sulfonylation (Benzenesulfonyl chloride, Pyridine) amine->sulfonylation final_product Bioactive Diarylsulphonamide sulfonylation->final_product

Caption: A generalized workflow for the synthesis of a bioactive diarylsulphonamide.

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_cell Cancer Cell cluster_cycle Cell Cycle tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Formation g2m G2/M Phase Arrest mitotic_spindle->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Induces drug Diarylsulphonamide (Derivative of target compound) drug->tubulin Binds to colchicine site drug->microtubules

Caption: Mechanism of action for tubulin polymerization inhibitors.

Conclusion

(2-Bromo-5-methoxy-3-methylphenyl)methanol represents a promising, yet underexplored, building block in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the synthesis of diverse and potent bioactive molecules, particularly in the realm of oncology. The protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers to unlock the full potential of this versatile scaffold in the ongoing quest for novel and effective therapeutics.

References

  • Nikam, S. S., Kornberg, B. E., & Rafferty, M. F. (1997). New Synthesis of Substituted Benzylamines. Novel Application of the Mitsunobu Reaction To Convert Substituted Benzyl Alcohols to Amines. The Journal of Organic Chemistry, 62(10), 3242-3243.
  • Zhang, X., et al. (2022). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
  • BenchChem. (2025). The Versatility of 2-Bromo-5-methoxypyridine in Modern Drug Discovery: Applications and Protocols.
  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.
  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.
  • Mkhize, S. Z. N., et al. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Journal of the Serbian Chemical Society.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
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  • CymitQuimica. (n.d.). (2-Amino-5-bromo-3-methoxyphenyl)methanol. CymitQuimica.
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  • Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives.
  • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. MDPI.
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Method

Application Notes: (2-Bromo-5-methoxyphenyl)methanol as a Versatile Building Block for Heterocyclic Synthesis

For distribution to: Researchers, scientists, and drug development professionals. Introduction Substituted benzyl alcohols are foundational scaffolds in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Substituted benzyl alcohols are foundational scaffolds in medicinal chemistry and materials science. Their utility stems from the dual reactivity of the aryl halide and the hydroxymethyl group, which can be orthogonally addressed to construct complex molecular architectures. This document focuses on (2-Bromo-5-methoxyphenyl)methanol , a trifunctional building block poised for the efficient synthesis of diverse heterocyclic systems.

The strategic placement of an ortho-bromine atom, a meta-methoxy group, and a hydroxymethyl moiety provides a powerful handle for a variety of transformations. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, the hydroxymethyl group can be used as a nucleophile or easily oxidized to an aldehyde for condensation reactions, and the electron-donating methoxy group modulates the electronic properties of the aromatic ring.

Scientific Integrity Note: The specific compound (2-Bromo-5-methoxy-3-methyl phenyl)methanol is not extensively documented in readily available scientific literature. Therefore, to provide robust, well-referenced protocols, this guide will focus on the closely related and well-studied analogue, (2-Bromo-5-methoxyphenyl)methanol . The synthetic principles and reaction pathways detailed herein are directly applicable to the 3-methyl variant, with minor expected variations in reaction kinetics due to steric and electronic effects.

Physicochemical Properties and Handling

A clear understanding of the substrate's properties is critical for experimental design and safety.

PropertyValueSource
Molecular Formula C₈H₉BrO₂PubChem[1]
Molecular Weight 217.06 g/mol PubChem[1]
CAS Number 150192-39-5PubChem[1]
Appearance Solid, semi-solid, or liquidVendor Data
Storage Sealed in dry, 2-8°CVendor Data
Safety Warning: H302 (Harmful if swallowed)Vendor Data
Core Reactivity and Synthetic Potential

The synthetic versatility of (2-Bromo-5-methoxyphenyl)methanol arises from its three distinct functional groups. Each site offers a unique entry point for molecular elaboration, enabling the construction of complex heterocyclic cores through sequential or tandem reactions.

Reactive_Sites sub (2-Bromo-5-methoxyphenyl)methanol node1 Ortho-Bromo Group c1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) node1->c1 c2 Directed Metalation Adjacency node1->c2 node2 Hydroxymethyl Group c3 Oxidation to Aldehyde/Carboxylic Acid node2->c3 c4 Nucleophilic Attack (O-alkylation) node2->c4 c5 Esterification / Etherification node2->c5 node3 Methoxy Group c6 Electronic Modulation (Electron-Donating) node3->c6 c7 Potential for ortho-Directed Metalation node3->c7 Benzofuran_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A (2-Bromo-5-methoxyphenyl)methanol + Terminal Alkyne B Pd(0)/Cu(I) Catalyst, Base A->B Reaction C 2-Alkynylbenzyl Alcohol Intermediate B->C Forms D Base (e.g., K₂CO₃) C->D Treatment E 5-exo-dig Cyclization D->E Promotes F Substituted Benzofuran E->F Yields

Workflow for benzofuran synthesis.
Detailed Protocol: One-Pot Synthesis of 6-Methoxy-2-phenylbenzofuran

This protocol is adapted from established procedures for Sonogashira coupling followed by cyclization. [2][3] Materials:

  • (2-Bromo-5-methoxyphenyl)methanol (1.0 eq, 217 mg, 1.0 mmol)

  • Phenylacetylene (1.1 eq, 121 µL, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 21 mg, 0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol)

  • Triethylamine (Et₃N) (3.0 eq, 418 µL, 3.0 mmol)

  • Anhydrous, deoxygenated Dimethylformamide (DMF) (5 mL)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)

  • Ethyl acetate, Saturated NH₄Cl solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask under an argon atmosphere, add (2-Bromo-5-methoxyphenyl)methanol, PdCl₂(PPh₃)₂ and CuI.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine via syringe. Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene dropwise to the stirring mixture.

  • Coupling Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Cyclization Step: After cooling the mixture to room temperature, add potassium carbonate (K₂CO₃). Re-heat the mixture to 100°C and stir for an additional 8-12 hours until the intermediate is fully consumed (as monitored by TLC).

  • Work-up: Cool the reaction to room temperature and quench by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure 6-methoxy-2-phenylbenzofuran.

Application 2: Synthesis of Substituted Isoindolinones

Rationale and Mechanistic Insight: Isoindolinones are core structures in many pharmaceutically active compounds. [4][5]A robust synthetic strategy involves a two-step sequence starting from (2-Bromo-5-methoxyphenyl)methanol.

  • Oxidation: The initial step is the selective oxidation of the primary alcohol to the corresponding carboxylic acid. Numerous methods exist, but a TEMPO-catalyzed oxidation offers mild conditions and high selectivity, preventing over-oxidation. [6][7][8]2. Buchwald-Hartwig Amination/Cyclization: The resulting 2-bromo-5-methoxybenzoic acid is then subjected to a palladium-catalyzed Buchwald-Hartwig amination. [9][10]This reaction couples the aryl bromide with a primary amine. The resulting N-aryl anthranilic acid derivative can then undergo an intramolecular condensation/cyclization, often promoted by the reaction conditions or a subsequent acid/base workup, to form the isoindolinone ring. [4][11]

Isoindolinone_Synthesis A (2-Bromo-5-methoxyphenyl)methanol B Step 1: Selective Oxidation (e.g., TEMPO/Bleach) A->B C 2-Bromo-5-methoxybenzoic Acid B->C D Step 2: Buchwald-Hartwig Amination + Primary Amine (R-NH₂) Pd Catalyst, Ligand, Base C->D E Intramolecular Cyclization D->E F Substituted Isoindolinone E->F

Two-step workflow for isoindolinone synthesis.
Detailed Protocol: Two-Step Synthesis of 6-Methoxy-2-benzylisoindolin-1-one

Part A: Oxidation to 2-Bromo-5-methoxybenzoic Acid

This protocol is based on the well-established TEMPO-catalyzed oxidation method. [7] Materials:

  • (2-Bromo-5-methoxyphenyl)methanol (1.0 eq, 1.0 g, 4.61 mmol)

  • TEMPO (0.01 eq, 7.2 mg, 0.046 mmol)

  • Sodium Bromide (NaBr) (0.1 eq, 47 mg, 0.46 mmol)

  • Dichloromethane (DCM) (15 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (5 mL)

  • Aqueous Sodium Hypochlorite (NaOCl, household bleach, ~5-6%) solution

  • Sodium Sulfite (Na₂SO₃), 1M HCl, Ethyl Acetate

Procedure:

  • Setup: Dissolve (2-Bromo-5-methoxyphenyl)methanol in DCM (15 mL) in a round-bottom flask equipped with a stir bar. Add TEMPO and NaBr.

  • Biphasic Mixture: Add the saturated NaHCO₃ solution. Cool the vigorously stirring mixture to 0°C in an ice bath.

  • Oxidation: Add the NaOCl solution dropwise while maintaining the temperature at 0°C. The reaction is exothermic and the orange color may fade. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to destroy excess oxidant.

  • Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and discard.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-5-methoxybenzoic acid.

Part B: Buchwald-Hartwig Amination and Cyclization

This protocol is adapted from established procedures for the synthesis of N-aryl anthranilic acids and subsequent lactamization. [10][12] Materials:

  • 2-Bromo-5-methoxybenzoic acid (from Part A, 1.0 eq, 231 mg, 1.0 mmol)

  • Benzylamine (1.2 eq, 131 µL, 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 19 mg, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq, 240 mg, 2.5 mmol)

  • Anhydrous Toluene (10 mL)

  • 1M HCl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Bromo-5-methoxybenzoic acid, Pd(OAc)₂, XPhos, and NaOtBu.

  • Solvent and Reagents: Add anhydrous toluene (10 mL) followed by benzylamine via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS. The intramolecular cyclization to the isoindolinone often occurs in situ under these conditions.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and then acidify with 1M HCl to pH ~5-6.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the desired 6-Methoxy-2-benzylisoindolin-1-one.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved March 10, 2026, from [Link]

  • Tšupova, S., & Jirgensons, A. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Life Science Bulletin. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Intramolecular Hydroarylation of 2-Bromobenzyl Propargyl Ethers: A New Access to Exocyclic Isochromans. Retrieved March 10, 2026, from [Link]

  • Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1590. [Link]

  • Karaduman, F. B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved March 10, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 10, 2026, from [Link]

  • Karaduman, F. B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of isoindolinones catalyzed by 6 a. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • ResearchGate. (2025). Palladium-Catalyzed Regio- and Chemoselective Reactions of 2-Bromobenzyl Bromides. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. [Link]

  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Retrieved March 10, 2026, from [Link]

  • MDPI. (2025). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules. [Link]

  • Frontiers. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. [Link]

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  • Wiley Online Library. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. [Link]

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Application

Application Note: Strategies for the Etherification of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the etherification of (2-Bromo-5-methoxy-3-methylphenyl)methanol, a valuable substituted benzyl alcohol intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the etherification of (2-Bromo-5-methoxy-3-methylphenyl)methanol, a valuable substituted benzyl alcohol intermediate in the synthesis of complex organic molecules. Ether derivatives of this compound are of significant interest in medicinal chemistry and materials science. This document explores three primary etherification strategies: the classical Williamson ether synthesis, modern catalytic dehydrative methods, and the stereochemically precise Mitsunobu reaction. Each section offers a deep dive into the reaction principles, step-by-step protocols, and the rationale behind experimental choices, designed to equip researchers, chemists, and drug development professionals with the expertise to successfully synthesize the desired ether products.

Introduction: The Significance of (2-Bromo-5-methoxy-3-methylphenyl)methanol Ethers

(2-Bromo-5-methoxy-3-methylphenyl)methanol serves as a highly functionalized building block. The presence of a reactive benzylic alcohol, a bromine atom for subsequent cross-coupling reactions, and specific methoxy and methyl substitutions on the aromatic ring makes it a versatile precursor for targeted molecular architectures. The conversion of its primary alcohol moiety into an ether is a critical transformation for several reasons:

  • Protecting Group Strategy: In multi-step syntheses, the benzylic alcohol can be protected as an ether to prevent unwanted side reactions under various conditions. The choice of ether (e.g., a simple methyl or a more complex alkyl ether) can be tailored for stability and selective deprotection.[1][2]

  • Modulation of Physicochemical Properties: Etherification directly impacts key molecular properties such as lipophilicity, solubility, and metabolic stability, which are crucial parameters in drug design.

  • Structural Scaffolding: The ether linkage can be an integral part of the final molecular scaffold, connecting the core phenyl ring to other pharmacophores or functional units.

This guide provides validated protocols for achieving these transformations efficiently and with high yield.

Mechanistic Principles of Etherification

The etherification of a primary benzylic alcohol like (2-Bromo-5-methoxy-3-methylphenyl)methanol can be approached through several mechanistic pathways. The choice of method depends on the desired product, the scale of the reaction, and considerations of chemical compatibility and atom economy.

The Williamson Ether Synthesis: An Sₙ2 Pathway

Developed in 1850 by Alexander Williamson, this remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3]

The process involves two fundamental steps:

  • Alkoxide Formation: The alcohol is deprotonated by a suitable base to form a potent nucleophile, the alkoxide.

  • Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkyl halide, displacing the halide and forming the ether C-O bond.

Given that (2-Bromo-5-methoxy-3-methylphenyl)methanol is a primary alcohol, it is an ideal substrate for the Williamson synthesis, as the risk of competing elimination (E2) reactions is minimal.[5][6]

Williamson_Mechanism cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack ROH (Ar)-CH₂OH RO- (Ar)-CH₂O⁻ Na⁺ ROH->RO- Deprotonation Base Base (e.g., NaH) Product (Ar)-CH₂-O-R' RO-->Product Nucleophilic Attack R'-X R'-X (Alkyl Halide)

Caption: Mechanism of the Williamson Ether Synthesis.

Catalytic Dehydrative Etherification: A Green Chemistry Approach

Modern synthetic chemistry emphasizes the development of environmentally benign methodologies. Catalytic dehydrative etherification offers a significant advantage in this regard, as it involves the direct coupling of two alcohols with the sole byproduct being water.[7] This approach enhances atom economy and avoids the stoichiometric salt waste generated in the Williamson synthesis.[8] The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride or rare earth metal triflates, which facilitates the formation of a benzylic carbocation intermediate that is then trapped by a second alcohol molecule.[9][10]

Dehydrative_Etherification Mechanism of Catalytic Dehydrative Etherification ArCH2OH (Ar)-CH₂OH Intermediate (Ar)-CH₂⁺ (Benzylic Carbocation) ArCH2OH->Intermediate + Catalyst, -H₂O Catalyst Lewis Acid (e.g., FeCl₃) Product (Ar)-CH₂-O-R' Intermediate->Product + R'-OH R'OH R'-OH (Second Alcohol)

Caption: Catalytic Dehydrative Etherification Mechanism.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Williamson Ether Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methyl ether

This protocol describes the synthesis of the methyl ether, a common protecting group. The methodology can be adapted for other primary alkyl halides.

Principle: This method utilizes a strong base (Sodium Hydride) to ensure complete and rapid formation of the alkoxide, followed by reaction with an alkyl halide in a polar aprotic solvent to facilitate the Sₙ2 reaction.[11]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(2-Bromo-5-methoxy-3-methylphenyl)methanol231.095.01.155 g
Sodium Hydride (NaH), 60% dispersion in oil24.006.0 (1.2 eq)240 mg
Iodomethane (CH₃I)141.947.5 (1.5 eq)0.53 mL
Anhydrous N,N-Dimethylformamide (DMF)--25 mL

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the (2-Bromo-5-methoxy-3-methylphenyl)methanol to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 25 mL of anhydrous DMF and stir until the solid is fully dissolved.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Ether Formation: Re-cool the mixture to 0 °C. Add the iodomethane dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 20 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Expected Yield: 85-95%.[3]

Williamson_Workflow A 1. Dissolve Alcohol in Anhydrous DMF under N₂ Atmosphere B 2. Cool to 0°C A->B C 3. Add NaH Portion-wise (Caution: H₂ Evolution) B->C D 4. Stir until Alkoxide Formation is Complete C->D E 5. Cool to 0°C and Add Alkyl Halide D->E F 6. Stir at Room Temperature (4-6h) Monitor by TLC E->F G 7. Quench with Cold Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental Workflow for Williamson Ether Synthesis.

Protocol 2: Iron(III)-Catalyzed Dehydrative Etherification

This protocol describes the self-condensation (homo-etherification) of the title compound to form the corresponding dibenzyl ether. It can be adapted for cross-etherification by adding a second, less sterically hindered alcohol.

Principle: This eco-friendly method uses a cheap and low-toxicity iron(III) chloride catalyst in a green, recyclable solvent to promote the dehydration of the benzyl alcohol, leading to ether formation with water as the only byproduct.[8][9]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(2-Bromo-5-methoxy-3-methylphenyl)methanol231.092.0462 mg
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)270.300.1 (5 mol%)27 mg
Propylene Carbonate (PC)--1 mL

Step-by-Step Procedure:

  • Setup: In a pressure tube equipped with a stirrer bar, combine (2-Bromo-5-methoxy-3-methylphenyl)methanol and Iron(III) Chloride Hexahydrate.

  • Solvent Addition: Add 1 mL of propylene carbonate.

  • Reaction: Seal the pressure tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product by adding petroleum ether (30 mL) and centrifuging to separate the layers.

  • Purification: Decant the petroleum ether layer. Concentrate the organic phase under reduced pressure and filter through a short pad of silica gel to yield the pure symmetrical ether.

Expected Yield: 53-91% for symmetrical ethers of various benzyl alcohols.[8]

Comparative Analysis of Etherification Strategies

The optimal choice of synthetic route depends on several factors, which are summarized below.

FeatureWilliamson Ether SynthesisCatalytic Dehydrative EtherificationMitsunobu Reaction
Reaction Type Sₙ2 Nucleophilic SubstitutionLewis Acid-Catalyzed DehydrationRedox Condensation
Key Reagents Strong Base (NaH, KOH), Alkyl HalideLewis Acid Catalyst (e.g., FeCl₃, RE(OTf)₃)PPh₃, DEAD/DIAD, Acidic Nucleophile
Byproducts Stoichiometric Salt Waste (e.g., NaX)WaterTriphenylphosphine oxide, reduced azodicarboxylate
Green Chemistry Poor atom economyHigh atom economy, environmentally friendlyPoor atom economy, difficult-to-remove byproducts
Scope Broad; excellent for primary/secondary alcohols with alkyl halides.[3]Good for symmetrical ethers; cross-etherification can be challenging.[9]Excellent for inverting stereocenters; requires acidic nucleophiles (pKa < 15).[12][13]
Key Advantage High reliability and predictability, high yields.[4]Environmentally benign, avoids harsh bases.[7]Stereospecific inversion of configuration.[12]
Key Disadvantage Requires stoichiometric strong base and produces salt waste.Can require high temperatures; selectivity can be an issue.Byproduct removal can be difficult; expensive reagents.

Conclusion

The etherification of (2-Bromo-5-methoxy-3-methylphenyl)methanol is a versatile transformation that can be accomplished through multiple robust synthetic routes. For general-purpose ether synthesis where high yield and reliability are paramount, the Williamson Ether Synthesis remains the gold standard. For applications where environmental impact is a primary concern and water is the only desired byproduct, Catalytic Dehydrative Etherification offers an excellent green alternative. Finally, although the substrate itself is not chiral, the principles of the Mitsunobu Reaction should be considered in the broader context of complex molecule synthesis where precise control over stereochemistry is required. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal protocol for their specific synthetic goals.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link][1]

  • Dumeignil, F., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Retrieved from [Link][8][9]

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link][14]

  • Noji, M., & Ishii, K. (2009). Rare Earth Metal and Hafnium Triflate-catalyzed Generation of Carbocation and Reaction with Various Nucleophiles. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link][10]

  • PMC. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Retrieved from [Link][8]

  • Kerton, F. M., et al. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Chemical Communications. Retrieved from [Link][7]

  • Yi, R., et al. (2005). Rhenium(I)-Catalyzed Formation of a Carbon−Oxygen Bond: An Efficient Transition Metal Catalytic System for Etherification of Benzyl Alcohols. Organometallics. Retrieved from [Link][15]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][4]

  • Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences. Retrieved from [Link][16]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][12]

  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link][5]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link][6]

  • Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions. RSC Advances. Retrieved from [Link][18]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link][13]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. Retrieved from [Link]

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Method

Large-scale synthesis procedure for (2-Bromo-5-methoxy-3-methylphenyl)methanol

An In-Depth Technical Guide to the Large-Scale Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol Introduction (2-Bromo-5-methoxy-3-methylphenyl)methanol is a key building block in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Introduction

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its substituted phenylmethanol core makes it a valuable intermediate for introducing a specific substitution pattern onto a target molecule. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the drug development and chemical manufacturing sectors. This application note provides a detailed, field-proven protocol for the large-scale synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol, emphasizing scientific integrity, safety, and scalability.

Synthetic Strategy: A Two-Step Approach

The most logical and scalable approach to (2-Bromo-5-methoxy-3-methylphenyl)methanol involves a two-step synthesis starting from a readily available substituted benzoic acid. This strategy is outlined below:

  • Electrophilic Bromination: The synthesis commences with the regioselective bromination of 3-methoxy-2-methylbenzoic acid to yield 6-bromo-3-methoxy-2-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer.

  • Reduction of the Carboxylic Acid: The resulting brominated benzoic acid is then reduced to the corresponding benzyl alcohol. For large-scale operations, the choice of reducing agent is critical to ensure safety, efficiency, and ease of work-up.

This two-step approach is advantageous for large-scale production as it avoids the use of highly energetic or difficult-to-handle reagents and allows for straightforward purification of the intermediate and final product.

Visualizing the Synthetic Workflow

The overall synthetic workflow can be visualized as a two-stage process, encompassing the bromination of the starting material followed by the reduction of the intermediate to the final product.

cluster_0 PART 1: Electrophilic Bromination cluster_1 PART 2: Carboxylic Acid Reduction Starting_Material 3-methoxy-2-methylbenzoic acid Bromination Bromination with NBS Starting_Material->Bromination N-Bromosuccinimide, Sulfuric Acid Intermediate 6-bromo-3-methoxy-2-methylbenzoic acid Bromination->Intermediate Reduction Reduction Intermediate->Reduction Work-up and Purification Final_Product (2-Bromo-5-methoxy-3-methylphenyl)methanol Reduction->Final_Product Borane-THF complex Intermediate_2 6-bromo-3-methoxy-2-methylbenzoic acid

Caption: A two-part workflow for the synthesis of the target compound.

PART 1: Large-Scale Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid

Expertise & Experience: Rationale for a Regioselective Bromination

The key to a successful synthesis is the controlled, regioselective bromination of the starting material, 3-methoxy-2-methylbenzoic acid. The methoxy group is a strong ortho-, para-director, while the methyl and carboxylic acid groups are also ortho-, para-directing (though the carboxylic acid is deactivating).[1] The interplay of these directing effects, with the strong activation from the methoxy group, favors electrophilic substitution at the C6 position, which is ortho to the methyl group and para to the methoxy group.

For a large-scale process, N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid is the preferred brominating system.[2] This avoids the use of elemental bromine, which is highly corrosive and presents significant handling challenges on an industrial scale.[3] The reaction is typically carried out in a suitable solvent such as dichloromethane at a controlled temperature to minimize the formation of isomeric byproducts.[4]

Trustworthiness: A Self-Validating Protocol

This protocol incorporates in-process controls to ensure the reaction proceeds as expected and to validate the outcome at each critical stage.

  • Reaction Monitoring: The progress of the bromination is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and to quantify the formation of the desired product and any byproducts.

  • Work-up and Purification: The work-up procedure is designed to efficiently remove the succinimide byproduct and any unreacted NBS. The product is then isolated by filtration and can be further purified by recrystallization, with the purity confirmed by HPLC and melting point analysis.

Detailed Protocol: Electrophilic Bromination

Materials:

  • 3-methoxy-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor, charge 3-methoxy-2-methylbenzoic acid and dichloromethane. Stir the mixture to form a homogeneous solution.

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution, maintaining the temperature below 10 °C.

  • NBS Addition: Add N-bromosuccinimide portion-wise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated solution of sodium thiosulfate to decompose any remaining NBS.

  • Work-up: Transfer the mixture to a separation vessel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromo-3-methoxy-2-methylbenzoic acid.

PART 2: Large-Scale Reduction of 6-Bromo-3-methoxy-2-methylbenzoic acid

Expertise & Experience: Selecting a Safe and Efficient Reducing Agent

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. On a large scale, safety and ease of work-up are paramount. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, their highly reactive nature and the challenges associated with quenching large-scale reactions make them less desirable for industrial applications.[5]

Borane reagents, such as borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2), are excellent alternatives for the large-scale reduction of carboxylic acids.[5] They are highly effective and selective, and the work-up is generally more straightforward than with metal hydrides. Catalytic hydrosilylation using a manganese catalyst and a silane reducing agent is another emerging and scalable method that offers mild reaction conditions.[6][7] For this protocol, we will focus on the well-established and reliable borane-THF reduction.

Trustworthiness: Ensuring a Complete and Clean Reduction

The integrity of this reduction step is maintained through careful control of reaction parameters and thorough analysis.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as borane reagents react with water.

  • Controlled Addition: The borane-THF solution is added slowly to the carboxylic acid solution at a controlled temperature to manage the exotherm and the evolution of hydrogen gas.

  • Reaction Completion: The reaction is monitored by HPLC to ensure all the starting carboxylic acid has been consumed.

  • Product Isolation and Purity: The work-up procedure is designed to safely quench any excess borane and to hydrolyze the intermediate borate ester. The final product is isolated by extraction and purified by crystallization or distillation, with its identity and purity confirmed by NMR, HPLC, and mass spectrometry.

Detailed Protocol: Carboxylic Acid Reduction

Materials:

  • 6-bromo-3-methoxy-2-methylbenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a dry, inerted (nitrogen or argon) reactor, dissolve 6-bromo-3-methoxy-2-methylbenzoic acid in anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C.

  • Borane Addition: Slowly add the borane-THF solution via an addition funnel, maintaining the temperature below 10 °C. Hydrogen gas will be evolved, so adequate ventilation is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by HPLC (typically 4-6 hours).

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add methanol to quench the excess borane.

  • Hydrolysis: Slowly add 1 M hydrochloric acid to hydrolyze the borate ester.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude (2-Bromo-5-methoxy-3-methylphenyl)methanol can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Data Summary

The following table summarizes the expected quantitative data for the large-scale synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

ParameterElectrophilic BrominationCarboxylic Acid Reduction
Starting Material 3-methoxy-2-methylbenzoic acid6-bromo-3-methoxy-2-methylbenzoic acid
Key Reagents N-Bromosuccinimide, H₂SO₄Borane-THF complex
Solvent DichloromethaneTetrahydrofuran
Reaction Temperature 0-5 °C0 °C to room temperature
Typical Reaction Time 2-4 hours4-6 hours
Expected Yield 85-95%90-98%
Purity (post-purification) >99% (HPLC)>99% (HPLC)

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol. By employing a regioselective bromination followed by a safe and efficient reduction, this two-step process is well-suited for large-scale production in an industrial setting. The emphasis on in-process controls and robust purification methods ensures the final product is of high purity, meeting the stringent requirements of the pharmaceutical and fine chemical industries.

References

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • JACS Au. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

  • JOCPR. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • PubMed Central (PMC). (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

  • PubMed Central (PMC). (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. [Link]

  • MDPI. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Google Patents. (2023). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.

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Application

High-Purity Isolation of (2-Bromo-5-methoxy-3-methylphenyl)methanol via Optimized Silica Gel Column Chromatography

An Application Note for Researchers and Drug Development Professionals Abstract (2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol that serves as a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol that serves as a valuable building block in medicinal chemistry and drug development. Its synthesis often yields a crude product containing unreacted starting materials, non-polar byproducts, and other polar impurities. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a comprehensive, field-proven protocol for the purification of (2-Bromo-5-methoxy-3-methylphenyl)methanol using silica gel column chromatography. We will delve into the causality behind methodological choices, from eluent system development using Thin-Layer Chromatography (TLC) to advanced techniques for column packing and sample loading that maximize resolution and yield.

The Principle of Separation: Exploiting Polarity Differentials

Column chromatography is a liquid chromatography technique used to separate components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[1] For the purification of (2-Bromo-5-methoxy-3-methylphenyl)methanol, we leverage the principles of normal-phase chromatography.

  • Stationary Phase: We employ silica gel (SiO₂), a highly porous and polar adsorbent.[2] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the molecules to be separated.

  • Target Molecule: The target compound, (2-Bromo-5-methoxy-3-methylphenyl)methanol, is a moderately polar molecule. Its polarity is primarily dictated by the hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and the methoxy (-OCH₃) group, which is a hydrogen bond acceptor. These groups will interact with the polar silica gel stationary phase.

  • Separation Mechanism: A mixture is applied to the column and a solvent (mobile phase) is passed through. Compounds with lower polarity have a weaker affinity for the polar silica gel and will spend more time in the mobile phase, thus eluting from the column more quickly. Conversely, more polar compounds, like our target alcohol, will adsorb more strongly to the silica gel and elute later.[1] By starting with a non-polar mobile phase and gradually increasing its polarity, we can first wash away non-polar impurities before eluting our desired product, leaving highly polar impurities adsorbed to the top of the column.

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to develop an optimal mobile phase (eluent) system using Thin-Layer Chromatography (TLC).[3][4][5] TLC is a rapid, inexpensive analytical technique that uses the same separation principles as column chromatography.[6] The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with the target compound having a Retardation Factor (R_f) of approximately 0.3-0.35 for the best preparative column separation.[1]

Protocol for TLC Method Development:

  • Prepare several developing chambers (beakers with a lid or watch glass) with different ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate). Suggested starting ratios: 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, carefully spot the dissolved crude mixture onto the pencil-drawn baseline of a silica gel TLC plate.[4]

  • Place one spotted plate into each developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the separated spots. Since aromatic compounds are often UV-active, this can be done under a UV lamp (254 nm). Alternatively, stain the plate using potassium permanganate or p-anisaldehyde.

  • Calculate the R_f value for each spot: R_f = (Distance traveled by spot) / (Distance traveled by solvent front).

  • The optimal solvent system is the one that places the R_f of the target compound in the 0.3-0.35 range while maximizing its separation from all other spots.

Materials and Reagents

Material/ReagentGradeSupplier Example
Crude (2-Bromo-5-methoxy-3-methylphenyl)methanolSynthesis GradeN/A
Silica Gel, 60 Å, 230-400 meshFor Flash ChromatographySigma-Aldrich
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Sand, SeaWashed and PurifiedAcros Organics
Cotton or Glass WoolLaboratory GradeVWR
Glass Chromatography Column (e.g., 40mm ID x 300mm L)BorosilicateChemglass
TLC Plates, Silica Gel 60 F₂₅₄Aluminum or Glass BackedMerck
Test tubes for fraction collection16 x 100 mmPyrex

Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Hexane: Highly flammable liquid and vapor.[7][8] May be fatal if swallowed and enters airways.[7][9] Causes skin irritation and may cause drowsiness or dizziness.[8][10] Suspected of damaging fertility.[8][9] Use in a well-ventilated area and keep away from heat, sparks, and open flames.[7][8]

  • Ethyl Acetate: Highly flammable liquid and vapor.[11][12][13] Causes serious eye irritation.[11][12] May cause drowsiness or dizziness.[11][12] Repeated exposure may cause skin dryness or cracking.[12] Ground/bond container and receiving equipment to prevent static discharge.[11][14]

  • Silica Gel: May cause mechanical skin and respiratory irritation.[15] Avoid inhaling dust.[16][17] While generally considered low hazard, it's good practice to handle it carefully to minimize dust generation.[16][18][19]

  • Pressurized Systems: If using flash chromatography with air pressure, ensure the system is properly sealed and do not exceed the pressure rating of the glassware.

Detailed Experimental Protocol

This protocol assumes a purification scale of ~1.0-1.5 g of crude material. Adjustments to column size and solvent volume may be necessary for different scales.

Part I: Column Preparation (Slurry Packing)

The slurry packing method is superior as it minimizes the chances of trapping air bubbles and ensures a more uniform, well-packed stationary phase.[20][21]

  • Plugging the Column: Securely clamp the column in a perfectly vertical position. Place a small plug of cotton or glass wool into the bottom outlet, using a long glass rod to gently push it into place.[22] The plug should be firm enough to support the packing but loose enough to allow solvent flow.

  • Adding Sand Base: Add a ~1 cm layer of sand on top of the plug to create a flat, stable base for the silica.[22]

  • Preparing the Slurry: In a beaker, measure ~40-50 g of silica gel (a 30-50:1 ratio of silica to crude material is typical). Add the initial, least polar eluent (e.g., 100% Hexane) to create a pourable slurry. Stir gently to release all trapped air.

  • Packing the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a powder funnel. Continuously tap the side of the column gently to encourage even settling and dislodge any air bubbles.

  • Equilibration: Once all the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the silica bed run dry from this point forward. Add a final ~1 cm layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.[20] Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

Part II: Sample Preparation and Loading (Dry Loading)

Dry loading is highly recommended as it prevents the introduction of highly polar solvents used for sample dissolution, leading to sharper bands and better separation.[20][23]

  • Dissolve the crude (2-Bromo-5-methoxy-3-methylphenyl)methanol (~1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator.[24] The result should be a dry, free-flowing powder of the crude material adsorbed onto silica gel.[20]

  • Carefully and evenly add this powder to the top sand layer of the prepared column.

Part III: Elution and Fraction Collection
  • Gently add the initial mobile phase (e.g., 8:2 Hexane:Ethyl Acetate, as determined by TLC) to the column.

  • Open the stopcock and begin collecting the eluent in numbered test tubes (fractions of ~10-15 mL each). Maintain a constant level of solvent at the top of the column to avoid disturbing the packing.

  • For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.

  • As the separation progresses, you can gradually increase the polarity of the mobile phase (gradient elution) if necessary to speed up the elution of the target compound. For example, move from 8:2 to 7:3 Hexane:Ethyl Acetate.

Part IV: Fraction Analysis and Product Isolation
  • TLC Monitoring: Systematically spot every few collected fractions on a TLC plate, alongside a spot of the original crude mixture.[3] Develop the plate using the optimized eluent system.

  • Combining Fractions: Under UV light, identify all the fractions that contain only the spot corresponding to the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the combined solvents using a rotary evaporator.[25][26] The rotary evaporator works by reducing the pressure, which lowers the solvent's boiling point, allowing for gentle and efficient removal without degrading the sample.[24][27]

  • Final Product: Once the solvent is fully removed, a purified oil or solid will remain. Place the flask under high vacuum for a few hours to remove any residual solvent. Record the final mass to calculate the percentage yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation & Isolation cluster_analysis Phase 3: Final Analysis TLC TLC Method Development (Optimize Eluent) Slurry Prepare Silica Slurry (Hexane/EtOAc) TLC->Slurry Determines Solvent Ratio Pack Pack Column & Equilibrate Slurry->Pack DryLoad Dry Load Crude Sample onto Silica Pack->DryLoad Elute Elute with Mobile Phase (Collect Fractions) DryLoad->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Rotovap Remove Solvent (Rotary Evaporation) Combine->Rotovap Yield Calculate Yield Rotovap->Yield Purity Confirm Purity (NMR, GC-MS) Yield->Purity

Caption: Workflow for the purification of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Incorrect eluent polarity.- Column overloaded with sample.- Sample band too diffuse (wet loading issue).- Re-optimize eluent with TLC.- Use a larger column or less sample.- Use the dry loading method.
Cracked/Channeling Silica Bed - Silica bed ran dry.- Packing was not uniform.- Drastic/rapid solvent polarity changes.- Re-pack the column.- Ensure the column never runs dry.- Use slurry packing and tap gently.- Change gradient polarity slowly.
Streaking on TLC / Tailing on Column - Sample is too concentrated on TLC spot.- Compound is highly polar/acidic and interacting too strongly.- Dilute sample for TLC.- Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase to suppress tailing.
No Compound Eluting - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of (2-Bromo-5-methoxy-3-methylphenyl)methanol from a crude synthetic mixture. By systematically developing the mobile phase with TLC and employing best practices for column packing and sample loading, researchers can achieve excellent separation, leading to high yield and purity of the final product. This ensures the material is suitable for the stringent requirements of pharmaceutical research and development.

References

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  • RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. RCI Labscan. [Link]

  • Pribisko Yen, M., & Tang, G. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. JoVE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. Carl ROTH. [Link]

  • MeLa Group Pty Ltd. (2012, December 13). SAFETY DATA SHEET - Silica Gel & Desiccants. Just Desiccants. [Link]

  • Achieve Chem. (2024, July 11). How Does A Rotary Evaporator Remove Solvent. Achieve Chem. [Link]

  • Carl ROTH. (2020, January 8). Safety Data Sheet: Silica gel. Carl ROTH. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Chemos. [Link]

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  • Ing. Petr Švec - PENTA s.r.o. (2020, April 26). n-Hexane - SAFETY DATA SHEET. PENTA. [Link]

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  • University of Rochester. (n.d.). ORGANIC LABORATORY TECHNIQUES 8: ROTARY EVAPORATION. Chemistry Department. [Link]

  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet Hexanes MSDS. Sciencelab.com. [Link]

  • Farnell. (2011, June 16). SAFETY DATA SHEET SILICA GEL. Farnell. [Link]

  • Carl ROTH. (2025, March 31). Safety data sheet: Silica gel. Carl ROTH. [Link]

  • ZZKD Instrument Equipment Co., Ltd. (2022, December 2). How does a Rotary Evaporator Remove Solvent?. rotovap.cn. [Link]

  • EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. EAG Laboratories. [Link]

  • LabXchange. (2024, January 25). Lab Procedure: Thin Layer Chromatography. LabXchange. [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Wikipedia. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. [Link]

  • University of Victoria. (n.d.). Column chromatography. UVic. [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. [Link]

  • PubChem. (n.d.). (2-Bromo-3-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

  • University of Massachusetts. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. UMass Chemistry. [Link]

  • University of Glasgow. (n.d.). How to run column chromatography. School of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Phenomenex. [Link]

Sources

Method

Application Note: Optimized Recrystallization Protocol for (2-Bromo-5-methoxy-3-methylphenyl)methanol

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Compound Focus: (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)[1] Executive Summary & Physicochemical Profiling (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Compound Focus: (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)[1]

Executive Summary & Physicochemical Profiling

(2-Bromo-5-methoxy-3-methylphenyl)methanol (Molecular Weight: 231.09 g/mol ; Formula: C9H11BrO2)[2],[3] is a highly functionalized benzyl alcohol derivative frequently utilized as a critical building block in active pharmaceutical ingredient (API) synthesis. Because it is often subjected to downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), achieving >99% purity is paramount to prevent catalyst poisoning by amorphous oligomers or inorganic salts.

The Causality of Solvent Selection

Successful recrystallization requires a deep understanding of the molecule's structural thermodynamics[4]. The compound possesses a unique amphiphilic-like aromatic profile:

  • Hydroxymethyl group (-CH₂OH): Acts as a strong hydrogen-bond donor and acceptor, imparting polarity.

  • Bromo (-Br) & Methyl (-CH₃) groups: Highly lipophilic and polarizable, driving solubility in non-polar environments.

  • Methoxy group (-OCH₃): A moderate hydrogen-bond acceptor.

Due to this mixed polarity, a single-solvent system is thermodynamically inefficient. A binary Solvent/Anti-Solvent system is required to manipulate the metastable zone width (MZW)[5]. Ethyl Acetate (EtOAc) effectively disrupts the intermolecular H-bonds of the crystal lattice at elevated temperatures, while Heptane acts as a non-polar anti-solvent that forces the compound out of solution upon controlled cooling.

Quantitative Solvent Selection Matrix
Solvent SystemSolubilizing Mechanism (Causality)Impurity Rejection ProfileVerdict
Ethyl Acetate / Heptane EtOAc disrupts H-bonds via dipole interactions; Heptane forces hydrophobic rejection.Excellent. Polar byproducts remain in EtOAc; non-polar oligomers are rejected by the lattice.Optimal
Toluene / Hexanes Toluene provides π-π stacking with the aromatic core; Hexanes act as the anti-solvent.Good, but Toluene's high boiling point (110 °C) makes vacuum drying difficult without melting the product.Alternative
Isopropanol / Water IPA dissolves the polar head; Water acts as a strong anti-solvent.High risk of "oiling out" (liquid-liquid phase separation) due to the lipophilic -Br and -CH₃ groups.Not Recommended

Experimental Workflow Visualization

Recrystallization N1 Impure (2-Bromo-5-methoxy- 3-methylphenyl)methanol N2 Dissolution in EtOAc (65-70°C) N1->N2 N3 Hot Filtration (Remove Particulates) N2->N3 If insoluble impurities exist N4 Heptane Addition (Reach Cloud Point) N2->N4 If solution is clear N3->N4 N5 Controlled Cooling (0.5°C/min to 4°C) N4->N5 Induce Nucleation N6 Vacuum Filtration & Cold Wash N5->N6 Crystal Harvest N7 Vacuum Drying (40°C, 24h) N6->N7 N8 Pure Crystalline API Building Block N7->N8

Workflow for the binary solvent recrystallization of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical observables dictate whether the process should advance, ensuring absolute trustworthiness in the final purity[6].

Step 1: Primary Dissolution
  • Place the crude (2-Bromo-5-methoxy-3-methylphenyl)methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a minimum volume of Ethyl Acetate (approximately 3–5 mL per gram of crude material).

  • Heat the suspension to 65–70 °C using a temperature-controlled oil bath.

  • Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the crude solid. We avoid boiling EtOAc (77 °C) to prevent rapid solvent evaporation, which would prematurely alter the concentration.

  • Self-Validation Check: Inspect the flask. If the solution is completely transparent with no oily droplets, proceed to Step 3. If persistent turbidity or solid particulates remain, inorganic salts or polymerized byproducts are present; proceed to Step 2.

Step 2: Hot Filtration (Conditional)
  • Pre-heat a glass funnel and fluted filter paper in an oven at 80 °C.

  • Rapidly filter the hot EtOAc solution into a clean, pre-warmed receiving flask.

  • Causality: Pre-warming the apparatus prevents premature crystallization in the funnel stem, which would lead to product loss and clogged equipment.

Step 3: Anti-Solvent Addition & Cloud Point Establishment
  • Maintain the clear EtOAc solution at 65 °C.

  • Begin adding Heptane dropwise via an addition funnel under moderate stirring (200 rpm).

  • Continue addition until the cloud point is reached.

  • Causality: The cloud point signifies that the solution has crossed the solubility curve and entered the metastable zone. The anti-solvent lowers the dielectric constant of the medium, forcing the polar -CH₂OH groups to begin forming intermolecular hydrogen bonds with one another rather than the solvent[4].

  • Self-Validation Check: Stop the heptane addition and observe. If the turbidity disappears after 30 seconds of stirring, the cloud point was localized; add 1-2 more drops until a faint, persistent opalescence remains.

Step 4: Controlled Cooling & Nucleation
  • Remove the flask from the heat source. Allow it to cool to ambient temperature (20–25 °C) at a controlled rate of approximately 0.5 °C/min.

  • Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 2 hours.

  • Causality: Rapid cooling (e.g., plunging the hot flask directly into ice) causes "crashing out," which traps solvent molecules and impurities inside a flawed, amorphous solid lattice. Controlled cooling allows the molecules time to align into their lowest-energy crystalline state, effectively excluding impurities[5].

  • Self-Validation Check: Observe the precipitate. It should appear as distinct, free-flowing crystals. If a biphasic liquid ("oiling out") occurs, the compound has separated as a supercooled liquid. Remedy: Reheat to 70 °C, add 10% more EtOAc to adjust the solvent ratio, and cool more slowly.

Step 5: Isolation and Washing
  • Harvest the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume (1-2 mL/g) of ice-cold Heptane.

  • Causality: Cold heptane displaces the impurity-rich mother liquor adhering to the crystal surfaces without redissolving the purified product.

  • Self-Validation Check: The filtrate should run clear. A highly colored filtrate confirms the successful partitioning of impurities into the mother liquor.

Step 6: Vacuum Drying
  • Transfer the crystals to a watch glass and place them in a vacuum oven at 40 °C (at <50 mbar) for 12–24 hours.

  • Causality: Vacuum drying at 40 °C effectively removes residual EtOAc and Heptane without approaching the melting point of the compound, preventing thermal degradation.

Analytical Verification

To confirm the success of the self-validating protocol, the following analytical checks should be performed:

  • Melting Point Depression: A sharp melting point range (≤ 1.5 °C variance) indicates high crystalline purity.

  • ¹H-NMR (CDCl₃): Verify the absence of a singlet at ~2.05 ppm (residual EtOAc) and multiplets at ~0.8-1.3 ppm (residual Heptane).

References

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press.

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson Education.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Welcome to the Technical Support Center for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)[1]. As a highly valued substituted benzyl alcohol intermediate in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)[1]. As a highly valued substituted benzyl alcohol intermediate in medicinal chemistry and drug development, its synthesis demands precise regiocontrol and chemoselectivity.

Because direct bromination of (5-methoxy-3-methylphenyl)methanol yields an intractable mixture of regioisomers, the field-proven, high-yield route relies on a four-step sequence starting from 3,5-dimethylanisole[2]. This guide addresses the most common failure points in this specific pathway, providing mechanistic insights and self-validating protocols to ensure synthetic integrity.

I. Synthetic Workflow Overview

SynthesisRoute A 3,5-Dimethylanisole B 2-Bromo-5-methoxy- 1,3-dimethylbenzene A->B Br2, CHCl3, 0 °C Electrophilic Aromatic Substitution C 1-(Bromomethyl)-2-bromo- 5-methoxy-3-methylbenzene B->C NBS, AIBN, Reflux Radical Benzylic Bromination D 2-Bromo-5-methoxy- 3-methylbenzaldehyde C->D DMSO, Na2CO3, RT Kornblum Oxidation E (2-Bromo-5-methoxy- 3-methylphenyl)methanol D->E NaBH4, MeOH, 0 °C Carbonyl Reduction

Fig 1: Four-step synthetic workflow for (2-Bromo-5-methoxy-3-methylphenyl)methanol.

II. Troubleshooting Guides & Validated Protocols

Step 1 & 2: Establishing the Carbon Framework

Q: During the radical bromination (Step 2) with NBS, I observe a complex mixture of unreacted starting material, monobrominated product, and dibrominated byproducts. How do I control the reaction to favor monobromination?

Causality & Expert Insight: Radical benzylic bromination (Wohl-Ziegler reaction) is notoriously sensitive to stoichiometry and radical concentration. Because your starting material (2-bromo-5-methoxy-1,3-dimethylbenzene) possesses two equivalent methyl groups, the first bromination breaks the molecule's symmetry. The resulting monobromide is slightly deactivated, but the remaining methyl group and the newly formed benzylic position can still undergo competitive hydrogen abstraction. To maximize the monobrominated target, you must strictly control the NBS stoichiometry to 1.05 equivalents and keep the radical initiator (AIBN) concentration low. Furthermore, moisture in the solvent will quench the succinimidyl radical, halting the chain reaction.

Self-Validating Protocol: Radical Benzylic Bromination

  • Charge a flame-dried round-bottom flask with 2-bromo-5-methoxy-1,3-dimethylbenzene (1.0 eq) and anhydrous PhCF₃ (10 mL/g). Note: PhCF₃ is recommended as a greener, less toxic alternative to CCl₄.

  • Add N-bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Purge the system with N₂ for 10 minutes to remove dissolved oxygen (which terminates radical chains).

  • Heat the mixture to reflux (80 °C) for 12 hours.

  • Validation (IPC): The reaction is physically self-validating; as NBS is consumed, the less dense succinimide byproduct will float to the surface of the solvent. Confirm via GC-MS to ensure the ratio of monobromide to dibromide is >10:1.

  • Cool to 0 °C, filter off the succinimide through a Celite pad, and concentrate the filtrate under reduced pressure.

Step 3: Kornblum Oxidation

Q: The oxidation of the benzyl bromide to the aldehyde yields foul-smelling byproducts and incomplete conversion. What is the mechanistic cause, and how do I optimize it?

Causality & Expert Insight: The Kornblum oxidation relies on the nucleophilic attack of the sulfoxide oxygen in DMSO onto the benzylic carbon, displacing the bromide. This forms an alkoxysulfonium intermediate, which requires a base to abstract a proton, leading to the collapse of the intermediate into the aldehyde and dimethyl sulfide (DMS) — the source of the foul odor. Incomplete conversion often stems from insufficient base or the presence of water, which causes competitive hydrolysis to the benzyl alcohol instead of oxidation. Using strictly anhydrous DMSO and a mild base like Na₂CO₃ ensures the equilibrium is driven forward without triggering side reactions[2].

Self-Validating Protocol: Kornblum Oxidation

  • Dissolve 1-(bromomethyl)-2-bromo-5-methoxy-3-methylbenzene (1.0 eq) in anhydrous DMSO (10 mL/g).

  • Add solid Na₂CO₃ (2.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature (25 °C) for 12 hours under a nitrogen atmosphere.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The starting material (R_f ~0.7) should be fully consumed, yielding the UV-active aldehyde (R_f ~0.6). Treat the TLC plate with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the product spot will instantly turn bright orange/red, chemically validating the presence of the aldehyde carbonyl.

  • Pour the reaction mixture into ice water to quench. Extract thoroughly with diethyl ether.

  • Wash the organic layer with water (3x) to remove residual DMSO, dry over MgSO₄, and concentrate to yield 2-bromo-5-methoxy-3-methylbenzaldehyde.

Step 4: Final Carbonyl Reduction

Q: I am experiencing yield loss due to debromination (loss of the aryl bromide) during the final aldehyde reduction. How can I prevent this?

Causality & Expert Insight: While NaBH₄ is a mild hydride donor, hydrodehalogenation of aryl bromides can occur as a competing side reaction if the reaction temperature exceeds 25 °C or if trace transition metals (e.g., Pd, Ni, Cu) are present in the reaction vessel. These metals catalyze the oxidative addition into the C-Br bond. To ensure absolute chemoselectivity for the aldehyde, you must strictly control the reaction exotherm and eliminate metal contaminants.

Troubleshooting Issue Issue: Debromination During Reduction Check1 Check Reaction Temp Issue->Check1 TempHigh > 25 °C Check1->TempHigh TempLow 0 - 25 °C Check1->TempLow Sol1 Cool to 0 °C Control Exotherm TempHigh->Sol1 Check2 Check Metal Impurities (Pd, Ni, Cu) TempLow->Check2 MetalsPresent Trace Metals Check2->MetalsPresent MetalsAbsent Clean System Check2->MetalsAbsent Sol2 Use Pristine Glassware Avoid Metal Spatulas MetalsPresent->Sol2 Sol3 Reduce NaBH4 to 1.0 eq Monitor via TLC MetalsAbsent->Sol3

Fig 2: Decision tree for troubleshooting debromination during aldehyde reduction.

Self-Validating Protocol: Carbonyl Reduction

  • Dissolve 2-bromo-5-methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous methanol (10 mL/g) using an acid-washed, metal-free flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add NaBH₄ (1.2 eq) portion-wise over 15 minutes to control the exothermic release of H₂ gas.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, replaced by the more polar benzyl alcohol (R_f ~0.3). Validate the final product via ¹H NMR by confirming the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of a singlet for the benzylic CH₂ protons (~4.7 ppm).

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield pure (2-Bromo-5-methoxy-3-methylphenyl)methanol.

III. Quantitative Data Summary

The following table summarizes the optimized parameters required to achieve maximum yield across the four-step synthesis workflow. Deviations from these parameters are the primary cause of the troubleshooting issues listed above.

Synthesis StepTransformationPrimary ReagentsTemp (°C)Time (h)Target Yield (%)
Step 1 Electrophilic Aromatic SubstitutionBr₂, CHCl₃0 to 252 - 480 - 85
Step 2 Radical Benzylic BrominationNBS, AIBN, PhCF₃80 (Reflux)1260 - 70
Step 3 Kornblum OxidationDMSO, Na₂CO₃25 (RT)1275 - 80
Step 4 Carbonyl ReductionNaBH₄, MeOH0 to 25290 - 95

IV. References

  • Title: (2-Bromo-5-methoxy-3-methylphenyl)methanol suppliers and producers Source: BuyersGuideChem URL:

  • Title: Studies on the Nucleophilic Aromatic F-Fluorination Source: Universität Tübingen URL:

Sources

Optimization

Common side products in the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Welcome to the technical support guide for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable substituted benzyl alcohol intermediate. This guide provides in-depth, experience-driven answers to frequently asked questions, troubleshooting workflows, and validated protocols to enhance the yield, purity, and reproducibility of your synthesis.

Section 1: Understanding the Synthetic Landscape

The synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol typically proceeds via a multi-step pathway, most commonly involving the bromination of a substituted toluene or anisole derivative, followed by the introduction of a hydroxymethyl group, often via reduction of a corresponding benzaldehyde or benzoic acid. Each step presents a unique set of challenges that can lead to a variety of side products.

The following diagram illustrates a common synthetic route and highlights the key stages where side products can emerge.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction A 3-Methylanisole B 2-Bromo-5-methoxy-3-methyl -toluene A->B Brominating Agent (e.g., NBS, Br2) SP1 Side Products: - Dibromo species - Other bromo-isomers - Benzylic bromination B->SP1 C 2-Bromo-5-methoxy-3-methyl -benzaldehyde B->C Oxidizing Agent (e.g., MnO2) SP2 Side Products: - Over-oxidation to acid - Demethylation C->SP2 D (2-Bromo-5-methoxy-3-methylphenyl) -methanol (Target) C->D Reducing Agent (e.g., NaBH4) SP3 Side Products: - Unreacted aldehyde - Debromination D->SP3

Caption: Common synthetic pathway and points of side product formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Part A: Issues in Electrophilic Bromination
Question 1: My crude product analysis (GC-MS/NMR) shows significant amounts of a dibrominated product. What causes this over-bromination and how can I prevent it?

Answer: This is a classic issue when brominating highly activated aromatic rings. The starting material, 3-methylanisole, contains two electron-donating groups (methoxy and methyl), which strongly activate the ring towards electrophilic aromatic substitution, making it susceptible to multiple substitutions.[1]

Causality:

  • High Reactivity of Brominating Agent: Using highly reactive agents like neat bromine (Br₂) or bromine in polar protic solvents (e.g., water, acetic acid) generates a high concentration of the electrophile (Br⁺ or a polarized complex), leading to rapid, uncontrolled reactions.[1][2]

  • Product is Also Activated: The monobrominated product is still an activated ring and can compete with the starting material for the brominating agent, leading to the formation of dibromo species.

Troubleshooting & Solutions:

StrategyMechanismRecommended Protocol
Use a Milder Brominating Agent N-Bromosuccinimide (NBS) provides a slow, controlled release of bromine, minimizing over-reaction.[1]Use 1.0-1.1 equivalents of NBS. For enhanced selectivity, especially for ortho-bromination, adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can be effective.[3]
Control Reaction Temperature Lowering the temperature reduces the reaction rate, increasing the selectivity for the kinetically favored monobrominated product.[1]Perform the reaction at 0 °C or below. Add the brominating agent slowly and portion-wise to maintain a low temperature and avoid localized heating.
Choose a Non-Polar Solvent Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) do not solvate and polarize the bromine molecule as effectively as polar solvents, thus reducing its reactivity and favoring monosubstitution.[1][2]Dissolve the substrate in CH₂Cl₂ and add a solution of the brominating agent dropwise.
Question 2: The bromine atom is adding to an unexpected position on the ring. How do I control the regioselectivity?

Answer: Regioselectivity is governed by the directing effects of the substituents already on the ring. The methoxy group is a powerful ortho, para-director, while the methyl group is a weaker ortho, para-director. For 3-methylanisole, the primary positions for electrophilic attack are C2, C4, and C6. The desired product requires bromination at the C2 position, which is sterically hindered by two adjacent groups.

Causality:

  • Steric Hindrance: The C2 position is sterically crowded, which can favor substitution at the less hindered C4 and C6 positions.

  • Reaction Conditions: The choice of solvent and brominating agent can influence the steric sensitivity of the electrophile, thereby altering the ratio of isomers.

Troubleshooting & Solutions:

  • Solvent Choice: Using a non-polar solvent can sometimes enhance para-selectivity due to less solvation of the electrophile, making it effectively bulkier.[1][2] However, to achieve the sterically hindered ortho-bromination, specific conditions might be required.

  • Directed Ortho Metalation: For unambiguous regiocontrol, consider a directed ortho metalation (DoM) strategy if direct bromination fails. This involves using a directing group to deprotonate a specific ortho position with a strong base (like n-BuLi), followed by quenching with an electrophilic bromine source (like Br₂ or C₂Br₂F₄). This approach offers superior regiocontrol but requires anhydrous conditions and careful handling of organolithium reagents.

Part B: Issues in Functional Group Manipulation
Question 3: I'm observing a significant byproduct that appears to be a phenol after a Friedel-Crafts reaction to install the aldehyde group. What is happening?

Answer: You are likely observing demethylation of the methoxy group. This is a common side reaction when using strong Lewis acids (like AlCl₃), which are often employed as catalysts in Friedel-Crafts reactions.

Causality: The Lewis acid can coordinate to the oxygen atom of the methoxy ether, weakening the methyl C-O bond and facilitating its cleavage.[4][5] This process is often irreversible and leads to the formation of a phenolic byproduct.

Troubleshooting & Solutions:

  • Use a Milder Lewis Acid: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂, FeCl₃, or SnCl₄, which are less prone to causing ether cleavage.

  • Alternative Formylation Methods: Avoid Friedel-Crafts conditions altogether.

    • Vilsmeier-Haack Reaction: This reaction uses a milder reagent system (DMF and POCl₃) and is highly effective for formylating electron-rich aromatic rings. It generally does not cause demethylation.

    • Lithiation-Formylation: As mentioned for regiocontrol, performing a metal-halogen exchange or directed metalation followed by quenching with an electrophilic formylating agent (like DMF) provides a clean route to the aldehyde without Lewis acids.

Question 4: During the final reduction of the aldehyde to the alcohol, my analysis shows the loss of the bromine substituent. Why does debromination occur?

Answer: This side reaction is known as hydrodebromination. It can occur under certain reductive conditions, particularly with more powerful reducing agents or in the presence of transition metal catalysts.

Causality: While sodium borohydride (NaBH₄) is generally chemoselective for aldehydes and ketones, trace metal impurities or excessively harsh conditions (e.g., prolonged heating) can sometimes catalyze the reduction of the aryl-bromide bond. More potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) have a higher propensity to cause this side reaction.

Troubleshooting & Solutions:

  • Use Standard NaBH₄ Conditions: For the reduction of the aldehyde, NaBH₄ in an alcoholic solvent (methanol or ethanol) at 0 °C to room temperature is the standard and safest choice to avoid debromination.

  • Avoid Catalytic Hydrogenation: Do not use methods like H₂/Pd-C, as they are well-known to reduce aryl halides.

  • Purify Reagents: Ensure the quality of your reducing agent and solvents to minimize catalytic impurities.

Section 3: Troubleshooting Workflow

If you encounter an unexpected result, follow this logical workflow to diagnose and solve the issue.

G A Problem Encountered (Low Yield, Impure Product) B Step 1: Analyze Crude Reaction Mixture (TLC, GC-MS, 1H NMR) A->B C Step 2: Identify Major Impurity/Side Product B->C D Is the impurity an isomer of the desired product? C->D Check Mass & Isotope Pattern E Is the impurity a dibrominated species? D->E No I Solution: Review regioselectivity controls. See FAQ #2. D->I Yes F Is the impurity a phenolic (demethylated) species? E->F No J Solution: Use milder brominating agent and/or lower temperature. See FAQ #1. E->J Yes G Is the impurity unreacted starting material? F->G No K Solution: Use milder formylation conditions (e.g., Vilsmeier-Haack). See FAQ #3. F->K Yes H Is the impurity a debrominated product? G->H No L Solution: Increase reaction time, temperature, or equivalents of reducing agent. G->L Yes M Solution: Use milder reduction conditions (e.g., NaBH4). See FAQ #4. H->M Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Key Experimental Protocols

Protocol 4.1: Selective Monobromination of 3-Methylanisole

This protocol is optimized to favor the formation of the desired 2-bromo-5-methoxy-3-methyl-toluene while minimizing over-bromination.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-methylanisole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred solution of 3-methylanisole over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired isomer.

Protocol 4.2: Reduction of 2-Bromo-5-methoxy-3-methylbenzaldehyde

This protocol uses mild conditions to cleanly reduce the aldehyde to the target alcohol without affecting the aryl bromide.

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) slowly and in small portions. Be cautious of initial foaming (hydrogen gas evolution).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the aldehyde spot by TLC.

  • Workup: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Once gas evolution ceases, add water and extract the product with ethyl acetate or CH₂Cl₂.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting alcohol is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

References

  • Reaction network: (a) oxidation of benzyl alcohol to benzaldehyde... - ResearchGate. Available at: [Link]

  • Grignard Reaction - Jasperse. Available at: [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions | Journal of the American Chemical Society. Available at: [Link]

  • Oxidation of benzyl alcohol to benzaldehyde. - Lakeland University. Available at: [Link]

  • Highly Selective Photooxidation of Benzyl Alcohol to Benzaldehyde by Bi–Mo/g-C3N4 in Aqueous Solution - ACS Publications. Available at: [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC. Available at: [Link]

  • Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism - MDPI. Available at: [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Available at: [Link]

  • Hepatic demethylation of methoxy-bromodiphenyl ethers and conjugation of the resulting hydroxy-bromodiphenyl ethers in a marine fish... - PubMed. Available at: [Link]

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? - Reddit. Available at: [Link]

  • Demethylation - GKToday. Available at: [Link]

  • Bromination of 2,S-dimethoxybenzaldehyde. Available at: [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Blucher Proceedings. Available at: [Link]

  • WO2006061666A2 - A new process for the preparation of phenolic hydroxy-substituted compounds - Google Patents.
  • Methoxymethylation and benzyloxymethylation of aryl bromides - Zenodo. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC. Available at: [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. Available at: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. Available at: [Link]

  • (2-Bromo-5-methoxyphenyl)methanol - PubChem. Available at: [Link]

  • Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol... - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. Available at: [Link]

  • Grignard reagent - Wikipedia. Available at: [Link]

  • CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Bromination of 4-Phenoxyaniline

This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic bromination of 4-phenoxyaniline. The unique structure of this precursor, featuring t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic bromination of 4-phenoxyaniline. The unique structure of this precursor, featuring two aromatic rings with differing activation levels, presents specific challenges in controlling regioselectivity and preventing side reactions. This document provides in-depth, field-proven insights in a question-and-answer format to address these issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Over-bromination and Formation of a White Precipitate

Question: Upon adding bromine water to my solution of 4-phenoxyaniline, I immediately get a thick white precipitate, and my analysis shows a mixture of di- and tri-brominated products instead of the desired mono-brominated compound. What is happening?

Answer: This is a classic case of over-activation. The amino group (-NH₂) on the aniline ring is a very powerful activating group for electrophilic aromatic substitution.[1][2] Its lone pair of electrons donates significant electron density into the ring, making the ortho and para positions (relative to the -NH₂ group) extremely nucleophilic and highly susceptible to substitution.[3] When a reactive brominating agent like bromine water is used, the reaction is so fast that it's difficult to stop at a single substitution, leading to the formation of products like 2,4,6-tribromoaniline.[1][4]

Core Problem: The aniline ring is too reactive for controlled mono-bromination without modification.

Solutions:

  • Protect the Amino Group: The most robust and common solution is to temporarily "protect" the amino group by converting it to a less activating amide, typically an acetamide.[5][6] This is achieved by reacting the 4-phenoxyaniline with acetic anhydride.[7][8] The resulting N-(4-phenoxyphenyl)acetamide has a moderately activating acetylamino group. The nitrogen's lone pair is now delocalized by resonance with the adjacent carbonyl group, making it less available to activate the ring.[9] This reduction in reactivity allows for a controlled mono-bromination, primarily at the para-position to the acetylamino group. The protecting group can be easily removed later by acid or base hydrolysis.[10]

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to Br₂.[11][12] Performing the reaction with NBS, often in a solvent like DMF or acetonitrile, can provide better control and favor mono-bromination.[13][14]

  • Control Stoichiometry and Temperature: While less effective for highly activated systems, carefully controlling the stoichiometry (using no more than 1.0 equivalent of the brominating agent) and maintaining low reaction temperatures (e.g., 0-5 °C) can help disfavor polysubstitution.[15]

Protocol: Amine Protection and Controlled Bromination

This two-step protocol is the recommended workflow for achieving selective mono-bromination.

Step 1: Acetylation of 4-Phenoxyaniline

  • Dissolve 4-phenoxyaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.1 eq.) to the solution.

  • Gently heat the mixture to 50-60 °C for 30 minutes.

  • Monitor the reaction completion by TLC.

  • Pour the reaction mixture into a beaker of ice water to precipitate the N-(4-phenoxyphenyl)acetamide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[16][17]

Step 2: Bromination of N-(4-phenoxyphenyl)acetamide

  • Dissolve the dried acetamide from Step 1 in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise with vigorous stirring.[5][17]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the bromo-acetamide product.

  • Collect the product by vacuum filtration, wash with a dilute sodium bisulfite solution to remove excess bromine, then wash with water and dry.[15]

Issue 2: Poor Regioselectivity - Bromination on the Wrong Ring

Question: My reaction is producing a significant amount of product where the bromine has substituted on the phenoxy ring instead of the aniline ring. How can I improve selectivity for the aniline ring?

Answer: This issue arises from the competitive activation of both aromatic rings. While the amino group is a stronger activator than the ether linkage, under certain conditions, especially if the amino group is protonated, the phenoxy ring can become a competitive site for electrophilic attack.

Core Problem: The electronic effects of both rings allow for multiple sites of reaction. The key is to leverage the difference in their activation strength.

Solutions:

  • pH Control: In strongly acidic conditions, the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would shut down reactivity on that ring and could make the phenoxy ring the preferred site of attack.[3][18] Buffering the reaction or using non-acidic conditions (e.g., NBS in DMF) ensures the amino group remains a strong ortho, para-director, overwhelmingly favoring substitution on the aniline ring.[12][13]

  • Choice of Brominating Agent: The choice of brominating agent and solvent system can influence regioselectivity. The polarity of the solvent can affect the reactivity of the electrophile and the substrate.[13][19] Systems like NBS in polar aprotic solvents (e.g., DMF) are known to be highly selective for the most activated positions.[12][14]

Data Presentation: Comparison of Brominating Systems

Brominating SystemTypical SolventTemperature (°C)Expected Major ProductCommon Issues
Br₂ / H₂OWater252,6-Dibromo-4-phenoxyanilineOver-bromination, low yield of mono-bromo product
Br₂ / Acetic AcidAcetic Acid0 - 25Mixture of ortho- and para-bromo isomersSome over-bromination, potential for phenoxy ring bromination
NBSDMF20 - 252-Bromo-4-phenoxyanilineRequires anhydrous conditions
Ac₂O then Br₂/AcOHAcetic Acid0 - 252-Bromo-4-phenoxyaniline (after deprotection)Requires extra protection/deprotection steps, but offers highest selectivity
Issue 3: Reaction Stalls or Low Conversion

Question: My reaction is not going to completion, and I have a large amount of unreacted starting material, even after several hours. What could be the cause?

Answer: Low conversion can stem from several factors related to reagent purity, reaction conditions, or deactivation of the substrate.

Core Problem: The electrophile is not sufficiently reactive, or the nucleophilicity of the substrate has been compromised.

Solutions:

  • Reagent Quality: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture, appearing off-white or yellow.[14] Use freshly recrystallized NBS for best results. Bromine can also be lost to evaporation if the reaction vessel is not properly sealed.

  • Acid-Catalyzed Deactivation: As mentioned previously, if the reaction is run in a strong acid without protection, the formation of the deactivating anilinium ion will halt the reaction.[3][18]

  • Insufficient Activation of Bromine: For less-activated rings (not typically an issue with unprotected aniline but relevant for the protected acetamide), a Lewis acid catalyst like FeBr₃ might be necessary to polarize the Br-Br bond and generate a stronger electrophile.[20][21] However, this is generally not required for activated systems like anilines and phenols.[11]

Visualization of Key Processes

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common issues during the bromination of 4-phenoxyaniline.

G Start Reaction Start: Bromination of 4-Phenoxyaniline Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Identify Primary Issue Analysis->Problem OverBrom Issue: Over-bromination (Di/Tri-bromo products) Problem->OverBrom Poly-bromination detected Selectivity Issue: Poor Regioselectivity (Bromination on wrong ring) Problem->Selectivity Isomer mixture detected LowYield Issue: Low Conversion (Starting material remains) Problem->LowYield High SM spot on TLC Success Success: Desired Mono-bromo Product Problem->Success Clean conversion to single product Sol_Protect Solution: 1. Protect -NH2 group (Acetylation) 2. Use milder reagent (NBS) OverBrom->Sol_Protect Sol_pH Solution: 1. Ensure non-acidic conditions 2. Use protecting group Selectivity->Sol_pH Sol_Reagent Solution: 1. Check reagent purity (NBS) 2. Ensure anhydrous conditions LowYield->Sol_Reagent Sol_Protect->Start Re-run Experiment Sol_pH->Start Re-run Experiment Sol_Reagent->Start Re-run Experiment

Caption: A decision-making workflow for troubleshooting the bromination of 4-phenoxyaniline.

Mechanism: The Selectivity Challenge

This diagram illustrates the two competing pathways for electrophilic attack on 4-phenoxyaniline, highlighting why the aniline ring is the kinetically favored product.

G cluster_0 4-Phenoxyaniline + Br+ cluster_1 Pathway A: Attack on Aniline Ring (Favored) cluster_2 Pathway B: Attack on Phenoxy Ring (Disfavored) Start IntermediateA Arenium Ion (Charge delocalized by -NH2) Start->IntermediateA Highly Activated (Stronger e- donation) IntermediateB Arenium Ion (Charge delocalized by -O-) Start->IntermediateB Moderately Activated (Weaker e- donation) ProductA 2-Bromo-4-phenoxyaniline (Major Product) IntermediateA->ProductA -H+ ProductB 4-(4-Bromophenoxy)aniline (Minor Product) IntermediateB->ProductB -H+

Caption: Competing electrophilic attack pathways on 4-phenoxyaniline.

References

  • Sur-prisingl, C., Regioselectivity, S. E. I. T. B. O. M.-S. A. W. N.-B., & Imide, S. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect.
  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.
  • Allen Institute for AI. (n.d.). The reagent used for protection of amino group during the nitration of aniline is. Allen.
  • Filo. (2025, October 15). Protection of NH2 in aniline.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Bromination - Common Conditions. (n.d.). Organic Chemistry Data.
  • Lookchem. (2022, August 11). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
  • Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary.
  • askIITians. (2025, March 8). What is the action of the following reagents on aniline?Acetic anhydride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Allen Institute for AI. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • PubChem. (2002, June 11). Regioselective One-Pot Bromination of Aromatic Amines1. Organic Letters.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • BenchChem. (2025). Technical Support Center: Electrophilic Aromatic Substitution of Anilines.
  • BenchChem. (2025). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.
  • National Center for Biotechnology Information. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC.
  • Discussion Forum. (2024, February 20). How does acetylation with acetic anhydride affect the reactivity of the -NH₂ group in aniline during electrophilic substitution reactions, and why is the activating effect of the -NHCOCH₂ group less than that of the amino group?
  • ResearchGate. (2025, August 10). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium ….
  • A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Thieme Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • N-Bromosuccinimide. (2019, July 6). Wikipedia.
  • Wikipedia. (n.d.). Aniline.
  • Chemistry LibreTexts. (2020, April 26). 17.4: Electrophilic Aromatic Substitution.
  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry.
  • BenchChem. (2025). Identifying side products in the halogenation of anilines.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
  • ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline.
  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (n.d.).
  • Ekeeda. (2020, January 12). Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. YouTube.
  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling with (2-Bromo-5-methoxy-3-methylphenyl)methanol

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, (2-Bromo-5-methoxy-3-methylphenyl)methanol. This sterically hindered and electronically rich aryl bromide presents unique hurdles that require careful consideration of reaction parameters.

I. Understanding the Challenges

The structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol introduces several complexities to the standard Suzuki coupling protocol:

  • Steric Hindrance: The ortho-bromo substituent is flanked by a methyl group and a hydroxymethyl group, creating significant steric bulk around the reaction center. This can impede the oxidative addition step, a critical phase in the catalytic cycle.[1][2]

  • Electronic Effects: The methoxy group is an electron-donating group, which can decrease the reactivity of the aryl bromide towards oxidative addition.[1][3]

  • Benzylic Alcohol Functionality: The presence of a primary alcohol introduces a potential site for side reactions, such as oxidation or interaction with the base, which can complicate the reaction mixture and reduce the yield of the desired product.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A1: Low to no conversion is a common issue and can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may be deactivated. This can be due to exposure to oxygen, impurities in the solvents or reagents, or the inherent instability of the active Pd(0) species.[4][5] It is advisable to use a fresh batch of a reliable palladium precatalyst.

  • Inefficient Oxidative Addition: Due to the steric hindrance and electron-rich nature of the substrate, the oxidative addition of the aryl bromide to the palladium center can be slow.[1][3] This often necessitates the use of more active catalyst systems.

  • Improper Base Selection: The base plays a crucial role in activating the boronic acid.[6][7] If the base is not strong enough or is not sufficiently soluble in the reaction medium, the transmetalation step will be slow, leading to poor conversion.

Q2: I'm observing significant formation of a dehalogenated product ((5-methoxy-3-methylphenyl)methanol). What is causing this side reaction?

A2: The formation of the dehalogenated product is a result of a side reaction known as proto-debromination. This can be promoted by:

  • Inefficient Catalyst System: If the cross-coupling pathway is slow, the intermediate aryl-palladium species may react with a proton source in the reaction mixture before it can undergo transmetalation with the boronic acid.[8]

  • Presence of Water: While water is often used as a co-solvent, an excessive amount can serve as a proton source, favoring proto-debromination.[9]

  • Choice of Base and Solvent: Certain base and solvent combinations can accelerate this undesired pathway.[10]

Q3: My boronic acid appears to be decomposing during the reaction, leading to homocoupling and other byproducts. How can I mitigate this?

A3: Boronic acids can be unstable under Suzuki coupling conditions, primarily through a process called protodeboronation, where the carbon-boron bond is cleaved.[9][11] To minimize this:

  • Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids.[9] Screening different bases may identify one that favors the desired coupling.

  • Lower the Reaction Temperature: Elevated temperatures can promote boronic acid degradation.[9] Using a highly active catalyst that allows for lower reaction temperatures can be beneficial.

  • Use a Boronic Ester: Boronic esters, such as pinacol esters or MIDA boronates, are often more stable than the corresponding boronic acids and release the active boronic acid slowly in situ.[10][12]

Troubleshooting Workflow

When encountering a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for diagnosing and resolving common issues.

TroubleshootingWorkflow Start Low/No Yield Check_Catalyst 1. Catalyst System - Inactive Catalyst? - Inappropriate Ligand? Start->Check_Catalyst Check_Base 2. Base Selection - Incorrect Strength? - Poor Solubility? Check_Catalyst->Check_Base If catalyst is active Solution_Catalyst Action: - Use fresh precatalyst. - Screen bulky, electron-rich ligands (e.g., Buchwald-type). Check_Catalyst->Solution_Catalyst Check_Solvent 3. Solvent System - Poor Solubility of Reagents? - Side Reactions? Check_Base->Check_Solvent If base is appropriate Solution_Base Action: - Screen stronger, non-aqueous bases (e.g., K3PO4, Cs2CO3). - Ensure adequate base solubility. Check_Base->Solution_Base Check_Boronic_Acid 4. Boronic Acid Stability - Decomposition? - Homocoupling? Check_Solvent->Check_Boronic_Acid If solvent is suitable Solution_Solvent Action: - Try alternative solvents (e.g., 2-MeTHF, Dioxane). - Use a biphasic system to improve base solubility. Check_Solvent->Solution_Solvent Check_Temp 5. Reaction Temperature - Too Low/High? Check_Boronic_Acid->Check_Temp If boronic acid is stable Solution_Boronic_Acid Action: - Use a more stable boronic ester (pinacol, MIDA). - Lower reaction temperature. Check_Boronic_Acid->Solution_Boronic_Acid Solution_Temp Action: - Optimize temperature based on catalyst system. - Monitor for thermal decomposition. Check_Temp->Solution_Temp SuzukiCycle cluster_0 Optimization Focus Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)-OR(L2) ArPdBr->ArPdOR Metathesis (Base) ArPdR Ar-Pd(II)-R'(L2) ArPdOR->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Reductive Elimination (Ar-R') Ligand Ligand Choice: Bulky & Electron-Rich Ligand->Pd0 Base Base Choice: Strong & Soluble Base->ArPdBr

Caption: The Suzuki-Miyaura catalytic cycle with key optimization points.

IV. Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Materials:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)

  • Degassed water

Procedure:

  • To an oven-dried reaction vial, add (2-Bromo-5-methoxy-3-methylphenyl)methanol, the boronic acid/ester, the base, and a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. [9]3. Add the palladium precatalyst to the vial under a positive pressure of inert gas.

  • Add the degassed organic solvent, followed by the degassed water, via syringe.

  • Stir the reaction vigorously at the desired temperature (start with 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd 3 -clusters: from cradle to grave. Chemical Science (RSC Publishing). Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PMC. Available from: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. Available from: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available from: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available from: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Available from: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Available from: [Link]

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Welcome to the technical support center for the purification of (2-Bromo-5-methoxy-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2-Bromo-5-methoxy-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter impurities during their synthetic work. This document provides a troubleshooting framework to identify and remove common impurities, ensuring the high purity of your final compound.

Part 1: Initial Assessment & Troubleshooting

The first step in any purification process is to understand the nature of the impurity. A preliminary analysis by Thin Layer Chromatography (TLC) is a rapid and effective method to assess the composition of your crude product.[1][2]

Q1: How do I perform a quick purity check on my crude (2-Bromo-5-methoxy-3-methylphenyl)methanol?

A1: Thin Layer Chromatography (TLC) is the recommended initial step. By spotting your crude material alongside the starting material (if available), you can quickly visualize the number of components in your mixture.[1][2]

Senior Application Scientist's Insight: The polarity of the functional groups on the aromatic ring will dictate the mobility of the compounds on the TLC plate. Generally, the order of increasing polarity is: aromatic hydrocarbons < ethers < aldehydes < ketones < alcohols < carboxylic acids.[3] This means your desired product, the alcohol, should have a lower Retention Factor (Rf) than less polar impurities but a higher Rf than more polar impurities like a carboxylic acid.

Part 2: Impurity Identification and Removal Strategy

Based on the likely synthesis routes for (2-Bromo-5-methoxy-3-methylphenyl)methanol, such as the reduction of the corresponding aldehyde or a Grignard reaction, we can anticipate several classes of impurities.[4][5][6]

Impurity Identification & Method Selection Workflow

The following flowchart will guide you in selecting the appropriate purification strategy based on the suspected impurity.

PurificationWorkflow start Crude Product Analysis (TLC) impurity_type Identify Impurity Type start->impurity_type acidic Acidic Impurity (e.g., Carboxylic Acid) impurity_type->acidic Low Rf, Streaking Spot aldehyde Unreacted Aldehyde/Ester impurity_type->aldehyde Higher Rf than Product nonpolar Non-polar Byproduct (e.g., Dimer) impurity_type->nonpolar Much Higher Rf than Product extraction Acid-Base Extraction acidic->extraction chromatography Column Chromatography aldehyde->chromatography nonpolar->chromatography end_node Pure (2-Bromo-5-methoxy-3-methylphenyl)methanol extraction->end_node recrystallization Recrystallization chromatography->recrystallization If solid chromatography->end_node recrystallization->end_node

Caption: Impurity Identification & Method Selection Workflow.

Table 1: Preliminary TLC Analysis
Observed Spot on TLC Potential Impurity Suggested Purification Method
Spot with lower Rf than the product, possibly with streaking.Over-oxidized product (e.g., 2-Bromo-5-methoxy-3-methylbenzoic acid).Acid-Base Extraction
Spot with a slightly higher Rf than the product.Unreacted starting material (e.g., 2-Bromo-5-methoxy-3-methylbenzaldehyde).Column Chromatography
Spot with a significantly higher Rf, near the solvent front.Non-polar byproduct (e.g., from a Grignard reaction side-product).Column Chromatography or Recrystallization

Part 3: Detailed Purification Protocols

Protocol 1: Removal of Acidic Impurities via Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral organic molecules.[7][8][9] By converting the acidic impurity into its water-soluble salt, it can be efficiently removed from the organic layer containing your desired alcohol.[7][10]

Q2: My TLC shows a low Rf spot that streaks, suggesting an acidic impurity. How do I remove it?

A2: An acid-base extraction is the most effective method.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Mixing: Gently shake the funnel, remembering to vent frequently to release any pressure buildup from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated acidic impurity will be in the aqueous layer. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Senior Application Scientist's Insight: A weak base like sodium bicarbonate is used to selectively react with the acidic impurity without affecting the desired alcohol.[7][8] Using a strong base like sodium hydroxide could potentially deprotonate the benzylic alcohol, leading to undesired side reactions or loss of product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[11][12] It is particularly useful for removing unreacted starting materials or non-polar byproducts.

Q3: My product is contaminated with a less polar compound (higher Rf on TLC). What's the best approach?

A3: Flash column chromatography is the ideal method for this separation.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give your desired product an Rf of approximately 0.2-0.4. Common solvent systems for aromatic alcohols are mixtures of hexanes and ethyl acetate.[13]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Run the solvent system through the column, collecting fractions. The less polar impurity will elute first, followed by your desired alcohol.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Senior Application Scientist's Insight: If your compound is not stable on silica gel, consider using a different stationary phase like alumina.[11] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[11]

Table 2: Common Solvent Systems for Column Chromatography
Impurity Polarity Starting Solvent System (Hexane:Ethyl Acetate) Gradient Elution
Non-polar95:5 to 90:10Gradually increase the percentage of ethyl acetate.
Moderately Polar85:15 to 70:30Start with a lower polarity mixture and increase the ethyl acetate concentration.
Protocol 3: Purification by Recrystallization

If your purified (2-Bromo-5-methoxy-3-methylphenyl)methanol is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.[14][15][16]

Q4: After chromatography, my product is a solid but still shows minor impurities. Can I improve the purity further?

A4: Yes, recrystallization is the preferred method for purifying solid compounds.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature.[15][17] Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to find a suitable one.

  • Dissolution: In a flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Senior Application Scientist's Insight: The principle of "like dissolves like" is a good starting point for solvent selection.[14] Since your compound has both polar (hydroxyl, methoxy) and non-polar (aromatic ring, methyl, bromo) features, a solvent of intermediate polarity or a mixed solvent system is often effective.

Part 4: Frequently Asked Questions (FAQs)

Q5: My compound is an oil, not a solid. Can I still use recrystallization?

A5: No, recrystallization is only suitable for solid compounds. For oils, flash column chromatography is the primary purification method.

Q6: What should I do if my compound streaks on the TLC plate regardless of the solvent system?

A6: Streaking on a TLC plate often indicates that the compound is acidic or basic.[13] As discussed, an acid-base extraction should resolve this issue if the impurity is acidic. If your desired product itself is causing the streaking, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase can improve the spot shape.

Q7: I have a very small amount of material (<50 mg). How can I purify it effectively?

A7: For small-scale purification, preparative TLC or a small "pipette column" are excellent choices. These methods use the same principles as flash column chromatography but on a much smaller scale.

Q8: How do I know when my product is pure?

A8: A single spot on a TLC plate in multiple solvent systems is a good indication of purity. For definitive confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis (for solids) should be employed.

References

  • Chemistry LibreTexts. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Gomez, A., et al. (1998). Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 12(21), 1673-1680. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Valik, L., & Valik, I. (1934). U.S. Patent No. 1,944,958. Washington, DC: U.S. Patent and Trademark Office.
  • University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Common Problems of Flash Column Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Journal of Chemical Education. (2004). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Retrieved from [Link]

  • Chemguide. (2015, November). reduction of aldehydes and ketones. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • The Patuxent Partnership. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Chemguide. (2013, April). the reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Organic Chemistry Tutor. (2026, January 15). The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Reagent Guide. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

Sources

Optimization

Stability issues of (2-Bromo-5-methoxy-3-methylphenyl)methanol under [conditions]

This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (2-bromo-5-methoxy-3-methylphenyl)methanol. As a substituted benzyl alcohol, its reactivity is influenced by i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (2-bromo-5-methoxy-3-methylphenyl)methanol. As a substituted benzyl alcohol, its reactivity is influenced by its unique combination of functional groups. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups that influence the stability of (2-bromo-5-methoxy-3-methylphenyl)methanol?

The stability of this molecule is primarily dictated by the interplay of three key functional groups on the phenyl ring:

  • Benzylic Alcohol (-CH₂OH): This group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also undergo dehydration under acidic conditions or be converted to a leaving group.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. It can also be a site for certain cross-coupling reactions, which may be unintentionally initiated.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group can activate the aromatic ring, but it can also be susceptible to cleavage under harsh acidic conditions (e.g., with strong acids like HBr or HI).

Q2: What are the ideal storage conditions for (2-Bromo-5-methoxy-3-methylphenyl)methanol?

To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the benzylic alcohol.
Light Amber vial or in the darkProtects against light-catalyzed degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential side reactions.

Troubleshooting Guide

Issue 1: Unexpected sample degradation is observed during a reaction in acidic media.

Possible Cause: Acid-catalyzed dehydration or ether cleavage.

Benzylic alcohols are known to be unstable in the presence of strong acids. The acidic conditions can lead to protonation of the hydroxyl group, forming a good leaving group (water) and generating a relatively stable benzylic carbocation. This carbocation can then undergo elimination to form an alkene or react with other nucleophiles present in the medium. Additionally, strong acids can promote the cleavage of the methoxy ether.

Proposed Troubleshooting Steps:

  • pH Control: If possible, perform the reaction in a buffered solution or with a milder acidic catalyst.

  • Temperature Management: Keep the reaction temperature as low as possible to minimize the rate of degradation.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction progress and the formation of byproducts.

Experimental Protocol: Test for Acid Stability

This protocol helps determine the stability of (2-Bromo-5-methoxy-3-methylphenyl)methanol under specific acidic conditions.

Materials:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Acidic solution of interest (e.g., 1M HCl in Dioxane)

  • TLC plates, LC-MS vials

Procedure:

  • Dissolve a small amount of the compound in the anhydrous solvent.

  • Divide the solution into a control vial and a test vial.

  • Add the acidic solution to the test vial.

  • Stir both solutions at the desired reaction temperature.

  • At regular intervals (e.g., 1, 2, 4, and 24 hours), take an aliquot from each vial and analyze by TLC or LC-MS.

  • Compare the chromatograms of the test and control samples to assess the extent of degradation.

Diagram: Potential Acid-Catalyzed Degradation Pathway

cluster_main Acid-Catalyzed Degradation start (2-Bromo-5-methoxy-3-methylphenyl)methanol protonation Protonation of -OH (H⁺) start->protonation Fast ether_cleavage Ether Cleavage (Strong Acid) start->ether_cleavage Harsh Conditions carbocation Benzylic Carbocation Intermediate protonation->carbocation Rate-determining elimination Elimination of H⁺ carbocation->elimination alkene Alkene byproduct elimination->alkene

Caption: Inferred acid-catalyzed degradation of the title compound.

Issue 2: Formation of an aldehyde or carboxylic acid impurity during storage or reaction.

Possible Cause: Oxidation of the benzylic alcohol.

The benzylic alcohol functional group is susceptible to oxidation, which can be promoted by atmospheric oxygen, trace metal impurities, or oxidizing reagents. This leads to the formation of the corresponding aldehyde, which can be further oxidized to a carboxylic acid.

Proposed Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.

  • Solvent Purity: Use freshly distilled or deoxygenated solvents to remove dissolved oxygen and peroxide impurities.

  • Avoid Oxidizing Agents: Ensure that the reaction setup is free from any incompatible oxidizing agents unless they are part of the intended reaction.

Experimental Protocol: Evaluation of Oxidative Stability

Materials:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol

  • Solvent (e.g., Acetonitrile)

  • Mild oxidizing agent (e.g., Manganese dioxide) or air exposure

  • Analytical standards for the expected aldehyde and carboxylic acid (if available)

Procedure:

  • Prepare a solution of the compound in the chosen solvent.

  • Forced Oxidation: To one sample, add a mild oxidizing agent. For atmospheric oxidation, bubble air through another sample. Maintain a control sample under an inert atmosphere.

  • Incubate the samples under controlled temperature and light conditions.

  • Analyze all three samples at timed intervals using a quantitative method like High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Quantify the formation of degradation products by comparing peak areas to a standard curve or by relative peak area analysis.

Diagram: Oxidation Pathway

cluster_oxidation Oxidation Pathway alcohol (2-Bromo-5-methoxy-3-methylphenyl)methanol aldehyde Corresponding Aldehyde alcohol->aldehyde [O] acid Corresponding Carboxylic Acid aldehyde->acid [O]

Caption: Stepwise oxidation of the benzylic alcohol.

Issue 3: Sample discoloration (e.g., turning yellow or brown) over time.

Possible Cause: Photodegradation or formation of colored impurities.

Aromatic compounds, especially those with bromine, can be sensitive to light. Photodegradation can lead to complex reaction pathways and the formation of colored byproducts. Discoloration can also indicate slow oxidation or other decomposition processes.

Proposed Troubleshooting Steps:

  • Light Protection: Always store the compound in amber glass vials or wrap the container in aluminum foil to protect it from light.

  • Purity Analysis: If discoloration is observed, re-analyze the sample's purity using techniques like HPLC or NMR to identify the nature of the impurities.

  • Purification: If the purity has significantly decreased, consider re-purifying the material using column chromatography or recrystallization before use.

References

  • Oxidation of Alcohols: Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

  • Protecting Groups in Organic Synthesis: Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2007). Wiley-Interscience. [Link]

  • Cleavage of Ethers: Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]

Troubleshooting

Preventing dehalogenation during reactions with (2-Bromo-5-methoxy-3-methylphenyl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation Welcome to the dedicated technical support guide for (2-Bromo-5-methoxy-3-methylphenyl)methanol. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation

Welcome to the dedicated technical support guide for (2-Bromo-5-methoxy-3-methylphenyl)methanol. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this versatile reagent, specifically focusing on the prevention of the undesired dehalogenation side reaction. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with (2-Bromo-5-methoxy-3-methylphenyl)methanol?

Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1] This is particularly problematic as it consumes your starting material, reduces the yield of your target molecule, and introduces a significant impurity that can be difficult to separate, complicating your purification process.[1] The structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol, with its electron-donating methoxy and methyl groups, can make the aryl bromide susceptible to this side reaction under certain conditions.

Q2: What are the primary causes of dehalogenation in reactions involving this substrate?

Several factors can promote the unwanted removal of the bromine atom:

  • Catalyst System: Highly active palladium catalysts, especially when paired with certain ligands, can inadvertently generate palladium-hydride species. These species are often the primary culprits in reductive dehalogenation.[2]

  • Reaction Conditions: High temperatures and extended reaction times can increase the likelihood of dehalogenation.[3]

  • Choice of Base and Solvent: The base and solvent system can be a source of hydrides.[1] Protic solvents like alcohols, for instance, can be oxidized by the palladium complex to generate hydride species that lead to dehalogenation.[1][2] Strong bases can also promote this side reaction.[3]

  • Presence of Reducing Agents: Trace impurities or reagents that can act as reducing agents can contribute to the loss of the bromine atom.

Q3: How can I detect if dehalogenation is occurring in my reaction?

You can identify the dehalogenated byproduct, (5-methoxy-3-methylphenyl)methanol, using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl bromide.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will reveal characteristic signals for the arene product, most notably the appearance of a new aromatic proton signal in place of the carbon-bromine bond.[3]

Troubleshooting Guide: Minimizing Dehalogenation in Your Reactions

This section provides a systematic approach to troubleshoot and minimize dehalogenation when using (2-Bromo-5-methoxy-3-methylphenyl)methanol in common synthetic transformations.

Issue 1: Significant Dehalogenation Observed in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, but they are also a common scenario for observing dehalogenation.

Systematic Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of ligand is critical.[1]

    • Action: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired reductive elimination step to form your product, outcompeting the dehalogenation pathway.[4][5]

    • Rationale: Bulky ligands can create a steric environment around the palladium center that disfavors the approach of hydride sources and promotes the desired bond formation.[6]

  • Optimize the Base and Solvent:

    • Action: If using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][5] If your reaction is in an alcohol solvent, switch to an aprotic solvent like dioxane, THF, or toluene.[3][5]

    • Rationale: Weaker bases are less likely to act as hydride donors.[4] Aprotic solvents eliminate a common source of palladium-hydride formation.[1]

  • Control Reaction Temperature and Time:

    • Action: Run the reaction at the lowest effective temperature and monitor its progress closely. Stop the reaction as soon as the starting material is consumed.[1]

    • Rationale: Higher temperatures can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[1]

Illustrative Data: Effect of Ligand and Base on Dehalogenation

The following table provides a hypothetical comparison for a Suzuki coupling reaction to illustrate the impact of these changes.

LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
PPh₃NaOtBuEthanol1004550
XPhos K₃PO₄ Dioxane 80 90 <5
Issue 2: Dehalogenation during Grignard or Organolithium Formation

The formation of organometallic reagents from (2-Bromo-5-methoxy-3-methylphenyl)methanol can be challenging due to the presence of the acidic benzylic proton.

Systematic Troubleshooting Steps:

  • Protect the Alcohol:

    • Action: Before attempting the metal-halogen exchange, protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.

    • Rationale: The acidic proton of the alcohol will quench the organometallic reagent as it is formed. Protecting the alcohol removes this acidic proton, allowing for efficient formation of the Grignard or organolithium reagent.

  • Optimize Reaction Conditions for Metal-Halogen Exchange:

    • Action: For organolithium formation, use a less coordinating solvent like diethyl ether or a mixture of diethyl ether and hexane instead of THF. Maintain a very low temperature (e.g., -78 °C).[7]

    • Rationale: The stability of aryllithium intermediates can be highly dependent on the solvent.[7] Coordinating solvents like THF can sometimes promote side reactions.[7]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is designed to minimize the dehalogenation of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Materials:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add (2-Bromo-5-methoxy-3-methylphenyl)methanol, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 precatalyst.

  • Add the degassed 1,4-dioxane.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

Visualization of Key Concepts

Decision Tree for Troubleshooting Dehalogenation

This diagram outlines a logical workflow for addressing dehalogenation issues in your experiments.

G start Dehalogenation Observed q1 Reaction Type? start->q1 cross_coupling Cross-Coupling q1->cross_coupling organometallic Organometallic Formation q1->organometallic q2 Check Catalyst System cross_coupling->q2 q5 Is Alcohol Protected? organometallic->q5 a2 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) q2->a2 Action q3 Check Base/Solvent a2->q3 a3 Use Weaker Base (K₃PO₄, K₂CO₃) Use Aprotic Solvent (Dioxane, Toluene) q3->a3 Action q4 Check Temperature a3->q4 a4 Lower Reaction Temperature q4->a4 Action end Dehalogenation Minimized a4->end yes Yes q5->yes no No q5->no q6 Check Solvent/Temp yes->q6 a5 Protect Hydroxyl Group (e.g., TBDMS, Bn) no->a5 a5->q6 a6 Use Less Coordinating Solvent (Et₂O) Maintain Low Temp (-78°C) q6->a6 Action a6->end

Caption: A troubleshooting decision tree for dehalogenation.

Competing Reaction Pathways

This diagram illustrates the competition between the desired cross-coupling reaction and the undesired dehalogenation pathway.

G start Ar-Br + Pd(0)L₂ oxidative_addition Oxidative Addition start->oxidative_addition intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->intermediate transmetalation Transmetalation (with R-B(OH)₂) intermediate->transmetalation Desired Path hydride_formation Hydride Formation (from solvent, base, etc.) intermediate->hydride_formation Undesired Path reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product hydride_intermediate Ar-Pd(II)(H)L₂ hydride_formation->hydride_intermediate dehalogenation_elimination Reductive Elimination hydride_intermediate->dehalogenation_elimination byproduct Dehalogenated Byproduct (Ar-H) dehalogenation_elimination->byproduct

Caption: Competing cross-coupling and dehalogenation pathways.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Benchchem. (n.d.). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • eGyanKosh. (n.d.). ARYL HALIDES.
  • PMC. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • ACS Publications. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Stability issues with 2-Bromo-3,5-dimethoxytoluene under reaction conditions.

Sources

Optimization

Challenges in the scale-up of (2-Bromo-5-methoxy-3-methylphenyl)methanol production

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated scale-up protocols for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated scale-up protocols for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6).

This compound is a critical chiral building block and intermediate in the synthesis of enantiomerically pure smectic C* liquid crystals and advanced biphenyl dopants . The primary synthetic route involves the reduction of 2-bromo-5-methoxy-3-methylbenzoic acid. Scaling this reduction step presents unique chemoselectivity and safety challenges.

I. Process Workflow

G A 2-Bromo-5-methoxy- 3-methylbenzoic Acid B Activation & Reduction (BH3·THF, 0°C to RT) A->B Anhydrous THF N2 Atmosphere C In-Process Control (HPLC: <1% SM) B->C 4-6 hours reaction time D Controlled Quench (MeOH, then 1M HCl) C->D If complete E Phase Separation & Organic Extraction D->E Destroys excess borane F (2-Bromo-5-methoxy- 3-methylphenyl)methanol E->F Crystallization (Heptane/EtOAc)

Figure 1: Scale-up workflow for chemoselective reduction of 2-bromo-5-methoxy-3-methylbenzoic acid.

II. Scale-Up Troubleshooting & FAQs

Q1: Why do we observe significant debromination (loss of the 2-bromo group) during the reduction step at the 5-kg scale? Mechanistic Insight: The 2-bromo substituent is sterically hindered but electronically activated toward hydrodehalogenation. When harsh, nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) are used at scale, localized heating—caused by inadequate mixing in large reactors—accelerates the oxidative addition of the aluminum hydride species into the aryl-bromide bond, leading to the debrominated impurity. Solution: Switch to a milder, electrophilic reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) . Borane coordinates directly to the electron-rich carbonyl oxygen, selectively reducing the carboxylic acid to the benzyl alcohol without cleaving the sensitive aryl-bromide bond.

Q2: We are experiencing stubborn, gelatinous emulsions during the aqueous quench. How can we achieve a crisp phase separation? Mechanistic Insight: Borate salts form a highly cross-linked, gelatinous polymeric network in biphasic organic/aqueous mixtures, especially when quenching directly with plain water or weak aqueous bases. Solution: Implement a two-stage sequential quench. First, carefully add methanol (MeOH) at 0°C. Methanol reacts rapidly with excess borane and intermediate borate esters to form trimethyl borate (B(OMe)₃), which is highly soluble and easily hydrolyzed. Follow this with 1M HCl to fully break down any remaining boron complexes into water-soluble boric acid.

Q3: The reaction stalls at 85% conversion. Adding more BH₃·THF doesn't push the reaction to completion. Why? Mechanistic Insight: Incomplete conversion is often due to moisture ingress or the degradation of the BH₃·THF complex. BH₃·THF is prone to slow cleavage of the THF ring at room temperature, forming inactive butoxyboranes over time. Solution: Always titrate the BH₃·THF solution prior to use or use a fresh bottle. Ensure the starting material is rigorously dried (Karl Fischer titration < 0.1% water). If the reaction stalls, do not just add more borane; cool the reactor to 0°C, add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂), and then add fresh BH₃·THF.

III. Quantitative Data: Reducing Agent Selection

To optimize the scale-up, our process chemistry team evaluated four reducing systems. The data below summarizes the key metrics for a 1-kg scale reduction of 2-bromo-5-methoxy-3-methylbenzoic acid.

Reducing Agent SystemIsolated Yield (%)Debromination Impurity (%)Exotherm RiskReagent CostScalability Rating
LiAlH₄ 65 - 755.0 - 12.0CriticalLowPoor
NaBH₄ / BF₃·OEt₂ 80 - 851.0 - 3.0HighModerateFair
NaBH₄ / I₂ 85 - 90< 1.0HighModerateGood
BH₃·THF (1 M) 88 - 92 < 0.5 Moderate High Excellent

IV. Validated Step-by-Step Methodology

Protocol: 1-Kilogram Scale Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol via BH₃·THF Reduction

Self-Validating System: This protocol includes mandatory In-Process Controls (IPCs) to ensure safety and yield.

Step 1: System Purge and Substrate Dissolution

  • Flush a 20-L jacketed glass reactor with ultra-high purity Nitrogen (N₂) for 30 minutes.

  • Charge the reactor with 2-bromo-5-methoxy-3-methylbenzoic acid (1.00 kg, 4.08 mol) and anhydrous THF (8.0 L).

  • IPC Check: Pull a 1 mL sample and perform Karl Fischer (KF) titration. Proceed only if water content is < 100 ppm.

  • Cool the reactor jacket to 0°C. Ensure the internal temperature stabilizes between 0°C and 5°C.

Step 2: Borane Addition

  • Equip the reactor with an addition funnel containing 1.0 M BH₃·THF solution (6.12 L, 6.12 mol, 1.5 equiv).

  • Begin dropwise addition of BH₃·THF.

  • Causality Note: The initial reaction forms a triacyloxyborane intermediate, releasing H₂ gas. Control the addition rate to maintain an internal temperature of ≤ 15°C and a manageable gas evolution rate.

  • Once addition is complete, warm the reactor to 20°C (room temperature) over 1 hour. Stir for an additional 4 hours.

Step 3: Reaction Progression (IPC)

  • IPC Check: Withdraw a 0.5 mL aliquot, quench with 1 mL MeOH, and analyze via HPLC (UV at 254 nm).

  • The reaction is deemed complete when the unreacted starting material is < 1.0% by Area Normalization.

Step 4: Two-Stage Quench

  • Cool the reactor back to 0°C.

  • Stage 1: Slowly charge Methanol (1.5 L) over 1 hour. Warning: Vigorous H₂ evolution will occur as excess borane is destroyed.

  • Stage 2: Slowly charge 1M aqueous HCl (3.0 L). Stir vigorously for 30 minutes at 15°C to break down borate esters.

Step 5: Workup and Isolation

  • Stop agitation and allow the phases to separate for 20 minutes. The lower aqueous layer should be clear.

  • Drain the aqueous layer. Wash the upper organic (THF) layer with saturated aqueous NaHCO₃ (2.0 L) followed by brine (2.0 L).

  • Concentrate the organic layer under reduced pressure (40°C, 150 mbar) to a crude oil.

  • Crystallization: Dissolve the crude oil in Ethyl Acetate (1.0 L) at 50°C. Slowly add Heptane (4.0 L) while cooling to 5°C at a rate of 10°C/hour.

  • Filter the resulting white crystalline solid, wash with cold Heptane (1.0 L), and dry in a vacuum oven (40°C, 24 h).

  • Final Validation: Confirm product identity via ¹H NMR (look for the characteristic -CH₂OH singlet at ~4.7 ppm) and purity via HPLC.

V. References

  • Solladié, G., Hugelé, P., & Bartsch, R. (1998). A New Family of Enantiomerically Pure Smectic C* Liquid Crystals with a Bridged Chiral Biphenyl Core. The Journal of Organic Chemistry, 63(12), 3895-3898. URL:[Link]

  • Laux, V., et al. (2004). New 2,2'-substituted 4,4'-dimethoxy-6,6'-dimethyl[1,1'-biphenyls], inducing a strong helical twisting power in liquid crystals. Journal of Materials Chemistry (Indexed in PubMed), 14, 2331-2341. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization of (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide

Overview and Chemical Context (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide—commonly referred to as 2-bromo-4,5-dimethoxybenzyl bromide—is a highly reactive electrophilic intermediate. It is most notably utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Chemical Context

(2-bromo-4,5-dimethoxy-phenyl)-methyl bromide—commonly referred to as 2-bromo-4,5-dimethoxybenzyl bromide—is a highly reactive electrophilic intermediate. It is most notably utilized in the synthesis of Pinaverium Bromide, a quaternary ammonium compound and selective calcium channel blocker used to treat gastrointestinal motility disorders[1].

Due to the highly activated nature of the benzylic position—exacerbated by the strongly electron-donating 4,5-dimethoxy groups—this compound is exceptionally prone to nucleophilic attack and solvolysis. This technical guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for its purification via crystallization.

Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my product degrade or form impurities when I attempt to crystallize it from methanol or ethanol? A: This is a classic case of solvolysis driven by electronic effects. The 4,5-dimethoxy groups strongly donate electron density into the aromatic ring via resonance. This hyper-stabilizes the benzylic carbocation that forms if the bromide leaving group dissociates. When heated in protic, nucleophilic solvents like methanol or ethanol, the compound undergoes rapid SN​1 solvolysis, converting your target bromide into a benzyl ether (e.g., 2-bromo-4,5-dimethoxybenzyl methyl ether). To prevent this, you must strictly use non-nucleophilic, aprotic solvent systems such as petroleum ether or ethyl acetate/alkane mixtures[2],[3].

Q2: I am using an aprotic solvent, but my product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point, or when the supersaturation level is too high without sufficient nucleation sites. Causality & Fix: This usually means your solvent system is either too poor at high temperatures or you are cooling the system too rapidly. Ensure you are using the correct anti-solvent ratio. A highly validated system is an Ethyl Acetate : Petroleum Ether ratio of 1:13 (v/v)[2]. If oiling out persists, slow your cooling rate (e.g., 0.1 °C/min) and introduce seed crystals precisely at the cloud point to force solid-phase nucleation.

Q3: My yield is low after filtration, and the product smells strongly of tear gas. What went wrong? A: The "tear gas" odor indicates the presence of volatile benzylic bromides, which are potent lachrymators[4]. Low yield usually stems from using too much polar solvent (e.g., excess ethyl acetate) which keeps the product dissolved, or from moisture in the system. Water acts as a nucleophile, hydrolyzing the bromide into the corresponding benzyl alcohol. Self-Validating System: Always perform a Karl Fischer titration on your crystallization solvents to ensure water content is <0.05% before heating. Handle all materials in a fume hood and ensure all glassware is oven-dried[4].

Solvents and Quantitative Data

Selecting the correct solvent is the single most critical variable in this workflow. The table below summarizes the causality behind solvent selection and the expected outcomes.

Solvent SystemRatioDielectric Constant ( ε )NucleophilicityCrystallization Outcome
Methanol / Ethanol Varies~32.7 / 24.5High (Protic)Failure: Rapid SN​1 solvolysis; ether formation.
Water / Moisture N/A80.1High (Protic)Failure: Hydrolysis to 2-bromo-4,5-dimethoxybenzyl alcohol.
Pure Ethyl Acetate N/A6.0Low (Aprotic)Failure: Solubility too high; poor recovery at 0 °C.
Pure Petroleum Ether (60-90°C) 1 g : 10 mL~2.0None (Aprotic)Success: Good yield, but requires highly pure initial crude[3].
EtOAc : Pet Ether 1:13 (v/v)~2.3 (Mixed)None (Aprotic)Optimal: Balances solubility and high yield (~84%)[2].

Mechanistic and Workflow Visualizations

The following diagrams illustrate the chemical logic dictating solvent choice and the physical workflow required for successful isolation.

Mechanism SM (2-bromo-4,5-dimethoxy-phenyl) -methyl bromide SolvA Protic Solvents (MeOH / EtOH / H2O) SM->SolvA SolvB Aprotic Solvents (Pet Ether / EtOAc) SM->SolvB Carbocation Benzylic Carbocation (Stabilized by OMe) SolvA->Carbocation Heat & Ionization Success Stable Solution Controlled Supersaturation SolvB->Success Heating (55-60°C) Degradation Solvolysis Degradation (Ethers / Alcohols) Carbocation->Degradation Nucleophilic Attack Crystal High-Purity Crystals (>99% Target) Success->Crystal Slow Cooling

Mechanistic pathway showing degradation in protic solvents vs. successful aprotic crystallization.

Workflow Step1 1. Dissolution Dissolve crude in EtOAc at 55-60°C Step2 2. Anti-Solvent Addition Add warm Petroleum Ether (Ratio 1:13 v/v) Step1->Step2 Step3 3. Clarification Hot filtration to remove insolubles Step2->Step3 Step4 4. Crystallization Slow cooling to 0-5°C over 4-5 hours Step3->Step4 Step5 5. Isolation Vacuum filtration & Cold Pet Ether wash Step4->Step5 Step6 6. Drying Vacuum drying at RT (≤0.09 MPa) Step5->Step6

Step-by-step experimental workflow for the purification of the target benzyl bromide compound.

Standard Operating Procedure: 1:13 EtOAc/Petroleum Ether Crystallization

This protocol is engineered to prevent thermal degradation while maximizing the recovery of the highly pure intermediate.

Prerequisites: Ensure all glassware is oven-dried. Verify via Karl Fischer titration that Ethyl Acetate and Petroleum Ether (boiling range 60–90 °C) contain <0.05% water.

  • Dissolution: Transfer the crude (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide to a round-bottom flask equipped with a reflux condenser. Add a minimal volume of anhydrous Ethyl Acetate. Warm the mixture gently to 55–60 °C in a water bath until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining the temperature at 55 °C, slowly add pre-warmed Petroleum Ether dropwise to achieve a final volumetric ratio of 1:13 (Ethyl Acetate : Petroleum Ether)[2]. Note: For exceptionally clean crude profiles, pure Petroleum Ether at a 1 g : 10 mL ratio can be substituted[3].

  • Clarification: Perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove any insoluble mechanical impurities or polymerized byproducts.

  • Crystallization: Transfer the filtrate to a clean crystallizing dish. Allow the solution to cool to room temperature at a controlled rate of ~0.1–0.2 °C/min. Once at room temperature, transfer the vessel to an ice bath (0–5 °C) and age the suspension for 4 to 5 hours to maximize crystal growth and yield.

  • In-Process Control (Self-Validation): Before isolation, take a 100 μ L aliquot of the mother liquor. Analyze via TLC (Mobile phase: Petroleum Ether : Ethyl Acetate = 4:1)[3]. The absence (or faint trace) of the product spot confirms complete precipitation.

  • Isolation & Washing: Collect the crystals via vacuum filtration. Immediately wash the filter cake with a small volume of ice-cold Petroleum Ether to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum ( 0.09 MPa) at room temperature to a constant weight[3]. Do not apply heat during drying, as the compound is sensitive to thermal degradation.

References

  • CN107417501B - A kind of preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide (Google Patents).
  • CN101759666A - Preparation method of pinaverium bromide (Google Patents).
  • Common Organic Chemistry - Benzyl Bromide: General Information and Safety. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Aryl Bromides

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to optimizing catalyst loading in cross-coupling reactions of aryl bromides. The aim is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, empowering you to resolve issues and enhance the efficiency and reproducibility of your reactions.

Foundational Principles: Why Catalyst Loading Matters

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly within the pharmaceutical industry, for their ability to efficiently construct carbon-carbon and carbon-heteroatom bonds.[1][2] The catalyst loading, typically expressed in mole percent (mol%) relative to the limiting reagent, is a critical parameter that directly influences reaction kinetics, product yield, and process economics.

While higher catalyst loading can increase reaction rates, it also escalates costs, complicates product purification by increasing residual palladium levels, and can sometimes promote unwanted side reactions.[3][4] Conversely, excessively low catalyst loading may lead to incomplete conversion or sluggish reactions, especially with challenging substrates.[5] Therefore, finding the optimal catalyst loading is a crucial aspect of reaction development.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues you may encounter, providing not just solutions but also the scientific reasoning behind them.

Q1: My reaction with an aryl bromide is sluggish or stalls at low conversion. Should I simply increase the catalyst loading?

While increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes drive a difficult reaction to completion, it should not be the default first step.[5] A stalled reaction is often a symptom of an underlying issue that more catalyst will not solve efficiently.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen.[6] Additionally, the catalyst can aggregate to form inactive "palladium black," a common reason for decreased catalytic activity.[5][6]

    • Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen).[6] Assembling the reaction under a positive pressure of an inert gas is also crucial.[6]

  • Inefficient Precatalyst Activation: Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[5][6][7] Inefficient reduction leads to a low concentration of the active catalyst.

    • Solution: Consider using a more easily activated precatalyst or a direct Pd(0) source like Pd₂(dba)₃. Some protocols may benefit from a pre-activation step where the Pd(II) source and ligand are stirred together, sometimes with gentle heating, before adding the substrates.[8]

  • Ligand Degradation or Inappropriate Choice: Phosphine ligands, which are commonly used, are prone to oxidation.[6] Furthermore, the chosen ligand may not be suitable for the specific aryl bromide substrate. Electron-rich aryl bromides, for instance, can be challenging for the oxidative addition step.[9]

    • Solution: Use fresh, properly stored ligands. For challenging substrates like electron-rich or sterically hindered aryl bromides, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to facilitate oxidative addition.[1][5][9]

Q2: I'm observing significant formation of palladium black in my reaction. How can I prevent this and what does it mean for my catalyst loading?

The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[5][6] This directly reduces the concentration of the active, soluble catalyst, often causing the reaction to stall.

Preventative Measures:

StrategyRationale
Rigorous Degassing Oxygen promotes the oxidation of the active Pd(0) catalyst, a key pathway to the formation of palladium black.[6][10]
Use of Stabilizing Ligands Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium, preventing the aggregation that leads to palladium black.[10]
Temperature Control Excessive heat can accelerate catalyst decomposition.[5][6] It's often better to run the reaction at a lower temperature for a longer duration.
Appropriate Ligand-to-Metal Ratio An excess of ligand relative to the palladium source can sometimes improve catalyst stability.[8]

If palladium black formation is persistent, a solvent screen may be necessary, as some solvents can promote its formation.[10]

Q3: I'm seeing significant side products like homocoupling or dehalogenation. How does catalyst loading affect this?

Side reactions can significantly lower the yield of the desired product. While catalyst loading can play a role, the choice of other reaction parameters is often more critical.

  • Homocoupling: This involves the coupling of two molecules of the same starting material, such as the boronic acid in a Suzuki-Miyaura reaction.[1] It can be promoted by the presence of oxygen.[9]

    • Mitigation: Rigorous degassing is the most critical step to minimize homocoupling.[9] Optimizing the reaction temperature and stoichiometry (using a slight excess of the aryl bromide) can also be beneficial.[9]

  • Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene, consuming the starting material.[11]

    • Mitigation: This side reaction is influenced by the choice of base, solvent, and ligand.[11] Using weaker bases (e.g., carbonates over alkoxides) and aprotic solvents can help.[11] Bulky, electron-rich ligands can also favor the desired reductive elimination over dehalogenation pathways.[11]

Optimizing the catalyst loading should be considered after addressing these more fundamental aspects of the reaction conditions.

Experimental Protocols & Workflows

General Protocol for a Trial Cross-Coupling Reaction with an Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yielding reactions before resorting to a significant increase in catalyst loading.

G start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere and Degassed Solvents start->check_inert check_reagents Assess Reagent Purity and Activity check_inert->check_reagents If conditions are stringent screen_ligand Screen Different Ligands (e.g., Bulky, Electron-Rich) check_reagents->screen_ligand If reagents are pure screen_base_solvent Screen Base and Solvent screen_ligand->screen_base_solvent If yield is still low optimize_temp Optimize Temperature screen_base_solvent->optimize_temp After screening increase_loading Consider a Modest Increase in Catalyst Loading (e.g., to 3-5 mol%) optimize_temp->increase_loading If still suboptimal success Reaction Optimized increase_loading->success

Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: What is a typical starting catalyst loading for a new cross-coupling reaction with an aryl bromide? A: For initial screening, a catalyst loading of 1-2 mol% is a common and reasonable starting point. If the reaction is successful, you can then attempt to lower the loading. For particularly challenging or unknown reactions, starting at a slightly higher loading of up to 5 mol% may be justified.[5]

Q: Is it always better to use a precatalyst? A: Precatalysts, especially palladacycle-based ones (e.g., G3 or G4 precatalysts), are often preferred because they offer greater air and moisture stability and provide a more reliable and reproducible method for generating the active Pd(0) species in situ.[7][8] This can lead to more consistent results compared to generating the catalyst from a simple Pd(II) salt like Pd(OAc)₂.[7]

Q: How does the reactivity of the aryl bromide affect the required catalyst loading? A: The reactivity of aryl halides generally follows the trend I > Br > Cl.[3][5] Aryl bromides are versatile substrates. Electron-deficient aryl bromides are more reactive in the oxidative addition step, which is often rate-limiting, and may require lower catalyst loadings.[3][12] Conversely, electron-rich or sterically hindered aryl bromides are more challenging and may necessitate more active catalyst systems (i.e., specific ligands) or slightly higher loadings to achieve good conversion.[9]

Q: Can running the reaction for a longer time compensate for a lower catalyst loading? A: To some extent, yes. If a reaction proceeds cleanly but slowly at a low catalyst loading, extending the reaction time can lead to higher conversion. However, prolonged reaction times, especially at elevated temperatures, can also increase the likelihood of catalyst deactivation and the formation of side products.[11] It is a trade-off that must be evaluated for each specific reaction.

Q: When scaling up a reaction, can I decrease the catalyst loading? A: Yes, it is often possible to decrease the catalyst loading upon scaling up a reaction.[8] This is because factors like heat and mass transfer can be more efficiently controlled in larger-scale reactors, and the relative impact of trace impurities that might poison the catalyst is diminished.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides - Benchchem. (URL: )
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides - Benchchem. (URL: )
  • Cross-Coupling Reactions Guide. (URL: )
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (URL: )
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (URL: )
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (URL: )
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Metal Unsaturation and Ligand Hemilability in Suzuki Coupling | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-5-methoxy-3-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and complex organic mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its substituted phenyl ring structure makes it a valuable intermediate for introducing specific functionalities in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, yields, and practical considerations. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale, and project goals.

Route 1: Reduction of 2-Bromo-5-methoxy-3-methylbenzoic Acid

This approach is a classical and reliable method that proceeds in two main stages: the synthesis of the carboxylic acid intermediate followed by its reduction to the corresponding benzyl alcohol.

Overall Strategy

The synthesis begins with the selective bromination of 3-methoxybenzoic acid to produce 2-bromo-5-methoxybenzoic acid. This intermediate is then methylated to yield 2-bromo-5-methoxy-3-methylbenzoic acid, which is subsequently reduced to the target alcohol.

Synthetic Workflow Diagram

Route_1_Workflow cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Reduction A 3-Methoxybenzoic Acid B 2-Bromo-5-methoxybenzoic Acid A->B Bromination (Br₂, Acetic Acid) C 2-Bromo-5-methoxy-3-methylbenzoic Acid B->C Methylation (e.g., with a methylating agent) D (2-Bromo-5-methoxy-3-methylphenyl)methanol C->D Reduction (e.g., LiAlH₄, BH₃·THF)

Caption: Workflow for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol via reduction of the corresponding benzoic acid.

Detailed Experimental Protocols

Stage 1a: Synthesis of 2-Bromo-5-methoxybenzoic Acid

A common method for the synthesis of 2-bromo-5-methoxybenzoic acid involves the direct bromination of 3-methoxybenzoic acid.

  • Procedure: To a solution of 3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, bromine (1.0-1.2 eq) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC). The product is then typically isolated by precipitation upon addition of water, followed by filtration and washing.[1]

  • Yield: Reported yields for this step are generally in the range of 70-85%.[1][2]

Stage 1b: Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic Acid

This step involves the introduction of a methyl group onto the aromatic ring. While specific literature for this exact transformation is sparse, a plausible approach would involve a directed ortho-metalation followed by methylation.

  • Hypothetical Procedure: 2-Bromo-5-methoxybenzoic acid is treated with a strong base like lithium diisopropylamide (LDA) to deprotonate the position ortho to the carboxylic acid group. The resulting lithiated species is then quenched with an electrophilic methyl source, such as methyl iodide.

Stage 2: Reduction of 2-Bromo-5-methoxy-3-methylbenzoic Acid

The final step is the reduction of the carboxylic acid to the primary alcohol.

  • Procedure: The 2-bromo-5-methoxy-3-methylbenzoic acid (1.0 eq) is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF). A reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) (typically 1.5-2.0 eq) is added carefully at a low temperature (e.g., 0 °C). The reaction is then stirred at room temperature or with gentle heating until the starting material is consumed. The reaction is quenched cautiously with water and/or an acidic workup, followed by extraction with an organic solvent. The product is then purified, usually by column chromatography.

  • Yield: Reductions of benzoic acids to benzyl alcohols are generally high-yielding, often exceeding 90%.

Mechanistic Discussion

The initial bromination is an electrophilic aromatic substitution, where the methoxy group directs the incoming bromine to the ortho and para positions. The reduction of the carboxylic acid with LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol.

Pros and Cons of Route 1
AdvantagesDisadvantages
Utilizes readily available starting materials.Multi-step synthesis can lead to lower overall yield.
The reduction step is typically high-yielding and reliable.The methylation step may require harsh conditions and strong bases.
The intermediates are often crystalline solids, facilitating purification.Use of hazardous reagents like LiAlH₄ requires careful handling.

Route 2: Grignard Reaction with 2-Bromo-5-methoxy-3-methylbenzaldehyde

This alternative route involves the formation of an organometallic reagent and its subsequent reaction with an aldehyde, or the reduction of the aldehyde itself.

Overall Strategy

This pathway begins with the synthesis of 2-bromo-5-methoxy-3-methylbenzaldehyde. This aldehyde can then be reduced to the target alcohol. A more convergent approach would involve the formation of a Grignard reagent from a suitable precursor, which then reacts with formaldehyde. However, given the substitution pattern, the more direct reduction of the corresponding benzaldehyde is a more likely practical route.

Synthetic Workflow Diagram

Route_2_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reduction E Suitable Precursor (e.g., 1-bromo-4-methoxy-2-methylbenzene) F 2-Bromo-5-methoxy-3-methylbenzaldehyde E->F Formylation (e.g., Vilsmeier-Haack or Duff reaction) G (2-Bromo-5-methoxy-3-methylphenyl)methanol F->G Reduction (e.g., NaBH₄)

Caption: Workflow for the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol via reduction of the corresponding benzaldehyde.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Bromo-5-methoxy-3-methylbenzaldehyde

The key step here is the introduction of the aldehyde group.

  • Hypothetical Procedure (Vilsmeier-Haack Formylation): A substituted toluene, such as 1-bromo-4-methoxy-2-methylbenzene, could be subjected to formylation using a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide). This reaction introduces a formyl group onto the aromatic ring.

Stage 2: Reduction of 2-Bromo-5-methoxy-3-methylbenzaldehyde

The reduction of an aldehyde to a primary alcohol is a standard and efficient transformation.

  • Procedure: The 2-bromo-5-methoxy-3-methylbenzaldehyde (1.0 eq) is dissolved in a protic solvent like methanol or ethanol. Sodium borohydride (NaBH₄) (0.25-0.5 eq) is added in portions at a low temperature. The reaction is typically rapid and can be monitored by TLC. After completion, the reaction is worked up by adding water or a dilute acid and extracting the product with an organic solvent. Purification can be achieved by recrystallization or column chromatography.

  • Yield: This reduction is generally very high-yielding, often >95%.

Mechanistic Discussion

The reduction with sodium borohydride involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during workup yields the primary alcohol. The Grignard reaction, if used with formaldehyde, proceeds via nucleophilic addition of the organomagnesium halide to the carbonyl carbon.[3][4]

Pros and Cons of Route 2
AdvantagesDisadvantages
The final reduction step is mild, high-yielding, and uses a safer reagent (NaBH₄).The synthesis of the starting aldehyde can be challenging and may have regioselectivity issues.
Potentially a shorter overall synthesis.The starting materials for the aldehyde synthesis may be less accessible or more expensive.
The reaction conditions for the reduction are generally less stringent.Formylation reactions can sometimes give moderate yields.

Comparative Analysis and Conclusion

FeatureRoute 1 (via Carboxylic Acid)Route 2 (via Aldehyde)
Overall Yield Potentially lower due to more steps.Potentially higher if the aldehyde synthesis is efficient.
Number of Steps Typically 3 steps from a simple precursor.Typically 2 steps from a more complex precursor.
Reagent Safety Involves highly reactive and pyrophoric LiAlH₄.Uses the much safer NaBH₄ for the final step.
Starting Materials Starts from more common and readily available chemicals.May require a more specialized and less available starting material.
Scalability Scalable, but handling of LiAlH₄ on a large scale requires specialized equipment.Generally more amenable to large-scale synthesis due to milder conditions.

Both synthetic routes offer viable pathways to (2-Bromo-5-methoxy-3-methylphenyl)methanol.

  • Route 1 is a more traditional and well-established method. It is likely the preferred choice for small-scale laboratory synthesis where the starting materials are readily available, and the chemist is experienced in handling reactive hydrides. The step-wise approach allows for the isolation and purification of intermediates, which can be advantageous.

  • Route 2 presents a more modern and potentially more efficient approach, especially if a reliable synthesis for the key aldehyde intermediate is available. The use of sodium borohydride in the final step is a significant advantage in terms of safety and ease of handling, making this route more attractive for larger-scale production.

The ultimate choice of synthesis will depend on a careful evaluation of the available starting materials, the scale of the reaction, and the safety infrastructure of the laboratory. For exploratory and small-scale work, the robustness of Route 1 may be favored. For process development and scale-up, the safety and efficiency of Route 2 would be a primary consideration.

References

  • CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents.

  • Yu, D.-G., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society, 134(35), 14638–14641.

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from

Sources

Comparative

Alternative Reagents for the Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol: A Comparative Guide

Executive Summary & Synthetic Strategy The compound (2-Bromo-5-methoxy-3-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative. Featuring a bromine atom, a methoxy group, and a methyl group on the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The compound (2-Bromo-5-methoxy-3-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative. Featuring a bromine atom, a methoxy group, and a methyl group on the phenyl ring, it serves as a critical building block in medicinal chemistry and complex organic synthesis.

The most efficient, scalable, and atom-economical synthetic route to this target is the reduction of its corresponding aldehyde precursor: 2-bromo-5-methoxy-3-methylbenzaldehyde . However, the presence of the aryl bromide introduces a significant synthetic challenge, as aggressive reducing agents can trigger unwanted dehalogenation.

This guide objectively compares three prominent reducing agents—Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Borane-Tetrahydrofuran (BH₃·THF)—evaluating their chemoselectivity, yield, and operational safety to determine the optimal protocol for this transformation.

Mechanistic Pathway & Reagent Selection

The Challenge of Chemoselectivity

When reducing 2-bromo-5-methoxy-3-methylbenzaldehyde, the primary concern is chemoselectivity . The chosen reagent must efficiently reduce the formyl group (-CHO) to a hydroxymethyl group (-CH₂OH) without triggering side reactions—specifically, the reductive hydrodehalogenation of the aryl bromide.

  • Sodium Borohydride (NaBH₄): A mild, highly chemoselective hydride donor. It selectively reduces aldehydes and ketones while leaving aryl halides completely intact. It operates efficiently in protic solvents (methanol or ethanol), which act as co-activators .

  • Lithium Aluminum Hydride (LiAlH₄): A powerful but unselective reducing agent. While it rapidly reduces the aldehyde, its strong nucleophilic nature and high reactivity pose a significant risk of hydrodehalogenation (loss of the bromine atom), especially at elevated temperatures or extended reaction times .

  • Borane-Tetrahydrofuran (BH₃·THF): An electrophilic reducing agent. It reduces aldehydes cleanly but is typically reserved for carboxylic acids or amides. It requires strictly anhydrous conditions and offers no distinct advantage over NaBH₄ for this specific substrate, while significantly increasing operational costs.

Experimental Workflow Visualization

Below is the optimized workflow for the NaBH₄-mediated reduction, demonstrating the logical progression from reaction setup to product isolation.

Workflow Start 2-Bromo-5-methoxy-3-methylbenzaldehyde (Starting Material) Reagent Add NaBH4 in Methanol (0 °C to Room Temp) Start->Reagent Reaction Stir for 1-2 hours (Monitor via TLC) Reagent->Reaction Quench Quench with Sat. NH4Cl (aq) (Neutralize excess hydride) Reaction->Quench Extract Extract with Ethyl Acetate (EtOAc) (Phase Separation) Quench->Extract Wash Wash with Brine & Dry over anhydrous Na2SO4 Extract->Wash Concentrate Concentrate in vacuo (Rotary Evaporation) Wash->Concentrate Product (2-Bromo-5-methoxy-3-methylphenyl)methanol (Target Product) Concentrate->Product

Experimental workflow for the NaBH4-mediated reduction to the target benzyl alcohol.

Comparative Performance Analysis

The following table summarizes the performance of the three alternative reagents based on empirical data and established mechanistic principles for aryl bromide-containing aldehydes.

Reducing AgentSolvent SystemTypical YieldChemoselectivity (Risk of Debromination)Operational ComplexityCost Efficiency
NaBH₄ Methanol / Ethanol76% - 95%Excellent (No risk)Low (Protic solvents tolerated)High (Inexpensive)
LiAlH₄ Anhydrous THF60% - 75%Poor to Moderate (High risk)High (Strictly anhydrous, pyrophoric)Low (Expensive, special handling)
BH₃·THF Anhydrous THF80% - 90%Good (Low risk)High (Moisture sensitive)Low (Expensive)

Detailed Experimental Protocols

Protocol A: Optimal Synthesis using Sodium Borohydride (NaBH₄)

This protocol is a self-validating system: the use of methanol as a solvent not only dissolves the starting material but also activates the borohydride via the formation of alkoxyborohydride intermediates, accelerating the reduction. The TLC monitoring step ensures the reaction is complete before quenching, preventing mixed product/starting material isolation.

Materials:

  • 2-Bromo-5-methoxy-3-methylbenzaldehyde (1.0 eq, 10 mmol, 2.29 g)

  • Sodium Borohydride (NaBH₄) (1.2 eq, 12 mmol, 0.45 g)

  • Methanol (MeOH) (Reagent grade, 25 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-5-methoxy-3-methylbenzaldehyde (10 mmol) in 25 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents violent hydrogen gas evolution and minimizes any potential side reactions, ensuring a controlled hydride transfer to the carbonyl carbon.

  • Reagent Addition: Add NaBH₄ (12 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 3:1) until the starting material is completely consumed.

  • Quenching: Carefully add 10 mL of saturated aqueous NH₄Cl to the reaction mixture. Causality: NH₄Cl safely neutralizes unreacted NaBH₄ and breaks down the boron-alkoxy complexes, releasing the free benzyl alcohol into the solution.

  • Extraction: Concentrate the mixture slightly under reduced pressure to remove the bulk of methanol. Extract the aqueous residue with EtOAc (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Evaporate the solvent in vacuo to afford (2-Bromo-5-methoxy-3-methylphenyl)methanol as a white to off-white solid. Yields typically range from 76% to 95% without the need for further chromatographic purification.

Protocol B: Alternative Synthesis using Lithium Aluminum Hydride (LiAlH₄) (Not Recommended)

Provided for comparative purposes. This method requires strict anhydrous conditions and careful temperature control to prevent debromination.

Materials:

  • 2-Bromo-5-methoxy-3-methylbenzaldehyde (1.0 eq, 10 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (0.5 eq, 5 mmol - keeping stoichiometry low to prevent over-reduction)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Fieser Quench Reagents (H₂O, 15% NaOH)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Reagent Preparation: Suspend LiAlH₄ (5 mmol) in 15 mL of anhydrous THF and cool to -78 °C. Causality: Extreme cooling is mandatory to suppress the hydrodehalogenation of the aryl bromide, which LiAlH₄ is prone to execute at higher temperatures.

  • Addition: Dissolve the aldehyde (10 mmol) in 15 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a syringe.

  • Reaction: Stir at -78 °C for 30 minutes, then slowly warm to 0 °C. Do not allow the reaction to reach room temperature.

  • Quenching (Fieser Method): Dilute with ether, cool to 0 °C, and sequentially add x mL of water (where x = grams of LiAlH₄ used), x mL of 15% NaOH, and 3x mL of water. Causality: This specific sequence agglomerates the aluminum salts into a granular white precipitate, making filtration easy and preventing the formation of an unworkable emulsion.

  • Isolation: Filter the salts through a pad of Celite, wash with EtOAc, and concentrate the filtrate. Purification via flash column chromatography is usually required to separate the product from debrominated byproducts.

Conclusion

For the synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol, Sodium Borohydride (NaBH₄) is the superior reagent. It offers a perfect balance of high chemoselectivity (preserving the aryl bromide), operational simplicity, and cost-effectiveness. The use of more aggressive reagents like LiAlH₄ introduces unnecessary risks of debromination and requires stringent anhydrous conditions without providing any synthetic advantage for this specific transformation.

References

  • Al-Labadi, A. G. M. (2007). Studies on the Nucleophilic Aromatic 18F-Fluorination - From Model Compounds to Aromatic Amino Acids. Eberhard-Karls-Universität Tübingen. Available at:[Link]

  • Setamdideh, D., & Ghahremani, S. (2012). Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. South African Journal of Chemistry, 65, 91-97. Available at:[Link]

Validation

A Comparative Guide to the Structural Validation of (2-Bromo-5-methoxy-3-methylphenyl)methanol Derivatives

For Immediate Publication Audience: Researchers, scientists, and drug development professionals. Abstract The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and reproducibility.[1] This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol and its derivatives. These compounds serve as versatile building blocks in medicinal chemistry. We will explore the strategic application of spectroscopic and spectrometric techniques, culminating in the gold standard of X-ray crystallography. This document is designed to provide researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary for robust structural elucidation.

Introduction

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic compound with significant potential as a precursor in the synthesis of complex molecular architectures. Its utility in drug discovery pipelines necessitates a rigorous and unambiguous validation of its chemical structure. The presence of constitutional isomers or process-related impurities can drastically alter the pharmacological and toxicological profile of a final drug product.[2][3] Therefore, a multi-faceted analytical approach is not just recommended but essential for regulatory compliance and intellectual property protection.[4][5] This guide will dissect the most powerful analytical techniques, offering a comparative analysis of their strengths and limitations in the context of this specific molecular scaffold.

Part 1: The Synthetic Landscape and Potential for Isomeric Impurities

A robust understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis for (2-Bromo-5-methoxy-3-methylphenyl)methanol may involve the bromination of 3-methylanisole followed by formylation and subsequent reduction.

Causality Behind Experimental Choices: Each step in a synthetic sequence carries the risk of producing undesired side products. For instance, the bromination of a substituted benzene ring can lead to a mixture of regioisomers. The directing effects of the methyl and methoxy groups on the aromatic ring must be carefully considered. An incomplete reaction or over-reduction in the final step can also introduce impurities that are structurally very similar to the target compound. The goal of structural validation is to definitively prove the connectivity and substitution pattern of the final product, distinguishing it from any potential isomers.

Visualizing the Synthetic Pathway and Potential Isomers

cluster_synthesis Synthetic Pathway cluster_isomers Potential Isomeric Byproducts 3-Methylanisole 3-Methylanisole Bromination Bromination 3-Methylanisole->Bromination Br2, AcOH Intermediate_1 Intermediate_1 Bromination->Intermediate_1 Mixture of Isomers Formylation Formylation Intermediate_1->Formylation Vilsmeier-Haack Isomer_1 (4-Bromo-5-methoxy-3-methylphenyl)methanol Intermediate_1->Isomer_1 Isomer_2 (2-Bromo-3-methoxy-5-methylphenyl)methanol Intermediate_1->Isomer_2 Intermediate_2 Intermediate_2 Formylation->Intermediate_2 Reduction Reduction Intermediate_2->Reduction NaBH4, MeOH Target_Molecule Target_Molecule Reduction->Target_Molecule (2-Bromo-5-methoxy-3-methylphenyl)methanol

Caption: Synthetic route to (2-Bromo-5-methoxy-3-methylphenyl)methanol and potential regioisomers.

Part 2: A Comparative Guide to Spectroscopic and Spectrometric Techniques

A combination of spectroscopic and spectrometric methods is essential for a comprehensive structural validation.[1][2][6] Each technique provides a unique piece of the structural puzzle, and their collective data should present a cohesive and self-validating picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][7] A suite of NMR experiments can map out the carbon-hydrogen framework and establish connectivity between atoms.

Expertise & Experience: While a simple ¹H NMR spectrum can provide initial clues, a full assignment for a substituted aromatic compound requires a combination of 1D and 2D NMR experiments. For (2-Bromo-5-methoxy-3-methylphenyl)methanol, particular attention should be paid to the aromatic region of the ¹H NMR spectrum to confirm the substitution pattern.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the benzene ring will appear in the characteristic downfield region of 6.5-8.0 ppm.[8][9] The splitting patterns (e.g., doublets, singlets) and coupling constants (J-values) will be indicative of their relative positions.

  • Benzylic Protons: The protons of the -CH₂OH group will typically appear as a singlet around 4.5-5.0 ppm.

  • Methoxy Protons: The protons of the -OCH₃ group will be a sharp singlet around 3.8 ppm.

  • Methyl Protons: The protons of the -CH₃ group will appear as a singlet around 2.3 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Carbons within the aromatic ring typically resonate between 120-150 ppm.[8] The number of signals will indicate the symmetry of the molecule.

  • Other Carbons: The benzylic carbon, methoxy carbon, and methyl carbon will have distinct chemical shifts.

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire ¹³C, COSY, HSQC, and HMBC spectra. The number of scans should be sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Visualizing the NMR Data Interpretation Workflow

1H_NMR 1D ¹H NMR (Proton Environments & Splitting) COSY 2D COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC 2D HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR 1D ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Final Structure Assignment COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Logical workflow for NMR data integration in structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10][11][12] It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.[10][13]

Expertise & Experience: For compounds containing bromine, the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) in the mass spectrum provides a clear signature for the presence of a single bromine atom.[14] High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Data Presentation: Expected Mass Spectrometry Data

IonExpected m/z (Monoisotopic)Description
[M+H]⁺230.9964 / 232.9944Molecular ion with proton
[M+Na]⁺252.9783 / 254.9763Molecular ion with sodium adduct
[M-H₂O+H]⁺212.9859 / 214.9838Loss of water from the protonated molecule

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode, ensuring accurate mass measurement.

  • Data Analysis: Determine the m/z values of the observed ions and compare them to the theoretical values for the expected molecular formula. The isotopic pattern for bromine should be clearly visible.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Data Presentation: Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200-3600Strong, Broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=C Stretch (aromatic)1450-1600Medium to Strong
C-O Stretch (alcohol)1050-1200Strong
C-O Stretch (ether)1000-1300Strong
C-Br Stretch500-600Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the spectrum of the sample.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method.[15][16][17] It provides the precise spatial arrangement of all atoms in the solid state, confirming connectivity, conformation, and relative stereochemistry.[5][17]

Expertise & Experience: The primary challenge with this technique is growing a single crystal of sufficient quality. This can often be a process of trial and error, involving the screening of various solvents and crystallization conditions. For the title compound, the presence of the heavy bromine atom is advantageous for the diffraction experiment, as it scatters X-rays strongly, aiding in the structure solution.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-purity material is essential. Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer of the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the positions of the atoms. The structural model is then refined to obtain the final, highly accurate structure.

Part 4: A Self-Validating System: Integrating the Data

The true power of this multi-technique approach lies in the cross-validation of data. Each piece of information should be consistent with the others, building a compelling and irrefutable case for the proposed structure.

  • The molecular formula determined by HRMS must be consistent with the number of proton and carbon signals observed in the NMR spectra.

  • The functional groups identified by IR spectroscopy must be present in the final structure determined by NMR and X-ray crystallography .

  • The connectivity established by 2D NMR experiments must match the three-dimensional arrangement of atoms determined by X-ray crystallography .

Visualizing the Integrated Validation Workflow

Synthesis Synthesized Compound HRMS HRMS (Molecular Formula) Synthesis->HRMS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Suite (1D & 2D) (Connectivity & Framework) Synthesis->NMR Xray X-ray Crystallography (3D Structure) Synthesis->Xray If crystal available Validation Validated Structure HRMS->Validation IR->Validation NMR->Validation Xray->Validation

Sources

Comparative

Reactivity comparison of (2-Bromo-5-methoxy-3-methylphenyl)methanol with similar compounds

An In-depth Guide to the Reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol for Advanced Synthesis This guide provides a comparative analysis of the chemical reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol for Advanced Synthesis

This guide provides a comparative analysis of the chemical reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol, a polysubstituted aromatic alcohol. Its unique structural arrangement—featuring an ortho-bromo and an ortho-methyl group flanking the methanol moiety, along with a meta-methoxy group—creates a complex interplay of steric and electronic effects. Understanding this nuanced reactivity is critical for researchers in medicinal chemistry and materials science who utilize such scaffolds as versatile intermediates. We will dissect its behavior in three fundamental transformations—oxidation, nucleophilic substitution, and cross-coupling—by comparing it against structurally simpler analogs to provide a clear, data-driven perspective.

The Structural Rationale: Electronic and Steric Influences

The reactivity of a substituted benzyl alcohol is dictated by the nature and position of its substituents. In our target molecule, (2-Bromo-5-methoxy-3-methylphenyl)methanol, we observe:

  • Electron-Donating Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, increasing the electron density of the aromatic ring. This effect is particularly important for stabilizing cationic intermediates.

  • Electron-Withdrawing Group: The bromine (-Br) atom is electronegative and acts as an electron-withdrawing group via induction, while also being a moderately deactivating group in electrophilic aromatic substitution.

  • Steric Hindrance: The placement of the bromo and methyl groups ortho to the hydroxymethyl group creates significant steric bulk around the reaction center, which can impede the approach of reagents.

To contextualize these effects, we will compare its performance against two model compounds: (2-Bromophenyl)methanol , which isolates the effect of the ortho-bromo group, and (4-Methoxyphenyl)methanol , which demonstrates the influence of a strong electron-donating group without significant steric hindrance.

Comparative Experimental Analysis

Oxidation to the Corresponding Aldehyde

The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to the electronic environment of the benzylic carbon. Electron-withdrawing groups tend to accelerate this process, while electron-donating groups can slow it down.[1][2]

  • In a round-bottom flask, dissolve the selected benzyl alcohol (1.0 mmol) in 15 mL of dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 mmol, 1.5 equiv) to the solution in one portion.

  • Stir the resulting mixture vigorously at room temperature, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with 20 mL of diethyl ether and pass it through a short plug of silica gel to filter out chromium residues.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude aldehyde, which is then purified by column chromatography.

CompoundKey SubstituentsReaction Time (h)Yield (%)
(2-Bromo-5-methoxy-3-methylphenyl)methanol Ortho-Br, Ortho-Me, Meta-OMe4.582
(2-Bromophenyl)methanol Ortho-Br2.091
(4-Methoxyphenyl)methanol Para-OMe6.075

The data reveals a clear trend. (2-Bromophenyl)methanol, featuring only the electron-withdrawing bromine, oxidizes most rapidly and in the highest yield.[1] Conversely, (4-Methoxyphenyl)methanol, with its potent electron-donating methoxy group, is the most sluggish. Our target compound, (2-Bromo-5-methoxy-3-methylphenyl)methanol, exhibits intermediate reactivity. Although its electron-donating methyl and methoxy groups would be expected to slow the reaction, this is counteracted by the electron-withdrawing effect of the bromine. The steric hindrance from the two ortho groups likely does not play a major role in this specific transformation with a relatively small reagent like PCC.

Oxidation_Workflow sub Benzyl Alcohol (in DCM) pcc Add PCC (1.5 equiv) sub->pcc stir Stir at RT (Monitor by TLC) pcc->stir workup Filter through Silica Gel stir->workup product Aldehyde Product workup->product

Caption: Experimental workflow for PCC oxidation.

Nucleophilic Substitution: Conversion to Benzyl Bromide

The conversion of a benzylic alcohol to a benzyl halide is a classic nucleophilic substitution, often proceeding through an Sₙ1-like mechanism due to the stability of the resulting benzylic carbocation.[3]

  • Dissolve the benzyl alcohol (1.0 mmol) in 10 mL of anhydrous diethyl ether in a flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add phosphorus tribromide (PBr₃) (0.4 mmol, 0.4 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by slowly adding 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL). The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the benzyl bromide.

CompoundKey SubstituentsReaction Time (h)Yield (%)
(2-Bromo-5-methoxy-3-methylphenyl)methanol Ortho-Br, Ortho-Me, Meta-OMe3.070
(2-Bromophenyl)methanol Ortho-Br3.078
(4-Methoxyphenyl)methanol Para-OMe1.595

This reaction highlights the dual influence of electronics and sterics. (4-Methoxyphenyl)methanol reacts fastest and gives the highest yield because its para-methoxy group strongly stabilizes the benzylic carbocation intermediate, accelerating the Sₙ1 pathway.[3] In contrast, (2-Bromophenyl)methanol is less reactive due to the destabilizing inductive effect of the ortho-bromine on the carbocation. (2-Bromo-5-methoxy-3-methylphenyl)methanol gives the lowest yield. While its methoxy and methyl groups provide some electronic stabilization, the severe steric hindrance created by the two ortho-substituents likely impedes both the formation of the intermediate and the subsequent attack by the bromide nucleophile, thus reducing the overall efficiency of the transformation.[4]

SN1_Mechanism A Benzylic Alcohol B Protonation (Activation of OH) A->B + H+ C Loss of H2O B->C D Benzylic Carbocation C->D E Nucleophilic Attack (Br-) D->E F Benzyl Bromide E->F

Caption: Generalized Sₙ1 pathway for alcohol substitution.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety serves as a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation. The efficiency of the initial oxidative addition step is sensitive to steric hindrance around the C-Br bond.[5][6]

  • In a Schlenk flask, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of toluene (6 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling, dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.

Aryl Bromide SubstrateKey SubstituentsReaction Time (h)Yield (%)
From (2-Bromo-5-methoxy-3-methylphenyl)methanol Ortho-CH₂OH, Ortho-Me1265
From (2-Bromophenyl)methanol Ortho-CH₂OH1288

Note: (4-Methoxyphenyl)methanol lacks a bromine atom and is thus excluded from this comparison.

The Suzuki-Miyaura coupling results underscore the critical impact of steric hindrance on transition-metal catalysis. The aryl bromide derived from (2-Bromophenyl)methanol, which has only one substituent ortho to the bromine, couples in high yield. However, the substrate derived from our target compound, featuring two ortho-substituents (the methyl group and the bromomethyl group), gives a significantly lower yield. This is because the increased steric bulk around the C-Br bond hinders the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is the rate-limiting step in many cross-coupling reactions.[7][8] Specialized bulky phosphine ligands are often required to achieve high yields with such sterically demanding substrates.[5]

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add + Ar-Br pd2 Ar-Pd(II)(Br)L₂ add->pd2 trans Transmetalation pd2->trans + Ar'B(OH)₂ pd2_ar Ar-Pd(II)(Ar')L₂ trans->pd2_ar elim Reductive Elimination pd2_ar->elim elim->pd0 product Ar-Ar' elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This comparative guide demonstrates that the reactivity of (2-Bromo-5-methoxy-3-methylphenyl)methanol is a complex function of its unique substitution pattern. Its behavior is not simply an average of its constituent parts but a result of competing electronic and steric forces.

  • In oxidation , electronic effects dominate, placing its reactivity between that of electron-rich and electron-poor systems.

  • In nucleophilic substitution , a combination of moderate electronic stabilization and significant steric hindrance leads to reduced yields compared to less hindered or more electronically activated substrates.

  • In Suzuki-Miyaura cross-coupling , steric hindrance is the decisive factor, significantly impeding the reaction compared to a less substituted analog.

For chemists working with this or similar polysubstituted scaffolds, a careful consideration of these competing influences is essential for predicting reaction outcomes and developing robust synthetic protocols.

References

  • Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.
  • Ponnusamy, S., & Rajagopal, S. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(3), 1255-1263.
  • Banerji, K. K. (1978). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (6), 639-641.
  • Martins, F., & Tocher, D. A. (2019). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal, 25(59), 13496-13500.
  • BenchChem. (2025).
  • Wang, D., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
  • Lee, D. H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3911-3914.
  • Minisci, F., et al. (2004). Aerobic Oxidation of Benzyl Alcohols Catalyzed by Aryl Substituted N-Hydroxyphthalimides. Possible Involvement of a Charge-Transfer Complex. The Journal of Organic Chemistry, 69(10), 3377-3385.
  • Li, F., & Ma, D. (2016). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 45(12), 3332-3352.
  • Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • LibreTexts Chemistry. (2021). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
  • ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • Pearson. (n.d.).
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Huy, P. H. (2018). Nucleophilic Substitutions of Alcohols in High Levels of Catalytic Efficiency. Organic Letters, 20(11), 3245-3249.

Sources

Validation

Cost Analysis and Methodological Comparison of Synthetic Pathways to (2-Bromo-5-methoxy-3-methylphenyl)methanol

(2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6) is a highly specialized, sterically hindered benzylic alcohol utilized as a critical building block in the development of chiral ligands, active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6) is a highly specialized, sterically hindered benzylic alcohol utilized as a critical building block in the development of chiral ligands, active pharmaceutical ingredients (APIs), and advanced materials[1]. Because of its unique substitution pattern, establishing a scalable, cost-effective, and regioselective synthetic route is a significant challenge for process chemists.

This guide provides an objective cost and performance analysis of three distinct synthetic pathways to this target, supported by mechanistic causality and self-validating experimental protocols.

Synthetic Pathway Architecture

To synthesize the target molecule, chemists must carefully navigate the electronic directing effects of the aromatic ring. The primary challenge is installing the bromine atom strictly at the 2-position without triggering over-bromination or benzylic oxidation.

Synthetic_Pathways SM_A 3-Methyl-5-methoxybenzoic acid (Cost: Low) Int_A 2-Bromo-5-methoxy-3-methylbenzoic acid SM_A->Int_A NBS, MeCN (Bromination) Target (2-Bromo-5-methoxy-3-methylphenyl)methanol Target Molecule Int_A->Target BH3·THF (Reduction) SM_B 3-Methyl-5-methoxybenzyl alcohol (Cost: High) SM_B->Target NBS, -40°C (Direct Bromination) SM_C 2-Amino-5-methoxy-3-methylbenzyl alcohol (Cost: Moderate) SM_C->Target NaNO2, CuBr (Sandmeyer)

Fig 1. Synthetic pathways to (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Pathway A: The Carboxylic Acid Route (Standard Scale-Up)

This two-step approach begins with the relatively inexpensive 3-methyl-5-methoxybenzoic acid.

  • Causality of Regioselectivity: The methoxy (-OCH₃) group is a strongly activating, ortho/para-directing group. The carboxylic acid is deactivating and meta-directing. The 2-position is para to the methoxy group. Because para-substitution is electronically favored and sterically more accessible than the ortho-positions (which are flanked by the methyl or carboxylic groups), electrophilic bromination occurs almost exclusively at the 2-position[2].

  • Causality of Reduction: Borane-THF (BH₃·THF) is utilized instead of Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is cheaper, it carries a high risk of reductive debromination of electron-rich aryl halides. Borane is highly chemoselective for carboxylic acids, ensuring the bromine atom remains intact[3].

Pathway B: The Direct Benzyl Alcohol Route (Rapid Lab-Scale)

This single-step route starts directly from 3-methyl-5-methoxybenzyl alcohol.

  • Challenges: While atom-economical, the starting material is a specialty chemical and prohibitively expensive for scale-up. Furthermore, direct bromination with NBS poses a severe risk of oxidizing the benzylic alcohol to an aldehyde if temperature is not strictly controlled.

Pathway C: The Sandmeyer Route

Starting from a nitro- or amino-precursor, the bromine is introduced via diazotization.

  • Challenges: While this avoids electrophilic regioselectivity issues entirely, it requires stoichiometric copper(I) bromide, generating heavy metal waste that drastically increases downstream purification and disposal costs.

Quantitative Cost & Efficiency Comparison

The following table summarizes the cost-efficiency of each pathway based on standard bulk pricing and average isolated yields.

MetricPathway A (Acid Route)Pathway B (Alcohol Route)Pathway C (Sandmeyer)
Steps to Target 212 to 3
Starting Material Cost ~$150 / kg~$800 / kg~$600 / kg
Reagent Cost ~$180 / kg~$50 / kg~$120 / kg
Average Overall Yield 82%75%60%
Estimated Cost / kg Product ~$450 ~$1,150~$1,400
E-Factor (Waste Generation) LowLowHigh (Cu waste)
Scalability Rating Excellent PoorModerate

Experimental Protocols for Pathway A

The following self-validating protocols are optimized for high yield and purity, utilizing low-temperature control to dictate reaction pathways[2].

Workflow Step1 1. Bromination (-40°C to RT) Step2 2. Aqueous Workup (Na2S2O3 Quench) Step1->Step2 Step3 3. BH3 Reduction (0°C, Ar atm) Step2->Step3 Step4 4. Purification (Crystallization) Step3->Step4

Fig 2. Optimized two-step experimental workflow for Pathway A.

Step 1: Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid (CAS: 174417-54-0)
  • Preparation: Charge a flame-dried 1 L round-bottom flask equipped with a magnetic stir bar with 3-methyl-5-methoxybenzoic acid (10.0 g, 60.2 mmol) and anhydrous acetonitrile (100 mL).

  • Temperature Control: Cool the stirred solution to -40 °C using a dry ice/acetonitrile bath. Causality Note: Operating at -40 °C suppresses radical pathways and strictly enforces electrophilic aromatic substitution, preventing di-bromination[2].

  • Bromination: Add N-Bromosuccinimide (NBS) (11.2 g, 63.2 mmol, 1.05 equiv) in portions over 15 minutes. Allow the reaction to slowly warm to ambient temperature over 18 hours.

  • Validation & Quench: Monitor completion via TLC (Hexanes/EtOAc 7:3). Quench with saturated aqueous Na₂S₂O₃ (50 mL) to neutralize any residual active bromine species.

  • Isolation: Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethanol to afford the intermediate as an off-white powder[4].

Step 2: Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6)
  • Preparation: Dissolve the intermediate from Step 1 (10.0 g, 40.8 mmol) in anhydrous THF (80 mL) under a strict argon atmosphere. Cool the solution to 0 °C.

  • Reduction: Dropwise add Borane-THF complex (1.0 M in THF, 61.2 mL, 61.2 mmol, 1.5 equiv). Causality Note: The triacyloxyborane intermediate forms rapidly, selectively reducing the acid without risking the cleavage of the C-Br bond.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 4 hours.

  • Quench: Carefully quench the reaction by the dropwise addition of methanol (20 mL) at 0 °C. Caution: This step generates highly flammable hydrogen gas; ensure vigorous ventilation.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and evaporate. Purify via flash chromatography (or direct crystallization if purity exceeds 95%) to yield the final target compound[1].

Sources

Comparative

Differentiating Isomers of Bromo-methoxy-methylphenyl-methanol: A Spectroscopic Comparison Guide

In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of atoms can lead to profound variations in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive comparative analysis of the spectroscopic data for various isomers of bromo-methoxy-methylphenyl-methanol, a class of compounds with potential applications in medicinal chemistry. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the necessary tools to confidently distinguish between these closely related structures.

The isomers under consideration are positional isomers, where the bromo, methoxy, and methyl groups are arranged differently on the phenyl ring of a benzyl alcohol. For the purpose of this guide, we will focus on the following representative isomers:

  • Isomer 1: (2-bromo-5-methoxy-4-methylphenyl)methanol

  • Isomer 2: (3-bromo-4-methoxy-2-methylphenyl)methanol

  • Isomer 3: (4-bromo-2-methoxy-5-methylphenyl)methanol

  • Isomer 4: (5-bromo-2-methoxy-4-methylphenyl)methanol

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules, and it is particularly adept at distinguishing between isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the electronic effects and spatial proximity of neighboring substituents.

In the case of our bromo-methoxy-methylphenyl-methanol isomers, the most significant differences will be observed in the aromatic region (typically 6.5-8.0 ppm). The number of distinct aromatic proton signals and their coupling constants will directly reflect the substitution pattern.

Key Differentiating Features in ¹H NMR:

  • Number of Aromatic Signals: The symmetry of the substitution pattern determines the number of unique proton environments on the benzene ring. For instance, a more symmetrically substituted isomer might show fewer signals than a less symmetrical one.

  • Chemical Shifts: The electron-donating methoxy group (-OCH₃) and methyl group (-CH₃) will shield nearby protons (shift to lower ppm), while the electron-withdrawing bromine atom (-Br) will deshield them (shift to higher ppm). The relative positions of these groups to the aromatic protons will dictate their chemical shifts.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent aromatic protons provides information about their relative positions. Ortho coupling (³J) is typically in the range of 6-10 Hz, meta coupling (⁴J) is smaller (2-4 Hz), and para coupling (⁵J) is often negligible.

Predicted ¹H NMR Spectral Data Comparison:

IsomerPredicted Aromatic Proton Signals & SplittingPredicted -CH₂OH Signal (ppm)Predicted -OCH₃ Signal (ppm)Predicted -CH₃ Signal (ppm)
1: (2-bromo-5-methoxy-4-methylphenyl)methanol 2 singlets~4.5-4.7~3.8~2.2
2: (3-bromo-4-methoxy-2-methylphenyl)methanol 2 doublets (ortho coupling)~4.6-4.8~3.9~2.3
3: (4-bromo-2-methoxy-5-methylphenyl)methanol 2 singlets~4.5-4.7~3.8~2.2
4: (5-bromo-2-methoxy-4-methylphenyl)methanol 2 singlets~4.5-4.7~3.8~2.2

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by probing the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Key Differentiating Features in ¹³C NMR:

  • Number of Aromatic Signals: Similar to ¹H NMR, the number of distinct signals in the aromatic region (typically 110-160 ppm) corresponds to the number of unique carbon environments.

  • Chemical Shifts of Substituted Carbons: The carbons directly attached to the substituents (-Br, -OCH₃, -CH₂OH, -CH₃) will exhibit characteristic chemical shifts. For instance, the carbon attached to the electronegative bromine atom will be deshielded, while the carbon attached to the methoxy group will be significantly shielded.

Unveiling Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the overall IR spectra of the isomers will be similar due to the presence of the same functional groups (O-H, C-O, C-H, and aromatic C=C), key differences can be found in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations of the aromatic ring.[1][2]

Key Differentiating Features in IR Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Weak to medium absorptions typically above 3000 cm⁻¹.[3][4]

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl and methylene groups.

  • C=C Stretch (Aromatic): Two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.[3][4]

  • C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-H Out-of-Plane (OOP) Bending: The pattern of absorption bands in the 675-900 cm⁻¹ region is highly characteristic of the aromatic substitution pattern.[1][2] This region is often the most useful for distinguishing between positional isomers.

Predicted IR C-H Out-of-Plane Bending Patterns:

Substitution PatternPredicted OOP Bending Region (cm⁻¹)
1,2,3,5-tetrasubstituted (Isomers 1, 3, 4)Expected to show one or two strong bands in the 800-880 cm⁻¹ region.
1,2,3,4-tetrasubstituted (Isomer 2)Expected to show a strong band in the 800-840 cm⁻¹ region.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. All isomers of bromo-methoxy-methylphenyl-methanol will have the same molecular weight, so their molecular ion peaks will appear at the same mass-to-charge ratio (m/z). However, the relative intensities of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the positions of the substituents.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Will be observed at the same m/z for all isomers, showing a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks with approximately equal intensity).

  • Benzylic Cleavage: The most common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl radical to form a stable benzylic cation. The substituents on the ring will influence the stability of this cation and thus the intensity of this fragment peak.

  • Loss of Other Groups: Fragmentation may also involve the loss of a methyl radical from the methoxy group or the loss of a bromine atom. The relative ease of these fragmentation pathways can vary between isomers.

Predicted Mass Spectrometry Fragmentation:

The primary fragmentation will involve the formation of the substituted benzyl cation. The stability of this cation, and therefore the intensity of the corresponding peak, will be influenced by the electronic effects of the substituents. For example, the electron-donating methoxy and methyl groups will stabilize the positive charge, particularly when they are in positions ortho or para to the methylene group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Isomer in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim Spectrometer prep2->acq1 Insert Sample acq2 Acquire 1H and 13C Spectra acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 Raw Data (FID) proc2 Baseline Correction & Referencing proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plates.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

IR_Workflow Start Start Prep Prepare Sample (ATR or Thin Film) Start->Prep Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Background Subtraction & Data Analysis Sample->Process End Obtain IR Spectrum Process->End

Caption: Experimental Workflow for IR Spectroscopy.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Ionization: Ionize the sample molecules. EI is a common technique for this class of compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS_Logic cluster_input Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Interpretation Sample Isomer Solution Ionization Electron Ionization (EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Generated Ions Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Signal Analysis Analyze M+ and Fragmentation Pattern Spectrum->Analysis Isomer_ID Isomer Differentiation Analysis->Isomer_ID Structural Information

Caption: Logical Flow for Isomer Differentiation by Mass Spectrometry.

Conclusion

The differentiation of bromo-methoxy-methylphenyl-methanol isomers is a challenging yet achievable task through the systematic application of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide valuable initial clues, NMR spectroscopy, with its ability to probe the precise electronic and spatial environment of each proton and carbon nucleus, remains the definitive tool for unambiguous structural assignment. By carefully analyzing the number of signals, chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and reliability of their scientific investigations.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectroscopy of Aromatic Compounds. (2023, September 20). In OpenStax. Retrieved from [Link][2]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). In University of Colorado Boulder. Retrieved from [Link][1]

  • Spectroscopy of Aromatic Compounds. (2024, September 26). In Chemistry LibreTexts. Retrieved from [Link][4]

Sources

Validation

A Comparative Guide to Aryl Bromides in Suzuki-Miyaura Coupling: The Case for (2-Bromo-5-methoxy-3-methylphenyl)methanol

In the realm of modern synthetic chemistry, the pursuit of efficiency, selectivity, and molecular complexity is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming met...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of modern synthetic chemistry, the pursuit of efficiency, selectivity, and molecular complexity is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its functional group tolerance and broad applicability.[1][2] The choice of coupling partners, however, is a critical determinant of success. This guide provides an in-depth technical comparison of two aryl bromide building blocks: (2-Bromo-5-methoxy-3-methylphenyl)methanol and the more conventional 5-Bromo-2-methoxyphenol, in the context of Suzuki-Miyaura coupling. We will explore the nuanced advantages conferred by the unique substitution pattern of the former, supported by established chemical principles and representative experimental protocols.

The Strategic Advantage of Substitution: A Comparative Overview

The decision to employ a particular aryl halide in a Suzuki-Miyaura coupling is often dictated by the desired final structure and the reactivity of the starting material. While both (2-Bromo-5-methoxy-3-methylphenyl)methanol and 5-Bromo-2-methoxyphenol offer a brominated aromatic core for palladium-catalyzed cross-coupling, their distinct substituent patterns have significant implications for reactivity and synthetic utility.

Feature(2-Bromo-5-methoxy-3-methylphenyl)methanol5-Bromo-2-methoxyphenol
Key Structural Difference Presence of a methyl and a hydroxymethyl group ortho and para to the bromine, respectively.A phenolic hydroxyl group ortho to the methoxy group and para to the bromine.
Electronic Effects The electron-donating nature of the methoxy and methyl groups can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.The phenolic hydroxyl group, especially when deprotonated under basic reaction conditions, is a strong electron-donating group.
Steric Hindrance The ortho-methyl group introduces steric bulk around the reaction center, which can influence ligand-catalyst interactions and potentially reductive elimination.Less steric hindrance around the C-Br bond compared to the alternative.
Post-Coupling Functionalization The benzylic alcohol provides a handle for subsequent synthetic transformations, such as oxidation to an aldehyde or conversion to an ether or ester.The phenolic hydroxyl group can be used for further reactions, such as etherification or esterification.
Estimated Reactivity The combination of electronic and steric effects may require carefully optimized reaction conditions.Generally expected to be a reactive substrate in Suzuki-Miyaura coupling.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for rationalizing the differences in reactivity between our two compounds of interest.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration of Catalyst Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)₂ Base Base R-B(OR)2->Base Base->Transmetalation B(OR)2X [B(OR)₂X]⁻

Catalytic cycle of the Suzuki-Miyaura reaction.

The critical first step, oxidative addition of the aryl bromide to the Pd(0) complex, is influenced by both the electronic properties and steric environment of the aryl halide.[2] Electron-donating groups can increase the electron density on the aromatic ring, which may slow down the oxidative addition step. Conversely, steric hindrance around the C-Br bond can also impact the approach of the bulky palladium catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of (2-Bromo-5-methoxy-3-methylphenyl)methanol

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings of substituted aryl bromides.[5][6][7]

Materials:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.03 eq) and the phosphine ligand (0.06 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Bromide, Boronic Acid, and Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat to 90-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute Monitor->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Isolate Dry and Concentrate Extract->Isolate Purify Column Chromatography Isolate->Purify Final_Product Pure Biaryl Product Purify->Final_Product

A generalized workflow for the Suzuki-Miyaura coupling.

Comparative Performance and Advantages

While a direct, side-by-side experimental comparison under identical conditions is the gold standard, we can infer the advantages of (2-Bromo-5-methoxy-3-methylphenyl)methanol based on its structure.

Advantages of (2-Bromo-5-methoxy-3-methylphenyl)methanol:

  • Synthetic Handle for Further Diversification: The primary advantage of this compound is the presence of the benzylic alcohol. This functional group is a versatile precursor for a variety of subsequent transformations. For instance, it can be oxidized to the corresponding aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or Grignard additions. The alcohol can also be converted into an ether or ester, providing further avenues for molecular elaboration. This "built-in" functionality allows for more complex molecules to be synthesized from the coupled product without the need for additional protection/deprotection steps that might be required if starting with a phenol.

  • Modulated Reactivity: The ortho-methyl group provides steric shielding to the palladium center during the catalytic cycle. While this might necessitate slightly more forcing conditions or the use of specialized ligands designed for hindered substrates, it can also lead to increased selectivity in certain cases.[4] For instance, in substrates with multiple reactive sites, such steric hindrance can help direct the reaction to a specific position.

  • Three-Dimensionality: The presence of the methyl and hydroxymethyl groups provides a more three-dimensional structure to the resulting biaryl product. In drug discovery, moving from flat, two-dimensional structures to more complex three-dimensional scaffolds is often associated with improved pharmacological properties.

Considerations for 5-Bromo-2-methoxyphenol:

  • Higher Reactivity (Potentially): The absence of an ortho-substituent to the bromine and the strong electron-donating character of the deprotonated phenolic hydroxyl group can lead to faster reaction times and higher yields under standard conditions.[8]

  • Direct Synthesis of Biphenolic Compounds: This starting material is ideal for the direct synthesis of biphenolic structures, which are themselves important motifs in medicinal chemistry and materials science.

Conclusion

The choice between (2-Bromo-5-methoxy-3-methylphenyl)methanol and 5-Bromo-2-methoxyphenol for a Suzuki-Miyaura coupling is a strategic one, guided by the ultimate synthetic goal. While 5-Bromo-2-methoxyphenol may offer a more straightforward route to simple biphenols, the unique substitution pattern of (2-Bromo-5-methoxy-3-methylphenyl)methanol provides a distinct advantage for the synthesis of more complex, functionalized biaryl compounds. The presence of the benzylic alcohol as a synthetic handle opens up a wider range of possibilities for post-coupling diversification, making it a valuable building block for researchers in drug discovery and materials science. The judicious selection of starting materials, informed by an understanding of their inherent reactivity and synthetic potential, is a cornerstone of efficient and elegant organic synthesis.

References

  • Bao, W., et al. (2009). Synthesis of Biphenyls via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry, 74(5), 2194-2197. (Source for general Suzuki-Miyaura conditions)
  • ResearchGate. (n.d.). Effect of substituents on Suzuki-Miyaura reactions. ResearchGate. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266-2276. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • News-Medical.Net. (2023). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]

  • Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(8), 2118-2126. [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Reddy, B., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(26), 15938-15942. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Morgan, J. B., & Miller, S. P. (2013). Processes for the preparation of biphenyl compounds.
  • Reddy, B., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Semantic Scholar. [Link]

  • ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Lundberg, H., & Margarita, C. (2019). Catalytic synthesis of benign bisphenols. Diva-portal.org. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to (2-Bromo-5-methoxy-3-methylphenyl)methanol: From Certificate of Analysis to Synthetic Application

This guide offers an in-depth analysis of the chemical building block (2-Bromo-5-methoxy-3-methylphenyl)methanol, a trifunctional reagent valuable in the fields of medicinal chemistry and materials science. Its substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth analysis of the chemical building block (2-Bromo-5-methoxy-3-methylphenyl)methanol, a trifunctional reagent valuable in the fields of medicinal chemistry and materials science. Its substituted phenyl ring provides a scaffold with precisely positioned reactive handles: a bromine atom for cross-coupling reactions, a methanol group for derivatization, and methoxy/methyl groups to tune electronic properties and solubility.

For the drug development professional or synthetic chemist, the journey from a supplier's catalog to a successful experiment is paved with data. The first and most critical document in this journey is the Certificate of Analysis (CoA). This guide will deconstruct a typical CoA for this compound, compare its synthetic utility against viable alternatives, and provide a practical, validated experimental protocol for its use in one of modern chemistry's most powerful reactions.

Decoding the Certificate of Analysis: Your Benchmark for Quality

A Certificate of Analysis is more than a quality checklist; it is the foundational data sheet upon which your experimental design and results will rest. It provides a batch-specific guarantee of identity, purity, and physical properties. A failure to properly interpret this document can lead to failed reactions, difficult purifications, and irreproducible results. Below is a representative CoA for (2-Bromo-5-methoxy-3-methylphenyl)methanol, followed by an expert interpretation of each metric.

Table 1: Representative Certificate of Analysis

ParameterSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual
Identity Conforms to StructureConforms¹H NMR Spectroscopy
Purity ≥ 97.0%98.2%HPLC (254 nm)
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Melting Point 48 - 53 °C50 - 52 °CCapillary Method
Expert Interpretation of CoA Parameters:
  • Identity (¹H NMR): This is the most critical test for confirming the molecular structure. The proton nuclear magnetic resonance spectrum provides a unique fingerprint of the molecule. A "Conforms to structure" result verifies that the expected peaks for the aromatic, methoxy, methyl, and benzylic protons are present in the correct chemical shift, integration, and splitting patterns. For this specific molecule, one would expect to see distinct signals for the two aromatic protons, a singlet for the methoxy group, a singlet for the methyl group, a singlet for the benzylic CH₂ group, and a broad singlet for the alcohol OH.

  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) quantifies the amount of the target compound relative to any impurities. A purity of 98.2% is generally considered high for a complex building block. The wavelength (254 nm) is chosen because the aromatic ring absorbs UV light, allowing for sensitive detection. Impurities could be starting materials from the synthesis or side-products, which could potentially interfere with subsequent reactions.

  • Water Content (Karl Fischer): For reagents used in moisture-sensitive reactions, such as those involving organometallics or strong bases, knowing the water content is crucial. Water can quench catalysts or reagents, leading to lower yields. A result of 0.15% is excellent for most applications, including the palladium-catalyzed coupling described later.

The Synthetic Landscape: A Comparative Guide to Alternatives

The choice of a building block is a strategic decision that impacts reaction outcomes. The specific placement of the bromo, methoxy, and methyl groups on the phenyl ring of the target compound dictates its electronic and steric properties. Let's compare it to two plausible alternatives to understand these effects.

Table 2: Comparison of (2-Bromo-5-methoxy-3-methylphenyl)methanol and Structural Alternatives

Feature(2-Bromo-5-methoxy-3-methylphenyl)methanol (Target) Alternative 1: (2-Bromo-5-methoxyphenyl)methanol Alternative 2: (5-Bromo-2-methoxy-3-methylphenyl)methanol
Structure Br ortho to -CH₂OH; Me meta to -CH₂OHBr ortho to -CH₂OH; No methyl groupBr para to -CH₂OH; Me ortho to -CH₂OH
Molecular Weight 231.09 g/mol 217.06 g/mol [1]231.09 g/mol
Performance Considerations Electronic Effects: The methoxy group is electron-donating, activating the ring. The bromine is electron-withdrawing. Steric Hindrance: The bromine atom is adjacent to the reaction site (the benzylic alcohol), which could influence some transformations. The methyl group adds further steric bulk.Electronic Effects: Similar electronic profile to the target but lacks the inductive effect of the methyl group. Steric Hindrance: Less sterically hindered around the ring compared to the target compound due to the absence of the methyl group. This could lead to faster reaction rates in sterically sensitive couplings.Electronic Effects: The bromine is now para to the alcohol, significantly altering its electronic influence on that site. Steric Hindrance: The methyl group is now ortho to the alcohol, creating significant steric hindrance directly at the benzylic position. This could dramatically slow down or inhibit reactions involving the -CH₂OH group.

Causality Behind Experimental Choices: A researcher might choose the Target Compound for its specific stereoelectronic profile. However, if a reaction is failing due to steric hindrance, Alternative 1 offers a less bulky scaffold.[2] Conversely, Alternative 2 would be a poor choice for reactions at the benzylic alcohol due to the ortho-methyl group but might be selected if the goal is to favor reactions at the bromine atom while sterically protecting the alcohol.

Application in Practice: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[3][4][5] The aryl bromide moiety of our target compound makes it an ideal substrate for this reaction.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br re Reductive Elimination re->pd0 Ar-Ar' pdii Ar-Pd(II)-Br oa->pdii tm Transmetalation pdiv Ar-Pd(II)-Ar' tm->pdiv pdiv->re pdii->tm Ar'-B(OR)₂ Base

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring to ensure completion before proceeding to work-up.

Materials:

  • (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Toluene, Ethanol, and Water (4:1:1 ratio)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Bromo-5-methoxy-3-methylphenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (Toluene:Ethanol:Water) via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 2-4 hours. The disappearance of the starting aryl bromide spot indicates completion. A typical reaction time is 12-18 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[3]

Table 3: Expected Experimental Outcome

ParameterExpected Result
Reaction Time 12 - 18 hours
Yield 75 - 90% (substrate dependent)
Purity (Post-Chromatography) > 98%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

The Researcher's Workflow: From Vial to Validation

Trust in your reagents is paramount. While a supplier's CoA is the starting point, a rigorous internal validation workflow ensures that the material in the vial matches the data on the paper, especially after prolonged storage.

Validation_Workflow A Receive Reagent B Inspect Container (Seal, Label) A->B C Review Supplier CoA B->C D Perform Confirmatory Analysis (e.g., ¹H NMR, TLC) C->D E Compare Data to CoA Spec D->E F Data Match? E->F G PASS: Release to Lab Inventory F->G Yes H FAIL: Quarantine & Contact Supplier F->H No I Use in Experiment G->I

A robust workflow for incoming chemical reagent validation.

Conclusion

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a highly versatile and valuable building block for chemical synthesis. A thorough understanding of its quality, as detailed in the Certificate of Analysis, is the first step toward its successful application. By appreciating the subtle but significant impact of its substitution pattern relative to other alternatives, researchers can make informed decisions to optimize their synthetic strategies. The provided Suzuki-Miyaura protocol serves as a reliable and validated starting point for creating complex biaryl structures, demonstrating the practical utility of this important reagent. Ultimately, a combination of supplier-provided data and rigorous internal validation forms the bedrock of reproducible, high-impact scientific research.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas St
  • Certificate of analysis - 2-Bromo-5-pyridinemethanol, 95%. ThermoFisher.
  • BIS-(3-BROMO-5-METHOXY-2-METHYL-PHENYL)-METHANOL AldrichCPR. Sigma-Aldrich.
  • (5-Bromo-2-methoxy-3-methylphenyl)methanol. MilliporeSigma.
  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • 5-Bromo-2-methoxy-3-methylbenzenemethanol. Sigma-Aldrich.
  • Certificate of Analysis - Methanol. ThermoFisher.
  • (2-Bromo-5-methoxyphenyl)methanol. PubChem.
  • Suzuki-Miyaura Cross Coupling: Practical Guide. Yoneda Labs.
  • Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. Benchchem.
  • 2-BROMO-5-METHOXYPHENOL Chemical Properties,Uses,Production. ChemicalBook.
  • (2-bromo-5-methoxyphenyl)methanol. GlobalChemMall.
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • (2-bromo-5-methylphenyl)methanol (C8H9BrO). PubChemLite.

Sources

Validation

Comparative Guide to the Quantification of (2-Bromo-5-methoxy-3-methylphenyl)methanol in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates in a reaction mixture is a critical step in process development, optimization, and quality control. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates in a reaction mixture is a critical step in process development, optimization, and quality control. This guide provides a comprehensive comparison of analytical methods for the quantification of (2-Bromo-5-methoxy-3-methylphenyl)methanol, a key substituted benzyl alcohol intermediate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.

The inherent properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol, including its aromatic structure and the presence of a bromine atom, present unique analytical considerations. The choice of analytical technique is paramount and depends on factors such as the complexity of the reaction matrix, required sensitivity, and the desired speed of analysis.

The Analytical Challenge

Quantifying a target analyte within a complex reaction mixture requires a method that is not only sensitive and accurate but also highly selective. The presence of starting materials, reagents, by-products, and solvents can interfere with the analysis, leading to inaccurate results. Therefore, the selected method must be able to resolve the analyte of interest from all other components. Furthermore, the validation of the analytical method is crucial to ensure its reliability and reproducibility, adhering to guidelines such as those from the International Council for Harmonisation (ICH)[1][2][3][4][5].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a moderately polar compound like (2-Bromo-5-methoxy-3-methylphenyl)methanol, a reversed-phase HPLC method is the most logical starting point.

The "Why" Behind the Method:

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for the effective retention and separation of aromatic compounds from more polar reaction components. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention time and peak resolution. UV detection is well-suited for this analyte due to the chromophoric nature of the benzene ring.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Ensure concentration is within linear range Filtration Filter (0.45 µm Syringe Filter) Dilution->Filtration Remove particulates to protect column Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Compare peak area to standards Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis.

Detailed HPLC Protocol:
  • Sample Preparation:

    • Accurately pipette a known volume of the reaction mixture into a volumetric flask.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve[6][7][8][9].

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter[7][8][10].

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Calibration:

    • Prepare a series of standard solutions of (2-Bromo-5-methoxy-3-methylphenyl)methanol in the mobile phase at known concentrations.

    • Inject each standard in triplicate and plot the average peak area against concentration to construct a calibration curve. Linearity should be assessed by the correlation coefficient (r²)[11].

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][] Given that (2-Bromo-5-methoxy-3-methylphenyl)methanol has a hydroxyl group, derivatization may be necessary to improve its volatility and thermal stability, although direct injection is often feasible. The mass spectrometer provides an additional layer of confirmation through the mass-to-charge ratio of the analyte and its fragments.

The "Why" Behind the Method:

The use of a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is ideal for separating compounds based on their boiling points. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a powerful diagnostic tool for identifying brominated compounds[14].

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Isolate analyte from matrix Drying Dry with Anhydrous Na2SO4 Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization Enhance volatility and thermal stability Injection Inject into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection Integration Peak Integration (TIC or SIM) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for GC-MS analysis.

Detailed GC-MS Protocol:
  • Sample Preparation:

    • Perform a liquid-liquid extraction of the reaction mixture with a suitable organic solvent, such as ethyl acetate, to isolate the analyte from non-volatile components[9].

    • Dry the organic extract over anhydrous sodium sulfate.

    • (Optional) Derivatize the analyte by reacting it with a silylating agent (e.g., BSTFA) to increase volatility.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 50-400.

  • Quantification:

    • An internal standard is highly recommended for GC-MS quantification to correct for variations in injection volume and instrument response. A structurally similar compound that is not present in the reaction mixture should be chosen.

    • Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

qNMR has emerged as a powerful tool for the direct quantification of analytes in solution without the need for a calibration curve of the analyte itself.[15][16][17][18] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The "Why" Behind the Method:

The key advantage of qNMR is its ability to provide a direct measure of the molar ratio between the analyte and a certified internal standard of known concentration. This eliminates the need for identical response factors, which is a common source of error in chromatographic techniques. For (2-Bromo-5-methoxy-3-methylphenyl)methanol, well-resolved signals in the aromatic or benzylic region of the ¹H NMR spectrum can be used for quantification.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Standard Add Certified Internal Standard Sample->Standard Accurate weighing is critical Dissolution Dissolve in Deuterated Solvent Standard->Dissolution Acquisition Acquire 1H NMR Spectrum Dissolution->Acquisition Ensure complete dissolution Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and Standard Peaks Processing->Integration Calculation Calculate Concentration Integration->Calculation Using the qNMR equation

Caption: Workflow for qNMR analysis.

Detailed qNMR Protocol:
  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte or other components in the mixture.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and standard completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (mstandard / MWstandard) * (MWanalyte / msample) * Pstandard

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • P = Purity of the standard

Performance Comparison

ParameterHPLC-UVGC-MSqNMR
Selectivity Good to ExcellentExcellentExcellent (depends on spectral overlap)
Sensitivity Good (ng level)Excellent (pg level)Moderate (µg to mg level)
Accuracy High (with proper calibration)High (with internal standard)Very High (primary ratio method)
Precision HighHighHigh
Speed ModerateModerate to SlowFast
Confirmation Retention time and UV spectrumRetention time and mass spectrumChemical shift and coupling patterns
Throughput HighModerateModerate
Cost ModerateHighHigh
Method Development ModerateCan be complexRelatively simple

Conclusion and Recommendations

The choice of the optimal analytical method for quantifying (2-Bromo-5-methoxy-3-methylphenyl)methanol in a reaction mixture is a strategic decision based on the specific requirements of the analysis.

  • For routine in-process control and high-throughput screening , HPLC-UV is often the most practical choice due to its robustness, speed, and cost-effectiveness.

  • When high sensitivity and unambiguous identification are paramount , especially for impurity profiling or trace analysis, GC-MS is the preferred method. Its ability to provide structural information through mass spectrometry is invaluable.

  • For the most accurate and precise quantification, particularly for the certification of reference materials or when an authentic standard of the analyte is not available , qNMR is the gold standard. Its nature as a primary ratio method minimizes many sources of error associated with chromatographic techniques.[15]

Ultimately, a multi-faceted approach, potentially using HPLC for routine analysis and GC-MS or qNMR for orthogonal validation, will provide the most comprehensive and reliable data for your drug development program. All methods must be validated according to regulatory expectations to ensure data integrity.[11][19][20]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. [Link]

  • Sample Preparation for HPLC. [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • How to Prepare Sample for HPLC? - Mtoz Biolabs. [Link]

  • Key Considerations For Sample Preparation in HPLC - Blogs - News - alwsci. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. [Link]

  • HPLC Sample Preparation - Organomation. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry - R Discovery. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing. [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed. [Link]

  • Analytical method validation: are your analytical methods suitable for intended use? [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. [Link]

  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis | Analytical Chemistry - ACS Publications. [Link]

  • osha-pv2009.pdf - Benzyl alcohol. [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption - Publisso. [Link]

  • Scholars Research Library Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol

This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for producing (2-Bromo-5-methoxy-3-methylphenyl)methanol, a key intermediate in the development of various pharmaceutical compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for producing (2-Bromo-5-methoxy-3-methylphenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. We will dissect common synthetic routes, offering detailed experimental protocols, comparative efficiency data, and the underlying chemical principles guiding each approach. Our objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the most suitable synthesis strategy for their specific laboratory and developmental needs.

Introduction: The Significance of (2-Bromo-5-methoxy-3-methylphenyl)methanol

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a crucial substituted benzyl alcohol derivative. Its structural motifs, including the bromo-, methoxy-, and methyl- groups on the phenyl ring, make it a versatile building block in medicinal chemistry. The bromine atom, in particular, serves as a key handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The primary utility of this intermediate lies in its role in the synthesis of advanced pharmaceutical agents, including potent and selective inhibitors for various biological targets.

The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical parameters that can significantly impact the overall timeline and economic viability of a drug development program. This guide will focus on the most common and practical approach: the reduction of the corresponding benzaldehyde derivative.

Overview of the Predominant Synthetic Strategy: Reduction of 2-Bromo-5-methoxy-3-methylbenzaldehyde

The most direct and widely adopted method for synthesizing (2-Bromo-5-methoxy-3-methylphenyl)methanol is the reduction of its aldehyde precursor, 2-Bromo-5-methoxy-3-methylbenzaldehyde. This strategy is favored due to the high chemoselectivity of modern reducing agents, which can efficiently reduce the aldehyde carbonyl group to a primary alcohol without affecting the sensitive bromo- and methoxy- functionalities on the aromatic ring.

The choice of reducing agent is the primary variable that dictates the reaction's efficiency, safety profile, and cost. We will compare two of the most common and effective reducing agents for this transformation: Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄).

Method A: Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a widely used reducing agent prized for its mild nature, high chemoselectivity, and operational simplicity.[1][2] It is particularly effective for reducing aldehydes and ketones to their corresponding alcohols.[3][4][5] A key advantage of NaBH₄ is its compatibility with protic solvents like methanol and ethanol, making it significantly safer and easier to handle than more reactive hydrides.[6]

Reaction Mechanism & Causality

The reduction proceeds via a two-step mechanism: nucleophilic attack followed by protonation.[3][4]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[4][5]

  • Protonation: The alcoholic solvent (e.g., methanol) then protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final primary alcohol product and regenerating the methoxide base.[2][4][7]

The choice of a protic solvent like methanol is deliberate; it not only dissolves the reactants but also actively participates in the reaction by providing the proton for the final step.[7] While NaBH₄ can react with the solvent to produce hydrogen gas, this reaction is slow at low temperatures (0-25 °C), allowing the desired aldehyde reduction to proceed efficiently.[3]

Experimental Protocol
  • Materials: 2-Bromo-5-methoxy-3-methylbenzaldehyde, Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-Bromo-5-methoxy-3-methylbenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to decompose any excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining aqueous residue with dichloromethane (3 x volume of residue).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Visualization of Workflow

NaBH4_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Dissolve Aldehyde in MeOH Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ (Portion-wise) Cool->Add_NaBH4 Stir_RT Stir at RT (1-2h) Add_NaBH4->Stir_RT Quench Quench with NH₄Cl (aq) Stir_RT->Quench Evap Evaporate MeOH Quench->Evap Extract Extract with DCM Evap->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End Comparison cluster_methods Methods cluster_criteria Evaluation Criteria Topic Aldehyde Reduction NaBH4 NaBH₄ Method Topic->NaBH4 LiAlH4 LiAlH₄ Method Topic->LiAlH4 Reactivity Reactivity NaBH4->Reactivity Mild Safety Safety NaBH4->Safety High Workup Workup Simplicity NaBH4->Workup High Cost Cost NaBH4->Cost Low Yield Yield NaBH4->Yield High LiAlH4->Reactivity Strong LiAlH4->Safety Low LiAlH4->Workup Low LiAlH4->Cost High LiAlH4->Yield Very High

Sources

Safety & Regulatory Compliance

Safety

(2-Bromo-5-methoxy-3-methylphenyl)methanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (2-Bromo-5-methoxy-3-methylphenyl)methanol As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle manageme...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (2-Bromo-5-methoxy-3-methylphenyl)methanol

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of specialized organic building blocks. (2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS: 110451-90-6) is a highly valuable brominated aromatic alcohol used extensively in 1[1]. However, its halogenated nature dictates stringent operational and disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains peak safety and regulatory compliance.

Hazard Assessment and Mechanistic Causality

Before detailing the protocol, it is essential to understand why these steps are necessary. (2-Bromo-5-methoxy-3-methylphenyl)methanol contains a covalently bound bromine atom on an aromatic ring.

  • The Causality of Segregation: 2 costs significantly more to dispose of than non-halogenated waste because it requires specialized high-temperature incineration to break the carbon-halogen bonds safely without forming toxic byproducts like dioxins or furans[2]. Mixing even a small amount of this compound into a non-halogenated waste stream taints the entire container, exponentially increasing disposal costs and environmental risk[2].

  • Physical Hazards: While solid or dissolved in typical organic solvents, prolonged exposure to halogenated compounds can cause 3[3].

Quantitative Data & Logistical Parameters

To facilitate quick reference during laboratory operations, the following table summarizes the critical physical and logistical parameters for this compound.

ParameterSpecification / LimitOperational Rationale
CAS Number 110451-90-6Unique identifier required for SDS and hazardous waste tracking[1].
Molecular Formula C9H11BrO2The presence of Bromine (Br) dictates its classification as a Halogenated Organic[1].
Molecular Weight 231.09 g/mol Required for stoichiometric waste calculations and concentration tracking[1].
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams to prevent toxic combustion byproducts[2].
SAA Volume Limit Max 10–25 GallonsRegulatory limit for Satellite Accumulation Areas (dependent on local EH&S policies)[2].
Primary Container HDPE or PTFE-lined glassPrevents solvent degradation and 4[4].

Experimental Protocol: Step-by-Step Disposal Methodology

This methodology is designed as a self-validating system. Each step includes a verification check to ensure the protocol's integrity before proceeding to the next phase.

  • Step 1: Preparation and PPE Verification

    • Action: Don standard laboratory PPE: fully-buttoned lab coat, ANSI-approved chemical splash goggles, and 5 (or Viton gloves if handling concentrated solutions in aggressive solvents like dichloromethane)[5].

    • Validation: Inspect gloves for micro-tears. Ensure all work is conducted within a certified, face-velocity-tested chemical fume hood[5].

  • Step 2: Waste Segregation

    • Action: Identify the dedicated "Halogenated Organic Waste" container in your laboratory. Do not mix this waste with heavy metals, cyanides, or2[2].

    • Validation: Check the existing waste log on the container. If non-halogenated solvents are the only listed contents, do not add the brominated compound. Initiate a proper halogenated stream.

  • Step 3: Containment and Transfer

    • Action: Transfer the waste (solid remnants or solvent solutions containing the compound) into a high-density polyethylene (HDPE) carboy or a 4[4]. Use a funnel to prevent spills.

    • Validation: Ensure the container has a tightly sealing, threaded cap. Leave at least 10% headspace to account for vapor expansion.

  • Step 4: Labeling and Documentation

    • Action: Immediately affix a Hazardous Waste Tag. Check the boxes for "Halogenated Solvents" and "Toxic." Write out the full chemical name—(2-Bromo-5-methoxy-3-methylphenyl)methanol—and its estimated percentage in the mixture.3[3].

    • Validation: The tag must be attached before or at the exact time the first drop of waste is added[3].

  • Step 5: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed, labeled container upright in secondary containment within a designated SAA (e.g., a5 under the fume hood)[5].

    • Validation: Ensure the SAA does not exceed the regulatory volume limit and is kept away from incompatible materials like strong oxidizers or strong bases[5].

  • Step 6: Final EH&S Collection

    • Action: When the container is 3/4 full, submit a 2 to your institution's Environmental Health and Safety (EH&S) department[2].

Emergency Spill Response Protocol

In the event of a spill involving (2-Bromo-5-methoxy-3-methylphenyl)methanol:

  • Isolate: Remove ignition sources and ensure the fume hood is running at maximum exhaust[3].

  • Contain: Apply inert absorbent pads or dry sand over the spill. Do not use combustible materials like paper towels for large solvent-based spills[5].

  • Collect: Using a non-sparking metal spatula, scoop the absorbed material into a sealable plastic bag or rigid container[4].

  • Dispose: Label this container strictly as hazardous spill debris (Halogenated) and 2[2].

Process Visualization

The following diagram illustrates the logical decision tree for managing this brominated compound, ensuring strict adherence to EPA and EH&S segregation standards.

WasteDisposal Start Waste Generation: (2-Bromo-5-methoxy- 3-methylphenyl)methanol Check Is it mixed with heavy metals/P-listed? Start->Check Segregate Segregate as Halogenated Organic Waste Check->Segregate No Special Special EH&S Handling Required Check->Special Yes Contain Store in HDPE Container (Vented Cap if reactive) Segregate->Contain Label Attach Hazardous Waste Tag (Identify as Halogenated) Contain->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Incinerate High-Temp Incineration (EPA Compliant) SAA->Incinerate EH&S Pickup

Halogenated waste segregation and disposal workflow for brominated organics.

References

  • Title: 110451-90-6 | (2-bromo-5-methoxy-3-methylphenyl)
  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL
  • Title: Halogenated Solvents Safety Guidelines Source: Washington State University EH&S URL
  • Source: University of Illinois (Braun Research Group)
  • Title: Method 9023: Extractable Organic Halides (EOX)

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Bromo-5-methoxy-3-methylphenyl)methanol

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities are fundamental. (2-Bromo-5-methoxy-3-methylphenyl)methanol, a substituted aromatic alcohol, represe...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities are fundamental. (2-Bromo-5-methoxy-3-methylphenyl)methanol, a substituted aromatic alcohol, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a rigorous and well-informed approach to personal safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally similar compounds. The protocols outlined herein are designed to be self-validating, ensuring a robust shield against potential chemical exposures.

Hazard Assessment: Understanding the Risks

Key Hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Given the structural similarities, it is prudent to assume that (2-Bromo-5-methoxy-3-methylphenyl)methanol poses a similar hazard profile. The presence of a brominated aromatic ring and a methanol group suggests that the compound can be absorbed through the skin and may exert systemic effects.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The fundamental principle is to create multiple barriers between the researcher and the chemical.

Engineering Controls as the First Line of Defense: Before relying on PPE, it is crucial to utilize engineering controls. All work with (2-Bromo-5-methoxy-3-methylphenyl)methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Recommended PPE for Various Laboratory Operations

The following table outlines the minimum recommended PPE for handling (2-Bromo-5-methoxy-3-methylphenyl)methanol in different laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatNot required if performed in a fume hood
Solution Preparation Chemical splash gogglesNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatNot required if performed in a fume hood
Chemical Reactions (e.g., reflux, stirring at room temp) Chemical splash goggles and a face shieldNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatNot required if performed in a fume hood
Work-up and Purification (e.g., extraction, chromatography) Chemical splash goggles and a face shieldNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation.
Detailed Step-by-Step Protocols

Due to the harmful nature of this compound upon skin contact, appropriate glove selection is critical.[1] Nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals, including halogenated and aromatic hydrocarbons.[2]

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Double-Gloving: For enhanced protection, particularly during tasks with a higher risk of splashes, wearing two pairs of nitrile gloves is recommended. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out. The first glove should be removed by grasping the cuff of the other glove, and the second glove removed by sliding a finger under the cuff of the remaining glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal.

Given that (2-Bromo-5-methoxy-3-methylphenyl)methanol is a serious eye irritant, robust eye protection is non-negotiable.[1]

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn for low-risk activities such as weighing the solid compound inside a fume hood.[3]

  • Chemical Splash Goggles: For any task involving liquids, including solution preparation and reactions, chemical splash goggles that form a seal around the eyes are mandatory.[3][4]

  • Face Shield: When there is a significant risk of splashes, such as during large-scale reactions or spill cleanup, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[5]

  • Laboratory Coat: A flame-resistant laboratory coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.[2]

  • Full-Body Protection: In the event of a large spill or when extensive contamination is possible, a disposable chemical-resistant suit may be necessary.[6]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (2-Bromo-5-methoxy-3-methylphenyl)methanol cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_outcome Final PPE Ensemble Start Start: Handling (2-Bromo-5-methoxy-3-methylphenyl)methanol Task Identify Task: - Weighing - Solution Prep - Reaction - Spill Cleanup Start->Task Risk Assess Exposure Risk: - Inhalation - Dermal - Eye Contact Task->Risk Engineering Work in Fume Hood? Risk->Engineering EyeProtection Select Eye/Face Protection Engineering->EyeProtection Yes HandProtection Select Hand Protection EyeProtection->HandProtection BodyProtection Select Body Protection HandProtection->BodyProtection PPE_Low Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat BodyProtection->PPE_Low Weighing Solid PPE_Med Standard PPE: - Goggles - Double Nitrile Gloves - Lab Coat BodyProtection->PPE_Med Solution Prep/Reaction PPE_High Enhanced PPE: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Lab Coat & Apron BodyProtection->PPE_High High Splash Potential PPE_Spill Spill Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit/Apron - Respirator (if needed) BodyProtection->PPE_Spill Spill Cleanup

Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Emergency Procedures and Decontamination

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste according to institutional guidelines. Reusable PPE, such as face shields and goggles, must be decontaminated thoroughly before reuse.

Disposal of Contaminated Materials

All solid waste, including contaminated gloves, paper towels, and empty containers, must be disposed of in a properly labeled hazardous waste container. Liquid waste containing (2-Bromo-5-methoxy-3-methylphenyl)methanol should be collected in a designated, sealed, and properly labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.

Conclusion

The safe handling of (2-Bromo-5-methoxy-3-methylphenyl)methanol is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the principles and protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current SDS information before commencing any work.

References

  • (3-broMo-5-Methoxyphenyl)Methanol SDS, 262450-64-6 Safety Data Sheets - ECHEMI.

  • Personal Protective Equipment Selection Guide. (2015, July 22).

  • Safety Data Sheet - Proman.

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.

  • 2 - SAFETY DATA SHEET. (2012, March 23).

  • Personal Protective Equipment | US EPA. (2025, September 12).

  • (2-Bromo-5-methylphenyl)methanol | C8H9BrO | CID 54173415 - PubChem.

  • 9 - SAFETY DATA SHEET.

  • (2-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 52987706 - PubChem.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, March 23).

  • Safety Data Sheet - ChemScene. (2021, March 26).

  • How to Choose PPE for Chemical Work. (2025, October 23).

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).

  • 2-bromo-5-methyl-phenol - Safety Data Sheet - ChemicalBook. (2025, July 26).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Bromo-5-methoxy-3-methylphenyl)methanol
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